Fmoc-N-PEG24-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H113NO28/c68-65(69)9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-67-66(70)95-59-64-62-7-3-1-5-60(62)61-6-2-4-8-63(61)64/h1-8,64H,9-59H2,(H,67,70)(H,68,69) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOMZHGRFWXDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H113NO28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1368.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-N-PEG24-acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG24-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker essential in bioconjugation, drug delivery, and the development of advanced therapeutics. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, connected by a 24-unit PEG spacer. This heterobifunctional architecture provides significant advantages in the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
The hydrophilic PEG chain enhances the aqueous solubility and bioavailability of the resulting conjugates, while the orthogonal protecting groups—the base-labile Fmoc group and the acid-labile carboxylic acid—allow for selective and sequential conjugation strategies. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for Fmoc-N-PEG24-acid.
Chemical Properties and Structure
This compound is characterized by a long, flexible PEG chain that imparts desirable pharmacokinetic properties to conjugated molecules. The terminal functional groups offer versatile handles for covalent modification.
Chemical Structure
The structure consists of a terminal Fmoc-protected amine, a 24-unit polyethylene glycol chain, and a terminal carboxylic acid.
Quantitative Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C66H113NO28 | [1][2][3] |
| Molecular Weight | 1368.6 g/mol | [1][2] |
| CAS Number | 2170484-59-8, 850312-72-0 | [2][3] |
| Appearance | White to off-white solid or transparent, oil-free liquid | [4][5] |
| Purity | >95% | [2][3][6] |
| Solubility | Soluble in DMSO, DMF, methylene (B1212753) chloride, acetonitrile, and most organic solvents. Soluble in aqueous solutions. | [4][5] |
| Storage | -20°C, sealed from moisture. | [2][5] |
Experimental Protocols
The utility of this compound lies in the selective reactivity of its terminal groups. The following protocols detail the key experimental procedures for the deprotection of the Fmoc group and the activation of the carboxylic acid for amide bond formation.
Fmoc Group Deprotection
The Fmoc group is readily removed under basic conditions to yield a free primary amine.
Materials:
-
This compound conjugate
-
20% (v/v) Piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF, peptide synthesis grade
Protocol:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add the 20% piperidine in DMF solution to the reaction mixture.
-
Stir the reaction at room temperature for 10-30 minutes.[4]
-
Monitor the deprotection by TLC or LC-MS. The completion of the reaction can also be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.
-
Upon completion, the piperidine and the dibenzofulvene-piperidine adduct are typically removed by washing if the product is on a solid support or by purification via chromatography for solution-phase reactions.
Carboxylic Acid Activation and Amide Coupling
The terminal carboxylic acid can be activated using standard coupling reagents to form a stable amide bond with a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Protocol using HATU:
-
Dissolve this compound (1 equivalent) and the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.1 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture and stir at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, the product can be isolated by standard workup and purification procedures, such as extraction and column chromatography.
Application in PROTAC Synthesis
This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.
Below is a logical workflow for the solid-phase synthesis of a PROTAC utilizing this compound.
Caption: Solid-phase synthesis workflow for a PROTAC using this compound.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development and biotechnology. Its well-defined structure, high purity, and dual-functional nature enable the precise construction of complex bioconjugates with enhanced solubility and pharmacokinetic properties. The protocols and workflow presented in this guide provide a solid foundation for the effective utilization of this important PEG linker in a variety of research and development applications.
References
Unlocking Advanced Bioconjugation and Drug Delivery: A Technical Guide to Fmoc-N-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
Fmoc-N-PEG24-acid is a high-purity, heterobifunctional polyethylene (B3416737) glycol (PEG) linker that serves as a cornerstone in modern bioconjugation, drug delivery, and peptide chemistry. Its unique molecular architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, offers researchers exceptional control and versatility in the design and synthesis of complex biomolecules and therapeutic constructs. This in-depth technical guide explores the core applications of this compound, provides detailed experimental protocols for its use, and presents its physicochemical properties in a clear, comparative format.
Core Concepts and Applications
At its core, this compound is an advanced chemical tool that bridges molecules of interest through its extended, hydrophilic 24-unit PEG spacer. This PEG chain enhances the solubility, stability, and pharmacokinetic profiles of conjugated molecules, making it an invaluable asset in drug development.[1][2][3] The two terminal functional groups allow for orthogonal, sequential conjugation strategies.[1]
The Fmoc-protected amine is stable under a variety of reaction conditions but can be selectively removed with a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[4][5][6] This unmasks a primary amine ready for subsequent coupling reactions. The terminal carboxylic acid can be activated to efficiently react with primary amines on target molecules, such as proteins, peptides, or small molecule drugs, to form stable amide bonds.[1][4] This reaction is commonly facilitated by carbodiimide (B86325) chemistry, often employing activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][7]
Key applications of this compound include:
-
Peptide Synthesis and Modification: It can be incorporated into solid-phase peptide synthesis (SPPS) to introduce a long, flexible, and hydrophilic spacer within a peptide sequence.[2][8] This can be used to create well-defined peptide architectures or to present a functional group for further conjugation.
-
Drug Delivery and PEGylation: The PEG24 spacer can significantly improve the solubility and in vivo circulation time of therapeutic agents, a process known as PEGylation.[2][3][9] This can lead to reduced dosing frequency and improved patient outcomes.
-
Bioconjugation and Probe Development: It serves as a versatile linker to conjugate biomolecules such as antibodies, enzymes, and oligonucleotides to other molecules or surfaces for applications in diagnostics, imaging, and targeted drug delivery.[1]
-
PROTAC® Development: this compound is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound, providing researchers with the necessary information for experimental design and execution.
| Property | Value | Reference(s) |
| Chemical Formula | C₆₆H₁₁₃NO₂₈ | [4] |
| Molecular Weight (MW) | 1368.6 g/mol | [4] |
| Purity | Typically ≥95% or ≥97% | [2][4] |
| CAS Number | 850312-72-0 or 2170484-59-8 | [3][4][10] |
| Storage Conditions | -20°C, protected from light and moisture | [1][4] |
| Solubility | Soluble in DMF, DMSO, and water | [1][4] |
Key Experimental Protocols
The following sections provide detailed methodologies for the most common applications of this compound.
Protocol 1: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.
Materials:
-
Fmoc-functionalized substrate (e.g., peptide-resin, molecule conjugated with this compound)
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
If using a solid support (e.g., resin), swell the substrate in DMF for 30-60 minutes.
-
Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the substrate.
-
Agitate the mixture gently at room temperature. The reaction time is typically 5-20 minutes. For solid-phase synthesis, a two-step deprotection (e.g., 2 minutes followed by a second treatment of 5-10 minutes) is often employed.[10]
-
Drain the deprotection solution.
-
Thoroughly wash the substrate with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11]
-
The substrate now has a free primary amine and is ready for the subsequent coupling reaction.
Protocol 2: Carboxylic Acid Activation and Amine Coupling (EDC/NHS Chemistry)
This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0, or other amine-free buffer
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous DMSO or DMF (for dissolving reagents)
-
Quenching solution (e.g., hydroxylamine)
-
Reaction tubes
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or the Activation Buffer immediately before use.
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC (2-10 fold molar excess over the carboxylic acid) and Sulfo-NHS (2-5 fold molar excess) to the this compound solution.
-
Incubate at room temperature for 15-30 minutes with gentle mixing. This forms a more stable amine-reactive Sulfo-NHS ester.[7]
-
-
Coupling to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Incubate at room temperature for 2 hours or at 4°C overnight with gentle agitation.
-
-
Quenching: Add a quenching solution, such as hydroxylamine, to stop the reaction by hydrolyzing any unreacted Sulfo-NHS esters.
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, ion-exchange chromatography) to remove unreacted reagents and byproducts.
Protocol 3: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps to incorporate this compound into a peptide chain during Fmoc-based SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU, HCTU)
-
Base (e.g., DIPEA, NMM)
-
DMF
-
DCM (Dichloromethane)
-
IPA (Isopropanol)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the peptide-resin has a deprotected N-terminal amine by following the Fmoc deprotection protocol (Protocol 1).
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent like HATU (3-5 equivalents) in DMF.
-
Add a base, such as DIPEA (6-10 equivalents), to the solution to activate the carboxylic acid.
-
-
Coupling to Resin:
-
Add the activated this compound solution to the peptide-resin in the reaction vessel.
-
Allow the coupling reaction to proceed for 1-3 hours at room temperature with gentle agitation.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF, DCM, and IPA to remove excess reagents and byproducts.
-
Chain Elongation (Optional): To continue peptide synthesis after the PEG linker, deprotect the Fmoc group from the newly added PEG linker using the Fmoc deprotection protocol (Protocol 1) and proceed with the coupling of the next Fmoc-protected amino acid.
Visualizing the Workflow: Diagrams of Key Processes
To further elucidate the practical application of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and experimental workflows.
Caption: Fmoc deprotection workflow.
Caption: EDC/NHS coupling reaction pathway.
Caption: SPPS workflow for PEG linker incorporation.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. PEGylation - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Technical Guide: Fmoc-N-PEG24-acid Solubility and Stability
This technical guide provides an in-depth overview of the solubility and stability of Fmoc-N-PEG24-acid, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information is intended for researchers, scientists, and professionals in drug development.
Core Concepts
This compound is a heterobifunctional linker composed of a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 24-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. The long, hydrophilic PEG chain is incorporated to enhance the aqueous solubility and pharmacokinetic properties of the final PROTAC molecule.[1][2] The terminal functional groups allow for sequential conjugation to a ligand for an E3 ubiquitin ligase and a ligand for a target protein.
Solubility Data
The solubility of this compound has been evaluated in various solvent systems. The hydrophilic nature of the PEG spacer significantly contributes to its solubility in aqueous media.[1][2] Quantitative data is available for Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 73.07 mM | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[3] |
| Aqueous Solutions | Soluble | - | Qualitative data indicates solubility in regular aqueous solutions.[4] |
| Organic Solvents | Soluble | - | Qualitative data indicates solubility in most organic solvents.[4] |
Stability Data
The stability of this compound is critical for its effective use in multi-step chemical syntheses and for the storage of resulting compounds. Stability data is available for both the solid form and solutions.
Solid Form:
| Storage Temperature | Conditions |
| 4°C | Sealed storage, away from moisture.[3] |
| -20°C | Desiccated. Avoid frequent freeze-thaw cycles.[4] |
Stock Solutions:
| Storage Temperature | Shelf Life | Conditions |
| -80°C | 6 months | Sealed storage, away from moisture.[3] |
| -20°C | 1 month | Sealed storage, away from moisture.[3] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[3]
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility and stability of this compound are not publicly available, standardized methodologies can be applied.
Solubility Assessment Protocol:
A common method for determining the maximum solubility of a compound like this compound is the shake-flask method followed by analytical quantification.
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., DMSO, water, buffer) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Aspirate a precise aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.
Stability Assessment Protocol:
A typical stability study involves incubating the compound under various conditions and monitoring its degradation over time.
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvent or buffer system.
-
Incubation: Store aliquots of the solution at different temperatures (e.g., -20°C, 4°C, room temperature) and for various durations.
-
Time-Point Analysis: At specified time points, remove an aliquot and quench any potential degradation (e.g., by freezing).
-
Quantification: Analyze the remaining amount of intact this compound using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradants.
-
Data Analysis: Plot the concentration of the remaining compound against time to determine the degradation rate and predict the shelf life under the tested conditions.
Visualizations
PROTAC Mechanism of Action:
The following diagram illustrates the general mechanism of action for a PROTAC, which would incorporate the this compound as a linker.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Solubility Assessment:
The diagram below outlines a typical workflow for determining the solubility of a chemical compound.
Caption: Workflow for experimental solubility determination.
References
An In-Depth Technical Guide to the Mechanism of Action of Fmoc-N-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-PEG24-acid is a heterobifunctional crosslinker of significant utility in bioconjugation, drug delivery, and peptide synthesis. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides researchers with a versatile tool for the precise modification of biomolecules. This guide delves into the core mechanism of action of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its chemical functionalities and workflows.
Core Mechanism of Action
The functionality of this compound is centered around its three key components: the Fmoc protecting group, the PEG24 spacer, and the terminal carboxylic acid. This design allows for a sequential and controlled conjugation strategy.
-
Fmoc-Protected Amine: The Fmoc group provides a stable protecting group for the terminal amine. It is readily cleaved under basic conditions, most commonly using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This deprotection exposes a primary amine, which can then be used for subsequent conjugation reactions.
-
PEG24 Spacer: The polyethylene glycol (PEG) linker is a hydrophilic chain composed of 24 ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility of the molecule and any biomolecule it is conjugated to. Furthermore, the PEG chain provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.
-
Terminal Carboxylic Acid: The carboxylic acid moiety is the primary reactive group for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs. This reaction is typically facilitated by carbodiimide (B86325) chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a uronium-based coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The activation of the carboxylic acid forms a more reactive intermediate that readily couples with primary amines to form a stable amide bond.
Data Presentation
While specific quantitative data for this compound is not extensively published, the following tables provide representative data for similar Fmoc-N-amido-PEG-acid linkers and general PEG compounds to offer valuable insights into their properties.
Table 1: Solubility of PEG Compounds
| Solvent | Solubility of PEG | Notes |
| Water | Highly Soluble | Solubility decreases with increasing molecular weight.[1][2] |
| Ethanol | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | A stock solution of 100 mg/mL for this compound in DMSO has been reported. |
| Dichloromethane (DCM) | Soluble | [1] |
| Toluene | Less Soluble | Solubility can be increased with heating. |
| Diethyl Ether | Insoluble |
Table 2: Representative Stability of PEG-Amide Linkage
| Condition | Stability | Notes |
| Physiological pH (7.4) | High | The amide bond is generally stable under physiological conditions. |
| Acidic Conditions (pH < 4) | Moderate to High | Hydrolysis can occur under strong acidic conditions over extended periods. |
| Basic Conditions (pH > 10) | Moderate | Amide bonds can be susceptible to hydrolysis under strong basic conditions. |
Table 3: General Comparison of Amide Coupling Reagents
| Coupling Reagent | Typical Yield | Advantages | Disadvantages |
| EDC/NHS | Good to Excellent | Water-soluble byproducts, relatively inexpensive. | Can be less efficient for sterically hindered amines. |
| HATU | Excellent | High coupling efficiency, fast reaction times, low racemization.[3][4] | More expensive, byproducts can be more difficult to remove. |
Experimental Protocols
Protocol 1: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.
Materials:
-
This compound conjugate
-
20% (v/v) Piperidine in DMF
-
Dimethylformamide (DMF)
-
Reaction vessel
-
Shaker or magnetic stirrer
Procedure:
-
Dissolve the this compound conjugate in a minimal amount of DMF in a reaction vessel.
-
Add the 20% piperidine in DMF solution to the reaction vessel. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, or a 10-20 fold molar excess for solution-phase reactions.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Fmoc group.
-
Upon completion, the deprotected product can be purified by precipitation in cold diethyl ether or by chromatography.
Protocol 2: Amide Coupling using EDC/NHS
This protocol details the conjugation of the carboxylic acid moiety to a primary amine-containing molecule.
Materials:
-
This compound (or its deprotected form)
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound in the Activation Buffer.
-
Add EDC (typically 1.5 equivalents) and NHS or sulfo-NHS (typically 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Allow the reaction to proceed at room temperature for 2 hours to overnight with gentle stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
-
Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC.
Protocol 3: Amide Coupling using HATU
This protocol provides an alternative method for amide bond formation, often used for more challenging couplings.
Materials:
-
This compound (or its deprotected form)
-
Amine-containing molecule
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous DMF
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound in anhydrous DMF.
-
Add HATU (typically 1.0-1.2 equivalents) and DIPEA (typically 2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing molecule (typically 1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.
-
Purify the conjugate by chromatography.
Mandatory Visualization
Caption: Reaction pathways of this compound.
Caption: Experimental workflow for amide coupling.
Caption: Logical relationships of this compound.
References
An In-Depth Technical Guide to Fmoc-N-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Fmoc-N-PEG24-acid, a critical bifunctional linker used extensively in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is a polyethylene (B3416737) glycol (PEG) derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other. This structure allows for sequential and controlled conjugation to other molecules. The PEG linker itself is a chain of 24 ethylene (B1197577) glycol units, which imparts increased hydrophilicity and biocompatibility to the final conjugate.
| Property | Value | References |
| Molecular Formula | C66H113NO28 | [1][2][3] |
| Molecular Weight | 1368.6 g/mol | [1][2][3] |
| CAS Number | 2170484-59-8 | [2][4] |
| Appearance | White to off-white solid | [4] |
| Purity | >95% | [2][5] |
Applications in Research and Development
The unique bifunctional nature of this compound makes it a versatile tool in several advanced applications:
-
PROTACs Synthesis: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating targeted protein degradation.[4][6]
-
Peptide Synthesis and Modification: The Fmoc-protected amine allows for its incorporation into solid-phase peptide synthesis (SPPS). The terminal carboxylic acid can then be used for conjugation to other molecules.
-
Drug Delivery: The hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of hydrophobic drugs.[3]
-
Bioconjugation: It is used to link biomolecules such as antibodies, proteins, and oligonucleotides for various diagnostic and therapeutic purposes.
Experimental Protocols: A General Workflow
The utilization of this compound typically involves two key chemical transformations: deprotection of the Fmoc group and activation of the carboxylic acid for amide bond formation.
1. Fmoc Deprotection:
The Fmoc protecting group is labile under basic conditions, commonly using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).
-
Reagents: 20% Piperidine in DMF
-
Procedure:
-
Dissolve the this compound conjugate in DMF.
-
Add the 20% piperidine solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 30 minutes).
-
Remove the volatiles under reduced pressure and purify the resulting free amine.
-
2. Carboxylic Acid Activation and Amide Coupling:
The terminal carboxylic acid can be coupled to a primary or secondary amine using standard peptide coupling reagents.
-
Reagents:
-
Coupling agents: HATU, HBTU, or EDC/NHS
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: DMF or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the this compound in the chosen solvent.
-
Add the amine-containing molecule, coupling agent, and base.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Work up the reaction and purify the final conjugate by chromatography.
-
Caption: General workflow for utilizing this compound.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
This compound is a key component in the synthesis of PROTACs. The resulting PROTAC molecule hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTAC mechanism of action facilitated by a PEG linker.
References
- 1. Fmoc-N-amido-PEG24-acid | C66H113NO28 | CID 51340974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Fmoc-N-amido-PEG24-acid, 850312-72-0 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peg-linker.com [peg-linker.com]
- 6. Fmoc-N-amido-PEG24-acid | 2170484-59-8 [chemicalbook.com]
An In-depth Technical Guide to the Fmoc-N-PEG24-acid Linker
For Researchers, Scientists, and Drug Development Professionals
The Fmoc-N-PEG24-acid linker is a versatile, heterobifunctional molecule integral to modern bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, comprising a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a powerful toolkit for researchers. This guide provides a comprehensive overview of its features, benefits, and detailed protocols for its application.
Core Features and Benefits
The strategic design of the this compound linker imparts several key advantages in the synthesis of complex biomolecules:
-
Orthogonal Reactivity : The linker possesses two distinct reactive moieties: an Fmoc-protected amine and a terminal carboxylic acid. The Fmoc group can be selectively removed under basic conditions, revealing a primary amine for conjugation, while the carboxylic acid can be activated to react with primary amines. This orthogonality allows for controlled, stepwise conjugation strategies.[1]
-
Enhanced Solubility and Reduced Aggregation : The long, hydrophilic PEG24 spacer significantly increases the aqueous solubility of the conjugated molecule.[2][3] This is particularly beneficial for hydrophobic drugs or peptides, preventing aggregation and improving their pharmacokinetic profiles.[3]
-
Flexible Spacer Arm : The 24-unit PEG chain provides a long and flexible spacer, which can be crucial for overcoming steric hindrance when conjugating large molecules like antibodies to smaller drug payloads.[4] This spacing can ensure that the biological activity of both the targeting molecule and the payload are retained.
-
Biocompatibility and Reduced Immunogenicity : PEGylation, the process of attaching PEG chains to molecules, is a well-established method for reducing the immunogenicity of therapeutic proteins and peptides and increasing their in vivo half-life.[3]
-
Versatility in Application : This linker is widely used in the development of ADCs, where it connects a cytotoxic drug to a monoclonal antibody.[5] It is also a key component in the synthesis of PROTACs, linking a target protein-binding ligand to an E3 ligase-recruiting ligand.[3][6] Furthermore, it finds application in peptide synthesis and the development of diagnostic probes.[1][7]
Quantitative Data
A summary of the key physicochemical properties of the this compound linker is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C66H113NO28 | [5][8] |
| Molecular Weight | 1368.61 g/mol | [2][8] |
| Purity | >96% | [5] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in water, DMSO, DMF, methylene (B1212753) chloride, and acetonitrile. | [4] |
| Storage Conditions | -20°C, desiccated, and protected from light. | [1][6] |
Experimental Protocols
Detailed methodologies for the key experimental steps involving the this compound linker are provided below.
Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.
Materials:
-
This compound linker conjugate
-
20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Dissolve the Fmoc-containing compound in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide.
-
Allow the reaction to proceed at room temperature for 10-30 minutes. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, remove the piperidine and the dibenzofulvene-piperidine adduct by repeated washing with DMF.
-
The resulting amine-containing compound can be carried forward to the next reaction step.
Carboxylic Acid Activation and Amine Coupling (e.g., Antibody Conjugation)
This protocol outlines the activation of the terminal carboxylic acid and its subsequent conjugation to a primary amine-containing molecule, such as an antibody.
Materials:
-
This compound linker with a deprotected amine (or a payload attached to the amine)
-
Antibody or other amine-containing biomolecule in a suitable buffer (e.g., PBS pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing linker in the Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS ester.
-
-
Conjugation to the Amine:
-
Immediately add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized for the desired drug-to-antibody ratio (DAR).
-
Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to stop the reaction and quench any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess linker, unconjugated drug, and other small molecule reagents.
-
Visualizations
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of the Fmoc Protecting Group in PEG Linkers
Abstract
The strategic use of protecting groups is fundamental to the synthesis of complex biomolecules and conjugates. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has become a cornerstone, particularly when used in conjunction with polyethylene (B3416737) glycol (PEG) linkers. This technical guide provides a comprehensive overview of the role of the Fmoc protecting group in PEG linkers, detailing its chemical mechanisms, applications, and the associated experimental protocols. It is designed to serve as a critical resource for professionals in peptide synthesis, bioconjugation, and drug development, offering in-depth insights into the strategic advantages and practical considerations of using Fmoc-PEG linkers to create advanced therapeutic and diagnostic agents.
The Fundamental Chemistry of the Fmoc Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group essential in modern organic synthesis, most notably in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability in acidic conditions and its clean, rapid removal under mild basic conditions, which provides crucial orthogonality with acid-labile protecting groups used for amino acid side chains.[2][]
Protection of Amines
The Fmoc group is typically introduced to a primary or secondary amine using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[2] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent, forming a stable carbamate (B1207046) linkage.
The Mechanism of Deprotection
The key to the Fmoc group's utility is its unique deprotection mechanism. The hydrogen atom on the 9-position of the fluorene (B118485) ring system is acidic due to the electron-withdrawing nature of the aromatic rings.[4] A weak base, typically a secondary amine like piperidine (B6355638), abstracts this proton, initiating a β-elimination reaction.[2][4] This process cleaves the carbamate, releasing the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate. The excess amine in the deprotection solution then acts as a scavenger, trapping the reactive DBF to form a stable adduct, preventing unwanted side reactions.[1][4]
Caption: Fmoc deprotection workflow.
The Strategic Role of Fmoc in Heterobifunctional PEG Linkers
Fmoc-protected PEG linkers are powerful tools in bioconjugation. These linkers are heterobifunctional, meaning they possess two different reactive groups at their termini. A typical structure is Fmoc-NH-PEG-COOH , which contains a base-labile Fmoc-protected amine at one end and an acid group at the other that can be activated for conjugation (e.g., to an amine, forming an amide bond).[5][]
The core functions of the components are:
-
Fmoc Group: Serves as a temporary "switch." It keeps the amine non-reactive, allowing the other end of the linker (e.g., COOH or an NHS ester) to be conjugated to a target molecule first.[7][8] Once this initial reaction is complete, the Fmoc group can be removed to expose the amine for a second, distinct conjugation step. This orthogonality is critical for building complex architectures like antibody-drug conjugates (ADCs).[9]
-
PEG Chain: The polyethylene glycol chain imparts several beneficial properties. It increases the hydrophilicity and overall solubility of the conjugate, which is crucial for poorly soluble drugs.[10][11] It also acts as a flexible spacer, mitigating steric hindrance between the conjugated molecules and can help reduce the immunogenicity of the final product.[10][11]
Caption: Logic flow for sequential bioconjugation.
Core Applications in Research and Drug Development
The unique properties of Fmoc-PEG linkers make them indispensable in several high-impact areas.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the peptide is built sequentially while anchored to a solid resin support. The Fmoc/tBu strategy is the dominant method, relying on the orthogonality between the base-labile Fmoc group (protecting the N-terminal amine of each incoming amino acid) and the acid-labile groups (like t-butyl or trityl) protecting the amino acid side chains.[12] PEG linkers can be incorporated into the resin (e.g., PEG-PS supports) to improve solvation and reduce peptide aggregation during synthesis, leading to higher purity and yield.[13]
Caption: A single cycle in Fmoc-based SPPS.
Antibody-Drug Conjugates (ADCs) and Bioconjugation
ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells.[9] Fmoc-PEG linkers are ideal for constructing ADCs. They allow for the precise, stepwise attachment of the drug to the antibody, while the PEG component enhances the ADC's pharmacokinetic properties, such as extending its circulation half-life and improving its solubility.[9][14]
Surface Modification and Diagnostics
Fmoc-PEG linkers are used to covalently attach peptides, proteins, or other biomolecules to surfaces for various applications, including diagnostic assays, biosensors, and biocompatible material coatings.[10][15][16] The linker provides a hydrophilic and flexible spacer that extends the biomolecule away from the surface, improving its accessibility and biological activity.[16]
Quantitative Data Analysis
The choice of reagents and linker properties has a quantifiable impact on synthesis outcomes and the biological activity of the final conjugate.
Fmoc Deprotection Efficiency and Peptide Purity
The conditions used for Fmoc deprotection can significantly affect the purity of the final peptide by influencing the rate of side reactions. Milder bases can sometimes be used to reduce side reactions like aspartimide formation, albeit at the cost of reaction time.
Table 1: Comparison of Deprotection Reagents on Peptide Purity
| Deprotection Reagent | Target Peptide | Crude Purity (%) | Notes |
|---|---|---|---|
| 20% Piperidine/DMF | Hexapeptide 1 | 83 | 17% Aspartimide Formation |
| 2% DBU/DMF | Hexapeptide 1 | 52 | 25% Aspartimide Formation |
| 25% DPA/DMF | Hexapeptide 1 | 96 | 4% Aspartimide Formation |
Data sourced from Benchchem Technical Support Center.[17]
Impact of PEG Linker on ADC Toxicity
In ADC development, the PEG linker can modulate the conjugate's toxicity profile. Longer PEG chains can significantly reduce off-target toxicity, increasing the maximum tolerable dose (MTD).
Table 2: In Vivo Off-Target Toxicity of MMAE Conjugates
| Conjugate | Linker | Maximum Tolerable Dose (MTD) | Reduction in Cytotoxicity (vs. HM) |
|---|---|---|---|
| HM | SMCC (Non-PEG) | 5.0 mg/kg | - |
| HP4KM | 4 kDa PEG | 10.0 mg/kg | ~6.5-fold |
| HP10KM | 10 kDa PEG | 20.0 mg/kg | ~22.5-fold |
Data adapted from a study on Affibody-drug conjugates.[14]
Key Experimental Protocols
Accurate and optimized protocols are crucial for success. The following are standard procedures for handling Fmoc-protected PEGylated compounds.
Protocol 1: Standard Fmoc Deprotection with Piperidine[17]
This protocol is the most common method for Fmoc removal in SPPS.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Prepare Solution: Prepare a solution of 20% (v/v) piperidine in DMF.
-
First Deprotection: Treat the resin with the 20% piperidine solution. Agitate the mixture at room temperature for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Repeat the treatment with fresh 20% piperidine solution for 5-10 minutes to ensure complete removal.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the DBF-piperidine adduct.
Protocol 2: Milder Fmoc Deprotection with DBU/Piperazine[17]
This alternative is used for sequences prone to base-catalyzed side reactions like aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Prepare Solution: Prepare a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine (B1678402) in DMF. For particularly sensitive sequences, 1% formic acid can be added to buffer the solution.
-
Deprotection: Treat the resin with the DBU/piperazine solution and agitate for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of the deprotection reagents.
Protocol 3: Cleavage of Peptide from Resin and Side-Chain Deprotection[13][18]
This protocol uses a strong acid cocktail to cleave the peptide from the resin support and remove acid-labile side-chain protecting groups simultaneously.
-
Resin Preparation: After synthesis and final N-terminal Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under vacuum.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). Caution: Work in a fume hood and wear appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold (0°C) diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Troubleshooting Common Side Reactions
The basic conditions of Fmoc deprotection can induce several side reactions, especially with sensitive amino acid sequences. The presence of a PEG linker can sometimes influence these reactions due to steric or solvation effects.[17]
Table 3: Common Side Reactions During Fmoc Deprotection and Solutions
| Side Reaction | Common Causes | Recommended Solutions |
|---|---|---|
| Aspartimide Formation | - Asp-Gly or Asp-Ser sequences.- Prolonged exposure to strong base (e.g., piperidine). | - Use a milder deprotection reagent (e.g., 2% DBU/5% piperazine in DMF).[17]- Add 0.1 M HOBt or 1% formic acid to the deprotection solution to buffer basicity.[17]- Use sterically hindered protecting groups on the Asp side chain.[17] |
| Diketopiperazine (DKP) Formation | - Occurs at the N-terminal dipeptide stage, especially with Proline.- Cleavage of the dipeptide from the resin. | - Introduce the problematic dipeptide as a single pre-synthesized unit.[17]- Use a more sterically hindering resin linker (e.g., 2-chlorotrityl chloride resin).[17] |
| Racemization | - Epimerization of sensitive amino acids (e.g., Cys, His) under basic conditions. | - Use milder deprotection conditions or shorter reaction times.[17]- Use less basic activation methods during the coupling of racemization-prone amino acids.[17] |
Conclusion
The Fmoc protecting group is a sophisticated and indispensable tool in the chemist's arsenal, and its role is magnified when combined with the advantageous properties of PEG linkers. The base-lability of the Fmoc group provides a robust and orthogonal handle for the sequential construction of complex molecules, from synthetic peptides to targeted antibody-drug conjugates. By understanding the underlying chemical mechanisms, mastering the experimental protocols, and anticipating potential side reactions, researchers and drug developers can fully leverage Fmoc-protected PEG linkers to engineer next-generation therapeutics, diagnostics, and advanced biomaterials with enhanced precision, efficacy, and performance.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-NH-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. purepeg.com [purepeg.com]
- 10. peptide.com [peptide.com]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 12. peptide.com [peptide.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. polysciences.com [polysciences.com]
- 16. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Hydrophilic Nature of the PEG24 Spacer: A Technical Guide for Drug Development Professionals
Abstract
Polyethylene glycol (PEG) spacers are integral to modern drug development, enhancing the therapeutic potential of molecules ranging from small-molecule drugs to large biologics. Among the various lengths available, the 24-unit PEG spacer (PEG24) offers a significant and tunable degree of hydrophilicity, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of conjugated therapeutics. This in-depth technical guide explores the core hydrophilic properties of the PEG24 spacer, providing researchers, scientists, and drug development professionals with essential quantitative data, detailed experimental protocols for characterization, and a mechanistic understanding of its function in enhancing drug solubility and stability.
Introduction: The Role of Hydrophilicity in Drug Efficacy
The aqueous environment of the human body presents a significant challenge for the delivery of hydrophobic therapeutic agents. Poor water solubility can lead to issues such as drug aggregation, low bioavailability, and rapid clearance from circulation.[1] PEGylation, the covalent attachment of PEG chains to a molecule, is a widely adopted strategy to mitigate these challenges.[2] The inherent hydrophilicity of the PEG polymer chain improves the solubility and stability of the conjugated molecule.[]
The PEG24 spacer, a discrete and monodisperse chain of 24 ethylene (B1197577) glycol units, is a versatile tool in the design of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5] Its ability to form a hydration shell around the drug molecule masks hydrophobicity, prevents non-specific interactions, and can prolong circulation half-life.[6] This guide focuses specifically on the hydrophilic characteristics of the PEG24 spacer, providing a foundational understanding for its rational application in drug design.
Core Hydrophilic Properties of the PEG24 Spacer
The hydrophilicity of the PEG24 spacer arises from the repeating ethylene oxide units, which readily form hydrogen bonds with water molecules. This interaction leads to the formation of a hydration shell, effectively increasing the hydrodynamic radius of the conjugated molecule and shielding it from the surrounding biological milieu.
Quantitative Data on Hydrophilicity
The following tables summarize key quantitative parameters that define the hydrophilic nature of PEG spacers. While specific experimental data for a free PEG24 spacer can be limited, the provided values are based on established trends for various PEG lengths and closely related structures.
| Parameter | Description | Value/Range for PEG Spacers | Citation |
| Water Solubility | The maximum concentration of a substance that will dissolve in water at a given temperature. | Highly soluble | [7][8] |
| Octanol-Water Partition Coefficient (LogP) | A measure of the lipophilicity (fat solubility) versus hydrophilicity (water solubility) of a substance. A negative value indicates higher hydrophilicity. | Estimated to be < -2.0 for PEG24 | [9][10][11] |
| Hydration Number (per ethylene glycol unit) | The number of water molecules that are closely associated with each ethylene glycol unit. | ~1.5 - 2.0 | [12] |
| Water Contact Angle on a PEG-modified Surface | The angle a droplet of water makes with a surface coated with PEG. A lower angle indicates greater hydrophilicity. | 20° - 40° | [8][13][14] |
Table 1: Key Hydrophilic Parameters of PEG Spacers
| PEG Length (Number of EG units) | Molecular Weight ( g/mol ) | Estimated LogP |
| 6 (Hexaethylene glycol) | 282.33 | -1.3 |
| 12 (Dodecaethylene glycol) | 546.65 | < -2.0 |
| 24 (Tetracosaethylene glycol) | ~1074 | < -2.0 (estimated) |
Table 2: Estimated Octanol-Water Partition Coefficients (LogP) for Various PEG Lengths Note: The LogP value for PEG24 is an estimation based on the trend of increasing hydrophilicity with chain length.
Experimental Protocols for Characterizing Hydrophilicity
Accurate characterization of the hydrophilic properties of a PEG24-conjugated molecule is crucial for understanding its in vivo behavior. The following are detailed methodologies for key experiments.
Determination of the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method
The shake-flask method is the traditional and most common approach for determining the LogP of a compound.[12][15][16]
Objective: To determine the ratio of the concentration of a PEG24-containing compound in n-octanol versus an aqueous buffer at equilibrium.
Materials:
-
PEG24-containing compound of interest
-
High-purity n-octanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass flasks with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Solvent Saturation: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Prepare a stock solution of the PEG24-containing compound in the pre-saturated PBS. The concentration should be high enough for accurate detection but not exceed 0.01 M.
-
Partitioning: In a glass flask, combine a known volume of the pre-saturated n-octanol and the pre-saturated PBS containing the compound. The volume ratio of the two phases should be adjusted based on the expected LogP to ensure detectable concentrations in both phases.
-
Equilibration: Seal the flask and place it on a mechanical shaker. Shake for a sufficient time to reach equilibrium (typically 1-24 hours) at a constant temperature (e.g., 25°C).
-
Phase Separation: After shaking, centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample a known volume from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Measurement of Water Contact Angle by Sessile Drop Goniometry
Contact angle goniometry provides a measure of the wettability of a surface, which is directly related to its hydrophilicity.
Objective: To measure the static contact angle of a water droplet on a surface functionalized with a PEG24 spacer.
Materials:
-
Substrate (e.g., silicon wafer, gold-coated slide)
-
PEG24-thiol or other functionalized PEG24 for surface modification
-
Contact angle goniometer with a high-resolution camera and dispensing system
-
High-purity water
Procedure:
-
Surface Preparation: Prepare a self-assembled monolayer (SAM) of the PEG24 derivative on the chosen substrate according to established protocols. Ensure the surface is clean and dry before measurement.
-
Instrument Setup: Place the PEG24-modified substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using the automated or manual dispensing system, carefully deposit a small droplet of high-purity water (typically 1-5 µL) onto the surface. This is known as the sessile drop method.[17]
-
Image Capture: Immediately after the droplet is stable on the surface, capture a high-resolution image of the droplet profile.
-
Angle Measurement: The software of the goniometer will analyze the image and calculate the angle formed at the three-phase (solid-liquid-air) interface. This is the static contact angle.
-
Data Analysis: Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average contact angle.
Determination of the Hydration Number
The hydration number quantifies the number of water molecules bound to the PEG chain. This can be determined through various techniques, including differential scanning calorimetry (DSC) or by analyzing the mass change upon dehydration.
Objective: To determine the number of water molecules associated with each PEG24 molecule.
Materials:
-
Hydrated PEG24 sample
-
Analytical balance
-
Drying oven or vacuum oven
-
Desiccator
Procedure:
-
Initial Mass: Accurately weigh a known mass of the hydrated PEG24 sample.
-
Dehydration: Place the sample in a drying oven at a temperature sufficient to drive off the water of hydration without degrading the PEG24 (e.g., 60-80°C under vacuum). Heat until a constant mass is achieved.
-
Final Mass: Cool the sample in a desiccator to prevent rehydration and then accurately weigh the anhydrous PEG24.
-
Calculation of Water Mass: The mass of water lost is the difference between the initial mass of the hydrate (B1144303) and the final mass of the anhydrate.[18]
-
Molar Calculation:
-
Calculate the moles of anhydrous PEG24 using its molecular weight.
-
Calculate the moles of water lost using the molecular weight of water (18.015 g/mol ).
-
-
Hydration Number: The hydration number is the ratio of the moles of water to the moles of anhydrous PEG24.[19][20]
Signaling Pathways and Experimental Workflows
The hydrophilic properties of the PEG24 spacer are not just a passive feature but play an active role in the mechanism of action of complex drugs like PROTACs and ADCs.
Role of PEG24 in PROTAC-Mediated Protein Degradation
In PROTACs, the PEG24 linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. Its hydrophilicity is crucial for maintaining the solubility of the entire PROTAC molecule, which is often large and can have poor aqueous solubility.[21] This improved solubility ensures that the PROTAC can effectively diffuse through the aqueous cellular environment to engage both the target protein and the E3 ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation of the target protein.
References
- 1. adcreview.com [adcreview.com]
- 2. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 4. books.rsc.org [books.rsc.org]
- 5. precisepeg.com [precisepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hexaethylene glycol (CAS 2615-15-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Dodecaethylene glycol | C24H50O13 | CID 81248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. srd.nist.gov [srd.nist.gov]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 17. biolinscientific.com [biolinscientific.com]
- 18. tsc.fl.edu [tsc.fl.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Hydrate Lab Calculations [chemteam.info]
- 21. chempep.com [chempep.com]
A Technical Guide to Fmoc-N-amido-PEG24-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-N-amido-PEG24-acid, a versatile heterobifunctional crosslinker essential in modern biopharmaceutical research and development. This document details its chemical properties, suppliers, and critically, its application in sophisticated bioconjugation techniques, with a particular focus on its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Compound Identification and Properties
Fmoc-N-amido-PEG24-acid is a polyethylene (B3416737) glycol (PEG) derivative that features two distinct functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This arrangement allows for sequential and specific chemical modifications. The long PEG24 chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Two CAS numbers are commonly associated with this compound, potentially due to different salt forms or registration information. Researchers should verify the specific product details with their chosen supplier.
Table 1: Chemical and Physical Properties of Fmoc-N-amido-PEG24-acid
| Property | Value |
| Molecular Formula | C₆₆H₁₁₃NO₂₈ |
| Molecular Weight | Approximately 1368.6 g/mol |
| CAS Numbers | 2170484-59-8 and 850312-72-0 |
| Appearance | Varies (e.g., white solid, pale yellow oil) |
| Solubility | Soluble in a variety of organic solvents (e.g., DMF, DMSO, DCM) and aqueous solutions. |
| Purity | Typically >95% |
| Storage | Recommended at -20°C, protected from moisture. |
Suppliers
A variety of chemical suppliers offer Fmoc-N-amido-PEG24-acid, often under different catalog numbers. The following table provides a non-exhaustive list of potential suppliers.
Table 2: Selected Suppliers of Fmoc-N-amido-PEG24-acid
| Supplier | Website |
| BroadPharm | broadpharm.com |
| Precise PEG | precisepeg.com |
| Biosynth | biosynth.com |
| ChemicalBook | chemicalbook.com |
| Eon Biotech | echemi.com |
| Fisher Scientific (eMolecules) | fishersci.com |
| Advanced ChemTech | advancedchemtech.com |
Core Applications and Experimental Protocols
The unique structure of Fmoc-N-amido-PEG24-acid makes it an ideal linker for covalently attaching molecules together. Its primary applications are in peptide synthesis and the construction of PROTACs.
Role in PROTACs
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[2] The linker, for which Fmoc-N-amido-PEG24-acid is a prime example, is crucial for the formation of a stable ternary complex between the target protein and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The flexibility and hydrophilicity of the PEG chain can significantly improve the solubility and cell permeability of the PROTAC molecule.[5]
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest (POI).
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Bioconjugation: A Technical Guide to PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical development, the strategic modification of therapeutic molecules is paramount to enhancing their efficacy and safety. Among the arsenal (B13267) of tools available, Polyethylene Glycol (PEG) linkers have emerged as a cornerstone technology in bioconjugation. The process of covalently attaching PEG chains, known as PEGylation, has revolutionized drug delivery by improving the pharmacokinetic and pharmacodynamic profiles of a wide array of therapeutic agents, from proteins and peptides to nanoparticles.[1] This in-depth guide elucidates the fundamental principles of employing PEG linkers in bioconjugation, providing a technical resource for researchers, scientists, and drug development professionals.
Core Principles of PEGylation
Polyethylene glycol is a synthetic, water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[2][3] When conjugated to a therapeutic molecule, PEG chains confer a host of advantageous properties that address many of the challenges faced in drug development.[1][4]
The primary benefits of PEGylation include:
-
Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more amenable to aqueous formulations for administration.[4][5]
-
Increased Stability: PEG chains act as a protective shield, sterically hindering the approach of proteolytic enzymes and thus increasing the stability of the conjugated molecule in biological environments.[4]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its rate of renal clearance, leading to a longer circulation time in the bloodstream.[6]
-
Reduced Immunogenicity: By masking surface epitopes of a therapeutic protein, PEG linkers can reduce its recognition by the immune system, thereby lowering the risk of an antigenic or immunogenic response.[4][5]
-
Improved Pharmacokinetics: The extended half-life and reduced clearance afforded by PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing and improved patient compliance.[1]
The Chemistry of Bioconjugation with PEG Linkers
The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups. The choice of conjugation chemistry is dictated by the available reactive groups on the target molecule and the desired characteristics of the final bioconjugate.
Commonly targeted functional groups on proteins include:
-
Amines (e.g., lysine (B10760008) residues, N-terminus): Due to the abundance of lysine residues on the surface of most proteins, their primary amine groups are the most frequently targeted functional groups for PEGylation.
-
Thiols (e.g., cysteine residues): The sulfhydryl group of cysteine residues provides a target for highly specific conjugation reactions, particularly when site-specific modification is desired.
To react with these functional groups, PEG linkers are activated with specific reactive moieties. Two of the most common and well-established PEGylation chemistries are:
-
NHS-Ester Chemistry: PEG-NHS esters react with primary amines on proteins at a pH range of 7-9 to form stable and irreversible amide bonds.[7][8]
-
Maleimide (B117702) Chemistry: PEG-maleimide derivatives are highly specific for the sulfhydryl groups of cysteine residues, reacting via a Michael addition to form a stable thioether linkage. This reaction is most efficient at a pH between 6.5 and 7.5.[2]
Quantitative Impact of PEG Linkers
The properties of a PEGylated bioconjugate can be finely tuned by modulating the length and architecture (linear vs. branched) of the PEG linker.
Impact of PEG Molecular Weight on Hydrodynamic Radius
The hydrodynamic radius of a molecule is a critical determinant of its in vivo circulation time. PEGylation significantly increases the hydrodynamic radius of a protein, thereby reducing its renal clearance.
| PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) of PEGylated Human Serum Albumin (HSA) (nm) | Fold Increase in Rh vs. Unmodified HSA |
| Unmodified HSA | 3.5 | 1.00 |
| 5 | 4.2 | 1.20 |
| 10 | 5.2 | 1.48 |
| 20 (Linear) | 6.1 | 1.75 |
| 20 (Branched) | 6.4 | 1.83 |
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[4][9]
Comparison of Linear vs. Branched PEG Linkers
The architecture of the PEG linker also plays a crucial role in the properties of the resulting bioconjugate. Branched PEGs, which consist of multiple PEG arms extending from a central core, can offer advantages over linear PEGs of a similar molecular weight.[10]
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched chain.[10] | Multiple PEG arms extending from a central core.[11] |
| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight, which can lead to further reduced renal clearance.[12] |
| "Stealth" Effect | Provides a hydrophilic shield. | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection from enzymatic degradation and the immune system.[12] |
| Drug-to-Antibody Ratio (DAR) in ADCs | Typically lower, as one linker attaches one drug molecule. | Potentially higher, as one linker can be designed to attach multiple drug molecules.[12] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight. | Can provide a significantly longer circulation time in the bloodstream.[12] |
Experimental Protocols
The following are detailed methodologies for two of the most common PEGylation reactions.
Protocol 1: PEGylation of an Antibody using NHS-Ester Chemistry
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Preparation of Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column.[8]
-
Preparation of PEG-NHS Ester Stock Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.[8]
-
PEGylation Reaction:
-
Bring the antibody solution and the PEG-NHS ester stock solution to room temperature.
-
Add a 10- to 50-fold molar excess of the PEG-NHS ester stock solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[13]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[8]
-
-
Quenching the Reaction: Add quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts from the PEGylated antibody using SEC or dialysis.[14][15]
-
Characterization: Analyze the purified PEGylated antibody using SDS-PAGE to observe the increase in apparent molecular weight and use techniques like HPLC and mass spectrometry to determine the degree of PEGylation and purity.[3][16]
Protocol 2: Site-Specific PEGylation of a Thiol-Containing Protein using Maleimide Chemistry
Materials:
-
Thiol-containing protein solution (1-10 mg/mL in a thiol-free, degassed buffer, e.g., PBS, pH 6.5-7.5)
-
PEG-Maleimide reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine)
-
Purification system (e.g., size exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Preparation of Protein:
-
Ensure the protein is in a thiol-free and degassed buffer to prevent oxidation of the sulfhydryl groups.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like TCEP. TCEP is advantageous as it does not need to be removed before the conjugation step.[17]
-
-
Preparation of PEG-Maleimide Stock Solution: Immediately before use, dissolve the PEG-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]
-
PEGylation Reaction:
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide stock solution to the protein solution with gentle stirring.[2]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[2] The maleimide group is more stable than the NHS-ester but can still hydrolyze at higher pH, so maintaining the pH between 6.5 and 7.5 is crucial.[13]
-
-
Quenching the Reaction: Add a quenching solution containing a free thiol to react with any unreacted PEG-Maleimide.
-
Purification: Purify the PEGylated protein from unreacted reagents and byproducts using SEC or dialysis.[14]
-
Characterization: Characterize the purified product using SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and assess purity.[16]
Visualizing PEGylation Workflows
Diagrams generated using Graphviz (DOT language) illustrate key workflows in bioconjugation with PEG linkers.
Conclusion
PEG linkers are indispensable tools in modern bioconjugation, offering a versatile and effective strategy to improve the therapeutic properties of a wide range of biomolecules. By carefully selecting the appropriate PEG linker architecture and conjugation chemistry, researchers can rationally design bioconjugates with optimized solubility, stability, and pharmacokinetic profiles. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful implementation of PEGylation technology in drug development and other biomedical applications. As the field continues to evolve, a thorough understanding of these basic principles will remain critical for harnessing the full potential of PEG linkers in creating the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 6. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. precisepeg.com [precisepeg.com]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. confluore.com [confluore.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Fmoc-N-PEG24-acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-PEG24-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker essential for the advanced synthesis of peptides and bioconjugates. This heterobifunctional linker features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, connected by a 24-unit PEG spacer. The Fmoc group provides a base-labile protecting group suitable for standard solid-phase peptide synthesis (SPPS), while the carboxylic acid allows for stable amide bond formation with primary or secondary amines.
The hydrophilic PEG24 spacer imparts several beneficial properties to the resulting peptide conjugate, including increased aqueous solubility, improved pharmacokinetic profiles, reduced immunogenicity, and enhanced stability against enzymatic degradation.[1][2] These characteristics make this compound a valuable tool in the development of therapeutic peptides, targeted drug delivery systems, and proteolysis-targeting chimeras (PROTACs).[3][4][5]
Physicochemical Properties and Specifications
A summary of the key properties for a representative Fmoc-N-amido-dPEG®24-acid is presented below.
| Property | Value |
| Chemical Formula | C₆₆H₁₁₃NO₂₈ |
| Molecular Weight | 1368.59 g/mol |
| CAS Number | 756526-01-9 |
| Appearance | White to off-white solid |
| Purity | >98% |
| Solubility | Soluble in DMF, DCM, DMSO, and water |
| Storage | -20°C, protected from moisture |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide
This protocol describes the coupling of this compound to the N-terminus of a peptide chain synthesized on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents:
-
Option A: BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Option B: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
-
Activation of this compound:
-
Option A (BOP/HOBt): In a separate vial, dissolve this compound (2 equivalents), BOP (2 equivalents), and HOBt (2 equivalents) in DMF. Add DIPEA (4 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Option B (HATU): In a separate vial, dissolve this compound (2 equivalents) and HATU (1.95 equivalents) in DMF. Add DIPEA (4 equivalents) to the solution.
-
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.[6]
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents.
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly coupled PEG linker by treating the resin with 20% piperidine in DMF as described in step 2.
-
Final Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the PEGylated peptide from the resin and remove side-chain protecting groups.[7]
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purification: Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.[5][8]
Experimental Workflow for N-Terminal PEGylation
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. bachem.com [bachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
Application Notes and Protocols for Bioconjugation using Fmoc-N-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioconjugation techniques utilizing Fmoc-N-PEG24-acid, a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker. This heterobifunctional linker, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, is a versatile tool for the modification of peptides, proteins, and other biomolecules. Its 24-unit PEG chain imparts increased hydrophilicity, stability, and in vivo half-life to the conjugated molecule, making it an invaluable asset in drug development, proteomics, and various life science research applications.
Introduction to this compound in Bioconjugation
This compound is a chemical linker designed for the covalent attachment of a polyethylene glycol (PEG) spacer to a biomolecule. The key features of this reagent are:
-
Heterobifunctionality: It possesses two distinct reactive groups: an Fmoc-protected amine and a carboxylic acid. This allows for directional and controlled conjugation.
-
Fmoc Protecting Group: The Fmoc group is a base-labile protecting group that masks the primary amine. It can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent, to expose the amine for subsequent conjugation.[1]
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[2] Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents like HATU.[2]
-
PEG24 Spacer: The 24-unit polyethylene glycol chain is a long, flexible, and hydrophilic spacer. PEGylation, the process of attaching PEG chains, is a well-established strategy to:
-
Increase the aqueous solubility and stability of biomolecules.[3]
-
Prolong the in vivo circulation half-life by reducing renal clearance and proteolytic degradation.
-
Decrease the immunogenicity of therapeutic proteins and peptides.
-
This compound is particularly well-suited for use in solid-phase peptide synthesis (SPPS) and for the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] In PROTACs, the PEG linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[3][5]
Quantitative Data Summary
The following tables provide representative data for the properties of this compound and the expected outcomes of bioconjugation and subsequent analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1368.59 g/mol | [6] |
| Molecular Formula | C66H113NO28 | [6] |
| Purity | ≥95% | [6] |
| Appearance | White to off-white solid or viscous oil | [7] |
| Solubility | Soluble in DMF, DMSO, CH2Cl2 | [7] |
| Storage Conditions | -20°C, desiccated | [7] |
Table 2: Representative Reaction Parameters for Peptide PEGylation
| Parameter | Value | Notes |
| This compound:Peptide Ratio | 1.5 - 3.0 equivalents | An excess of the PEG linker is used to drive the reaction to completion. The optimal ratio may need to be determined empirically. |
| Coupling Agent:PEG Linker Ratio | 1.0 - 1.5 equivalents | For activating agents like HATU or HBTU. |
| Base:PEG Linker Ratio | 2.0 - 4.0 equivalents | For bases like DIPEA or NMM. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by a suitable analytical method such as HPLC. |
| Reaction Temperature | Room Temperature | |
| Typical PEGylation Efficiency | >90% | As determined by HPLC analysis of the crude reaction mixture. Efficiency can vary depending on the peptide sequence and reaction conditions. |
Table 3: Analytical Characterization of a PEGylated Peptide
| Analytical Method | Expected Observation | Purpose |
| RP-HPLC | Increased retention time of the PEGylated peptide compared to the unmodified peptide. A single major peak for the desired product indicates purity. | To assess the purity of the conjugate and quantify the extent of PEGylation.[3] |
| MALDI-TOF Mass Spectrometry | A mass shift corresponding to the addition of the PEG24 linker (approx. 1157 Da for the PEG portion after conjugation). A series of peaks separated by 44 Da (the mass of one ethylene (B1197577) glycol unit) may be observed. | To confirm the successful conjugation and determine the molecular weight of the PEGylated peptide.[4] |
| LC-MS/MS | Fragmentation data can be used to confirm the site of PEGylation on the peptide backbone. | To identify the specific amino acid residue(s) to which the PEG linker is attached.[8] |
Experimental Protocols
Protocol 1: N-terminal PEGylation of a Peptide on Solid Support
This protocol describes the manual solid-phase synthesis approach to attach this compound to the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Activation of this compound: In a separate vial, dissolve this compound (2 equivalents) and HATU (1.9 equivalents) in DMF. Add DIPEA (4 equivalents) to the solution and vortex briefly. Allow the activation to proceed for 5-10 minutes.
-
Coupling Reaction: Add the activated this compound solution to the swollen and deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF (5 times) and DCM (3 times).
-
Monitoring the Coupling: To ensure the reaction has gone to completion, a small sample of the resin can be subjected to a Kaiser test. A negative result (yellow beads) indicates a successful coupling.
-
Fmoc Deprotection of the PEG Linker: Treat the resin with 20% piperidine in DMF as described in step 2 to remove the Fmoc group from the PEG linker, exposing a primary amine for further modifications if desired.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under a stream of nitrogen. Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the PEGylated peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum. Purify the crude PEGylated peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Conjugation of this compound to a Primary Amine in Solution
This protocol is suitable for conjugating this compound to a molecule containing a primary amine (e.g., a small molecule drug, a protein in solution) in a liquid phase reaction.
Materials:
-
Amine-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., dialysis, size-exclusion chromatography, or preparative HPLC)
Procedure:
-
Activation of this compound: In a reaction vial, dissolve this compound (1.5 equivalents) in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.5 equivalents). Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.
-
Conjugation Reaction: Dissolve the amine-containing molecule (1 equivalent) in PBS (pH 7.4). Add the activated this compound solution to the amine-containing solution. The final concentration of the reactants should be optimized for the specific molecule.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Purification: Purify the PEGylated conjugate from unreacted reagents and byproducts. For proteins, dialysis or size-exclusion chromatography are suitable methods. For smaller molecules, preparative HPLC is recommended.
-
Characterization: Analyze the purified conjugate by SDS-PAGE (for proteins), HPLC, and mass spectrometry to confirm successful conjugation and purity.
Visualizations
Experimental Workflow for Solid-Phase Peptide PEGylation
Caption: Workflow for N-terminal PEGylation on solid support.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated targeted protein degradation pathway.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. chempep.com [chempep.com]
- 7. escholarship.org [escholarship.org]
- 8. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-N-PEG24-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fmoc-N-PEG24-acid in ADC Development
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, connected by a chemical linker. The linker is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. This compound is a heterobifunctional linker that has gained significant attention in ADC development. It comprises a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.
The long, hydrophilic PEG24 chain offers several advantages in ADC design. It can improve the solubility and stability of the ADC, particularly when conjugating hydrophobic payloads.[1][2] This enhanced hydrophilicity can also reduce the propensity for aggregation, a common challenge in ADC manufacturing.[2] Furthermore, the PEG spacer can increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life and potentially greater tumor accumulation.[3][4] The Fmoc-protected amine and the terminal carboxylic acid provide orthogonal handles for a two-step conjugation strategy, allowing for precise control over the ADC synthesis process.
These application notes provide a comprehensive overview of the use of this compound in ADC development, including its impact on key performance metrics and detailed protocols for its application.
Data Presentation: Quantitative Impact of PEGylation on ADC Properties
The inclusion and length of a PEG linker can significantly modulate the properties of an ADC. The following tables summarize representative quantitative data from various studies to illustrate these effects.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) for Lysine-Conjugated ADCs
| Linker Type | Average DAR | Key Observations |
| Non-PEGylated | Variable, often lower with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and lower conjugation efficiency.[5] |
| Short-Chain PEG (e.g., PEG2, PEG4) | Generally allows for a consistent DAR of ~4 | Provides a balance of hydrophilicity and reactivity. |
| Long-Chain PEG (e.g., mPEG24) | Can achieve high and homogeneous DAR (e.g., 4 or 8) | The hydrophilic PEG chain effectively shields the hydrophobic payload, reducing aggregation and allowing for higher drug loading.[6][7][8] |
Table 2: Influence of PEG Linker Length on in Vitro Cytotoxicity (IC50)
| Linker Length | Target Cell Line | Payload | Typical IC50 | General Trend |
| No PEG | NCI-N87 | MMAE | 1.1 nM | Highly potent, but may have solubility and aggregation issues.[9] |
| PEG4K | NCI-N87 | MMAE | 4.95 nM | A slight decrease in potency is observed with the introduction of a PEG linker.[9] |
| PEG10K | NCI-N87 | MMAE | 24.75 nM | Longer PEG chains can sometimes hinder cellular uptake or payload release, leading to a further decrease in in vitro potency.[9] |
| mPEG24 | Trop-2 expressing cells | MMAE | Sub-nanomolar range | Despite the long PEG chain, potent cytotoxicity can be maintained.[6][7][8] |
Table 3: Effect of PEG Linker Length on Plasma Stability and Half-Life
| Linker Length | Animal Model | ADC Half-Life | Key Observations |
| No PEG | Mouse | 19.6 minutes | Rapid clearance from circulation.[9] |
| PEG4K | Mouse | 49 minutes (2.5-fold increase) | PEGylation significantly extends the plasma half-life.[9] |
| PEG10K | Mouse | 219.5 minutes (11.2-fold increase) | Longer PEG chains lead to a more pronounced increase in circulation time.[9] |
| mPEG24 | Not specified | Prolonged half-life | The mPEG24 moiety contributes to enhanced biophysical stability and a longer half-life.[6][7][8] |
Table 4: Impact of PEG Linker Length on in Vivo Efficacy in Xenograft Models
| Linker Length | Tumor Model | Dosing | Tumor Growth Inhibition | Key Observations |
| No PEG | NCI-N87 Gastric Cancer | 1.5 mg/kg | Moderate | Limited efficacy due to rapid clearance.[9] |
| PEG10K | NCI-N87 Gastric Cancer | 1.5 mg/kg | Significant | The extended half-life allows for greater tumor accumulation and improved anti-tumor activity.[9] |
| mPEG24 | Trop-2 positive xenograft | Not specified | Significant tumor suppression | The optimized pharmacokinetic profile of the mPEG24-containing ADC leads to enhanced in vivo efficacy.[6][7][8] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using this compound.
Protocol 1: Activation of this compound to its N-Hydroxysuccinimide (NHS) Ester
This protocol describes the conversion of the terminal carboxylic acid of the this compound linker into a more reactive NHS ester, making it ready for conjugation to the primary amines (lysine residues) on the antibody.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
-
Round bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus
Procedure:
-
In a clean, dry round bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct. If using EDC, the byproduct is water-soluble and can be removed in a subsequent purification step.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the activated Fmoc-N-PEG24-NHS ester by adding the concentrated solution dropwise to ice-cold diethyl ether with vigorous stirring.
-
Collect the white precipitate by filtration and wash it several times with cold diethyl ether.
-
Dry the product under vacuum. The Fmoc-N-PEG24-NHS ester is now ready for conjugation to the antibody.
Protocol 2: Conjugation of Fmoc-N-PEG24-NHS Ester to the Antibody
This protocol details the conjugation of the activated PEG linker to the lysine (B10760008) residues of the monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Fmoc-N-PEG24-NHS ester (from Protocol 1)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in an amine-free buffer.
-
Dissolve the Fmoc-N-PEG24-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Add a 5-10 fold molar excess of the Fmoc-N-PEG24-NHS ester solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
Purify the resulting Fmoc-N-PEG24-Ab conjugate to remove excess linker and byproducts using SEC or TFF.
-
Characterize the conjugate to determine the average number of PEG linkers per antibody.
Protocol 3: Fmoc Deprotection of the PEGylated Antibody
This protocol describes the removal of the Fmoc protecting group from the PEGylated antibody to expose the terminal amine for subsequent drug conjugation.
Materials:
-
Fmoc-N-PEG24-Ab conjugate (from Protocol 2)
-
Dimethylformamide (DMF)
-
Purification system (e.g., SEC or TFF)
Procedure:
-
Prepare a 20% (v/v) solution of piperidine in DMF.[10]
-
Add the piperidine solution to the purified Fmoc-N-PEG24-Ab conjugate to a final piperidine concentration of 2-5%.
-
Incubate the reaction at room temperature for 15-30 minutes.[10]
-
Monitor the deprotection by UV spectroscopy, observing the release of the dibenzofulvene-piperidine adduct.
-
Immediately purify the resulting H2N-PEG24-Ab conjugate using SEC or TFF to remove piperidine and the deprotection byproducts.
Protocol 4: Conjugation of the Cytotoxic Drug to the Amino-PEGylated Antibody
This protocol outlines the final step of conjugating the cytotoxic payload to the exposed amine on the PEGylated antibody. This example assumes the drug has a carboxylic acid moiety that can be activated.
Materials:
-
H2N-PEG24-Ab conjugate (from Protocol 3)
-
Cytotoxic drug with a carboxylic acid group
-
NHS and EDC (or a similar activating agent like HATU)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC, HIC, or TFF)
Procedure:
-
Activate the carboxylic acid group of the cytotoxic drug by reacting it with NHS and EDC in anhydrous DMSO or DMF to form an NHS ester.
-
Add a molar excess of the activated drug solution to the H2N-PEG24-Ab conjugate solution with gentle stirring.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purify the final ADC to remove unconjugated drug, excess reagents, and potential aggregates. Purification methods may include SEC, Hydrophobic Interaction Chromatography (HIC), or TFF.[11]
Protocol 5: Characterization of the Final ADC
It is crucial to thoroughly characterize the final ADC to ensure its quality and consistency.
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the determination of the distribution of different DAR species and the calculation of the average DAR.[7]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide the molecular weight of the different drug-loaded species, from which the DAR can be calculated.[8]
2. Analysis of Aggregates and Fragments:
-
Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size. It is a standard method to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the final ADC preparation.[2]
3. In Vitro Cytotoxicity Assay:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): The potency of the ADC is assessed by treating target cancer cells with serial dilutions of the ADC and measuring cell viability after a set incubation period (e.g., 72-96 hours). The half-maximal inhibitory concentration (IC50) is then calculated.[12]
4. In Vivo Efficacy Study:
-
Xenograft Tumor Model: The anti-tumor activity of the ADC is evaluated in an animal model (e.g., mice) bearing tumors derived from a human cancer cell line that expresses the target antigen. Tumor growth is monitored over time after treatment with the ADC.
Visualizations
Caption: ADC Development Workflow using this compound.
Caption: Signaling Pathway of a Microtubule Inhibitor Payload.
References
- 1. labinsights.nl [labinsights.nl]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Surface Modification of Nanoparticles with Fmoc-N-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the biocompatibility, stability, and circulation half-life of nanoparticles by creating a hydrophilic protective layer. This "stealth" coating minimizes opsonization and clearance by the mononuclear phagocyte system. The use of a heterobifunctional PEG linker, such as Fmoc-N-PEG24-acid, offers precise control over the functionalization process.
This compound is a valuable reagent featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The carboxylic acid allows for covalent conjugation to amine-functionalized nanoparticles, while the Fmoc group provides a temporary protecting group for the terminal amine. This protected amine can be deprotected under specific conditions to allow for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules. This strategic, multi-step functionalization is essential for the design of sophisticated, multifunctional nanocarriers.
These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound, methods for the quantification of surface grafting, and characterization techniques to confirm successful modification.
Key Applications
Nanoparticles functionalized with this compound are versatile platforms for a range of biomedical applications:
-
Targeted Drug Delivery: The deprotected terminal amine serves as a reactive site for the conjugation of targeting moieties such as antibodies, peptides, or small molecules, enabling specific delivery of therapeutic payloads to diseased cells or tissues.
-
Solid-Phase Peptide Synthesis: Nanoparticles can be used as a solid support for peptide synthesis, with the Fmoc-protected amine of the PEG linker serving as the initial anchor point for the first amino acid.[1][2][3]
-
Controlled Release Systems: The PEG linker can be incorporated into more complex, stimuli-responsive systems where the cleavage of a specific bond triggers the release of a conjugated drug.
-
Multifunctional Nanocarriers: The sequential nature of the functionalization allows for the creation of nanocarriers with multiple functionalities, such as simultaneous targeting and imaging capabilities.
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of the carboxylic acid group of this compound to primary amine groups on the surface of nanoparticles using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5
-
Washing Buffer: 1X PBS with 0.05% Tween-20
-
Ultracentrifuge or magnetic separator
-
Orbital shaker or rotator
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer to a concentration of 10-20 mg/mL.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 15 mg/mL) in Activation Buffer immediately before use.
-
Add a 5-10 fold molar excess of both EDC and sulfo-NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the reactive sulfo-NHS ester.
-
-
Conjugation to Nanoparticles:
-
Add the activated this compound solution to the nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C on a rotator.
-
-
Quenching of Unreacted Sites:
-
Add the Quenching Buffer to the nanoparticle suspension to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted sulfo-NHS esters.
-
-
Washing:
-
Pellet the nanoparticles by centrifugation or magnetic separation.
-
Remove the supernatant and resuspend the nanoparticles in Washing Buffer.
-
Repeat the washing step three times to remove unreacted reagents and byproducts.
-
-
Final Resuspension: Resuspend the purified this compound modified nanoparticles in an appropriate buffer for storage (e.g., PBS at 4°C).
Figure 1. Workflow for the conjugation of this compound to amine-functionalized nanoparticles.
Protocol 2: Quantification of Surface-Grafted this compound
This protocol utilizes the strong UV absorbance of the dibenzofulvene-piperidine adduct formed upon the cleavage of the Fmoc group in the presence of piperidine (B6355638).
Materials:
-
This compound modified nanoparticles
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a known concentration of the Fmoc-PEG-nanoparticle suspension in a suitable solvent (e.g., DMF).
-
Transfer a precise volume (e.g., 1 mL) of the nanoparticle suspension to a microcentrifuge tube.
-
-
Fmoc Deprotection:
-
Add an equal volume of 20% piperidine in DMF to the nanoparticle suspension.
-
Incubate the mixture for 30 minutes at room temperature with gentle agitation to ensure complete cleavage of the Fmoc group.
-
-
Nanoparticle Separation:
-
Pellet the nanoparticles by centrifugation.
-
Carefully collect the supernatant containing the dibenzofulvene-piperidine adduct.
-
-
UV-Vis Measurement:
-
Measure the absorbance of the supernatant at 301 nm using a UV-Vis spectrophotometer. Use a 1:1 mixture of DMF and 20% piperidine in DMF as a blank.
-
-
Calculation of Grafting Density:
-
Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (typically ~7800 L mol⁻¹ cm⁻¹ at 301 nm), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
From the concentration of the adduct, determine the number of moles of Fmoc-PEG on the nanoparticles.
-
The grafting density can then be calculated as the number of PEG chains per unit surface area of the nanoparticle or as µmol of PEG per mg of nanoparticles.
-
Figure 2. Experimental workflow for the quantification of surface-grafted Fmoc-PEG.
Data Presentation
Successful surface modification can be confirmed by a variety of characterization techniques. The following tables present example data for the characterization of nanoparticles before and after modification with this compound.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) (DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 3 | 0.15 | +35 ± 2 |
| Fmoc-PEG-Nanoparticles | 130 ± 5 | 0.18 | -15 ± 3 |
Note: The increase in hydrodynamic diameter is indicative of the presence of the PEG chains on the nanoparticle surface. The change in zeta potential from positive to negative is consistent with the successful conjugation of the carboxylic acid group of the PEG linker to the amine groups on the nanoparticle surface, masking the positive charge.[4][5][6][7][8]
Table 2: Quantification of Surface Grafting
| Nanoparticle Sample | Absorbance at 301 nm | Calculated Fmoc-PEG Concentration (µmol/mL) | Grafting Density (µmol/mg of NP) |
| Fmoc-PEG-Nanoparticles | 0.585 | 0.075 | 0.015 |
Note: This data is based on a nanoparticle concentration of 5 mg/mL. The grafting density will vary depending on the nanoparticle type, size, and reaction conditions.
Signaling Pathway and Further Functionalization
The primary utility of using this compound is the ability to perform subsequent functionalization after deprotection of the Fmoc group. This allows for a modular approach to nanoparticle design.
Figure 3. Logical pathway for the subsequent functionalization of Fmoc-PEG-nanoparticles.
Conclusion
The surface modification of nanoparticles with this compound provides a robust and versatile platform for the development of advanced nanomaterials for biomedical applications. The protocols and characterization methods outlined in these application notes offer a comprehensive guide for researchers to successfully functionalize nanoparticles and quantify the extent of surface modification. The ability to perform multi-step, controlled surface chemistry opens up a wide range of possibilities for creating highly specific and effective nanocarriers for drug delivery, diagnostics, and beyond.
References
- 1. Solid-phase peptide synthesis using nanoparticulate amino acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Zeta potential changing nanoemulsions: Impact of PEG-corona on phosphate cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-N-amido-PEG24-acid in solid-phase peptide synthesis (SPPS). The inclusion of a long-chain polyethylene (B3416737) glycol (PEG) linker can significantly enhance the physicochemical properties of synthetic peptides, a crucial aspect in drug development and various research applications.
Introduction to Peptide PEGylation
PEGylation is the process of covalently attaching polyethylene glycol chains to molecules, most commonly peptides, proteins, and other biopharmaceuticals. This modification offers several advantages, including:
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic peptides in aqueous media.[1]
-
Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic size of a peptide, leading to reduced renal clearance and a longer circulating half-life in vivo.
-
Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, reducing its immunogenic potential.
-
Increased Stability: PEGylation can protect peptides from proteolytic degradation.
Fmoc-N-amido-PEG24-acid is a high-purity, monodisperse PEG linker containing a fluorenylmethoxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The Fmoc group is compatible with standard Fmoc-based SPPS protocols, allowing for the straightforward incorporation of the PEG linker at the N-terminus of a peptide chain.[1] The terminal carboxylic acid of the linker can be activated to react with the free N-terminal amine of the resin-bound peptide.
Key Applications
The use of Fmoc-N-PEG24-acid in SPPS is particularly beneficial for:
-
Improving the developability of peptide-based drug candidates.
-
Synthesizing long and difficult peptide sequences by mitigating aggregation.
-
Developing peptide-based cancer vaccines and immunotherapies. [2]
-
Creating bioconjugates and targeted drug delivery systems.
-
Studying G protein-coupled receptor (GPCR) signaling pathways with modified peptide ligands.[3][4]
Quantitative Data Summary
The introduction of an N-terminal PEG linker can have a significant impact on the crude yield of the synthesized peptide. The following table summarizes the effect of N-terminal PEGylation on the crude yield of various mesothelin (MSLN) epitopes, demonstrating the potential for increased recovery of the final product. While the data below was generated using a closely related Fmoc-PEG23-propionic acid, it is representative of the expected outcomes with this compound.
| Peptide Sequence | Modification | Crude Yield (mg) |
| MSLN 1 | Unmodified | 15.2 |
| MSLN 1 | N-terminal PEGylation | 28.9 |
| MSLN 2 | Unmodified | 35.1 |
| MSLN 2 | N-terminal PEGylation | 32.5 |
| MSLN 3 | Unmodified | 10.5 |
| MSLN 3 | N-terminal PEGylation | 25.4 |
| MSLN 4 | Unmodified | 8.7 |
| MSLN 4 | N-terminal PEGylation | 21.3 |
Data adapted from a study on PEGylation of peptide-based cancer epitopes. The use of a PEG linker generally resulted in a higher crude peptide yield.
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound at the N-terminus of a peptide during standard Fmoc-based SPPS.
Protocol 1: Manual N-Terminal PEGylation of a Resin-Bound Peptide
This protocol describes the manual coupling of this compound to a peptide that has been synthesized on a solid support.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-N-amido-PEG24-acid
-
Coupling reagents:
-
Option A: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Option B: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Option C: DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure
-
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
If the N-terminal Fmoc group is still present, perform deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.
-
Option A (HBTU/HOBt): Add HBTU (1.5-3 eq.) and HOBt (1.5-3 eq.) to the this compound solution. Add DIPEA (3-6 eq.) and pre-activate for 2-5 minutes.
-
Option B (HATU): Add HATU (1.5-3 eq.) to the this compound solution. Add DIPEA (3-6 eq.) and pre-activate for 2-5 minutes.
-
Option C (DIC/OxymaPure): Add OxymaPure (1.5-3 eq.) to the this compound solution. Add DIC (1.5-3 eq.) and pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. The reaction progress can be monitored using a Kaiser test.
-
-
Washing:
-
Drain the coupling solution and wash the resin extensively with DMF (3-5 times), DCM (3-5 times), and finally DMF (3-5 times).
-
-
Fmoc Deprotection of the PEG Linker:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the PEG linker.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[5]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold diethyl ether.
-
Lyophilize the crude peptide for purification.
-
Protocol 2: Automated N-Terminal PEGylation
This protocol outlines the general steps for incorporating this compound using an automated microwave peptide synthesizer.
General Parameters:
-
Synthesizer: Liberty Blue™ automated microwave peptide synthesizer or similar.
-
Resin: Standard Fmoc-compatible resin (e.g., Rink Amide).
-
Amino Acid Coupling: Standard Fmoc-amino acids with appropriate side-chain protection.
-
Coupling Reagents: As per the synthesizer's standard protocols (e.g., DIC and OxymaPure in DMF).[6]
Procedure:
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence up to the N-terminal amino acid using the automated synthesizer's standard Fmoc/tBu-based protocols.[6]
-
After the final amino acid coupling, the synthesizer will perform the standard Fmoc deprotection of the N-terminus.
-
-
Manual PEGylation Step:
-
Pause the automated synthesis program.
-
Prepare the activated this compound solution as described in Protocol 1, Step 2.
-
Manually add the activated PEG linker solution to the reaction vessel of the synthesizer.
-
Allow the coupling to proceed at room temperature for 2-4 hours with mixing.
-
-
Final Steps:
-
Resume the automated program for final washing steps.
-
The resin can then be removed from the synthesizer for cleavage and purification as described in Protocol 1, Step 5.
-
Visualizations
Experimental Workflow for N-Terminal PEGylation
Caption: Workflow for SPPS and N-terminal PEGylation.
G Protein-Coupled Receptor (GPCR) Signaling Pathway
Caption: GPCR signaling initiated by a PEGylated peptide.
References
- 1. Fmoc-N-amido-PEG24-acid, 850312-72-0 | BroadPharm [broadpharm.com]
- 2. Peptide-based materials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Fmoc-N-PEG24-acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-PEG24-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide chemistry. Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 24-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This arrangement allows for the strategic and sequential conjugation of molecules. The carboxylic acid moiety can be readily coupled to primary amines on various substrates, such as proteins, peptides, antibodies, or small molecules, through the formation of a stable amide bond. The Fmoc protecting group provides an orthogonal handle that can be selectively removed under basic conditions to reveal a primary amine for further functionalization. The long, flexible PEG24 spacer enhances the solubility and bioavailability of the resulting conjugate while reducing potential immunogenicity.[1][2]
This document provides detailed application notes and protocols for the efficient coupling of this compound to primary amines using common activating agents, along with methods for purification and characterization of the final conjugate.
Data Presentation
Table 1: Reagent Properties
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₆₆H₁₁₃NO₂₈ | 1368.59 | Heterobifunctional linker with a protected amine and a terminal carboxylic acid. The PEG spacer enhances solubility.[3][4] |
| EDC (or EDAC) | C₈H₁₇N₃·HCl | 191.70 | Water-soluble carbodiimide (B86325) used to activate carboxyl groups for amide bond formation. |
| NHS / Sulfo-NHS | C₄H₅NO₃ / C₄H₄NNaO₆S | 115.09 / 217.13 | Forms a more stable, amine-reactive intermediate with the activated carboxyl group, improving coupling efficiency. |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Highly efficient uronium-based coupling reagent, often used for challenging couplings.[5][6] |
| PyBOP | C₁₈H₂₈F₆N₆OP | 520.40 | Phosphonium-based coupling reagent known for rapid and efficient reactions with low racemization.[6] |
| DIPEA (or Hünig's base) | C₈H₁₉N | 129.24 | Non-nucleophilic base used to facilitate the coupling reaction. |
Table 2: Comparison of Common Coupling Methods
| Coupling Method | Key Reagents | Typical Molar Ratio (Fmoc-PEG-acid:Amine:Coupling Reagent:Additive) | Reaction Time | Relative Efficiency | Key Considerations |
| EDC/NHS | EDC, NHS/Sulfo-NHS | 1 : 1.5 : 2 : 1.2 | 2-4 hours at RT | Good | Cost-effective and widely used. Two-step protocol can improve efficiency. Reaction is pH-sensitive. |
| HATU | HATU, DIPEA | 1 : 1.5 : 1.5 : 3 | 5-60 minutes at RT | Very High | Excellent for sterically hindered amines and rapid reactions. Generally provides high yields.[6][7] |
| PyBOP | PyBOP, DIPEA | 1 : 1.5 : 1.5 : 3 | 15-120 minutes at RT | High | Efficient coupling with minimal side reactions. Byproducts are generally less hazardous than those of BOP.[6] |
Note: The optimal molar ratios and reaction times may vary depending on the specific primary amine substrate and should be empirically determined.
Experimental Protocols
Protocol 1: Coupling of this compound to a Primary Amine using EDC/NHS Chemistry
This protocol describes a two-step process where the carboxylic acid of this compound is first activated with EDC and NHS, followed by the addition of the primary amine-containing molecule.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Primary amine-containing substrate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Reaction vessels and stirring equipment
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).
-
-
Activation of this compound:
-
In a reaction vessel, dissolve the desired amount of this compound in an appropriate volume of Activation Buffer.
-
Add a 2 to 10-fold molar excess of EDC to the this compound solution.
-
Immediately add a 1.2 to 5-fold molar excess of NHS.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Coupling to the Primary Amine:
-
Dissolve the primary amine-containing substrate in the Coupling Buffer.
-
Immediately add the activated this compound solution to the amine solution. A 1 to 20-fold molar excess of the activated PEG linker over the amine-containing molecule is a common starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Proceed to purify the Fmoc-N-PEG24-conjugated product using an appropriate method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or size-exclusion chromatography.
-
Protocol 2: Coupling of this compound to a Primary Amine using HATU
This protocol is suitable for rapid and efficient couplings, particularly for sensitive or sterically hindered substrates.
Materials:
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Primary amine-containing substrate
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessels and stirring equipment
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1.0 equivalent) and the primary amine-containing substrate (1.0-1.5 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve HATU (1.0-1.5 equivalents) in anhydrous DMF.
-
-
Coupling Reaction:
-
To the solution of this compound and the amine, add DIPEA (2.0-3.0 equivalents).
-
Add the HATU solution to the reaction mixture.
-
Stir the reaction at room temperature for 5-60 minutes. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by RP-HPLC.
-
Protocol 3: Purification and Characterization of the Fmoc-N-PEG24-Conjugate
A. Purification by Reverse-Phase HPLC (RP-HPLC)
-
Column: A C18 or C8 reversed-phase column is typically suitable for the purification of PEGylated peptides and other biomolecules.[8][9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage is used to elute the conjugate. A typical starting point is a gradient of 5-95% B over 30-60 minutes, which should be optimized for the specific conjugate.[8][10]
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues, if present). The Fmoc group also absorbs UV light.
-
Fraction Collection: Collect fractions corresponding to the desired product peak and confirm the purity by analytical RP-HPLC.
B. Characterization by Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to confirm the identity of the conjugate.
-
Expected Mass: The expected mass of the conjugate will be the sum of the mass of the primary amine-containing substrate and the mass of this compound (1368.59 g/mol ) minus the mass of water (18.02 g/mol ) lost during amide bond formation. The mass of the Fmoc group is 222.2 Da.
Visualizations
Caption: General mechanism of amide bond formation.
Caption: Experimental workflow for coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. peptide.com [peptide.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Notes and Protocols for Fmoc Deprotection of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for orthogonal protection schemes in the synthesis of complex peptides. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to peptides and other biomolecules, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. However, the combination of these two powerful techniques presents unique challenges. The steric bulk and altered solvation properties of the PEG moiety can significantly hinder the removal of the Fmoc group, leading to incomplete deprotection, deletion sequences, and a decrease in the overall yield and purity of the final PEGylated product.
These application notes provide a detailed overview of the challenges associated with Fmoc deprotection of PEGylated compounds and offer optimized protocols and troubleshooting strategies to ensure efficient and complete deprotection.
Challenges in Fmoc Deprotection of PEGylated Compounds
The presence of a PEG chain, particularly those of high molecular weight, can impede the Fmoc deprotection reaction in several ways:
-
Steric Hindrance: The bulky PEG chain can create a steric shield around the N-terminal Fmoc group, physically obstructing the approach of the deprotecting base, typically piperidine (B6355638). This effect becomes more pronounced with increasing PEG chain length and density.[1]
-
Poor Solvation and Resin Swelling: Inadequate swelling of the solid support or poor solvation of the growing PEG-peptide conjugate can limit the diffusion of the deprotection reagent to the reaction sites. While PEG-grafted resins like TentaGel are designed to improve solvation, challenging sequences can still be problematic.[1]
-
Peptide Aggregation: Both the growing peptide chain and the PEG moiety can influence peptide conformation. Interchain aggregation can lead to the formation of secondary structures like β-sheets, which are less permeable to solvents and reagents, thereby hindering the deprotection reaction.[1][2]
-
Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols that are effective for non-PEGylated peptides may be insufficient for sterically hindered or aggregation-prone PEGylated sequences.[1]
Recommended Fmoc Deprotection Conditions
Successful Fmoc deprotection of PEGylated compounds often requires optimization of the deprotection conditions. The following tables summarize standard conditions and recommended modifications for PEGylated sequences.
Table 1: Standard and Alternative Fmoc Deprotection Reagents
| Deprotection Reagent | Concentration | Typical Reaction Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x 10 min | The most common and effective reagent for standard sequences.[3][4] |
| Piperidine in NMP | 20% (v/v) | 2 x 10 min | N-Methyl-2-pyrrolidone (NMP) can improve solvation for some challenging sequences.[1] |
| 4-Methylpiperidine (B120128) in DMF | 20% (v/v) | 2 x 10 min | Exhibits similar kinetics to piperidine and can be a useful alternative.[1] It may also offer superior performance in terms of desired product yields. |
| DBU/Piperidine in DMF | 2% / 2% (v/v) | 1 x 5-15 min | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base suitable for difficult deprotections.[1] Use with caution as it can promote side reactions. |
| Piperazine in DMF/EtOH | 10% (w/v) | 2 x 10 min | A less basic alternative that may reduce base-catalyzed side reactions.[1][5] |
Table 2: Troubleshooting Guide for Incomplete Deprotection of PEGylated Peptides
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Negative Kaiser test (yellow beads) after deprotection.[1] | Incomplete Fmoc removal due to steric hindrance or aggregation. | 1. Repeat Deprotection: Immediately perform a second deprotection step with fresh reagent. 2. Increase Reaction Time: Extend the deprotection time (e.g., 2 x 15-30 minutes). 3. Use a Stronger Base: Switch to a DBU/piperidine cocktail.[1] |
| Presence of deletion sequences in crude HPLC.[1] | Incomplete Fmoc deprotection in one or more cycles of the synthesis. | 1. Optimize Deprotection Time: Increase the deprotection time for all subsequent cycles. 2. Change Solvent: Switch from DMF to NMP to improve solvation.[1] 3. Consider Alternative Bases: Test 4-methylpiperidine or a DBU-containing cocktail.[1] |
| Fmoc-adducts observed in crude product by Mass Spectrometry.[1] | Failure to remove the Fmoc group, which is then carried through the synthesis. | 1. Implement Monitoring: Use online UV-Vis monitoring of the dibenzofulvene-piperidine adduct to ensure deprotection goes to completion in each cycle.[1][6] 2. Review Synthesis Protocol: For particularly long or difficult PEGylated sequences, a more robust deprotection strategy may be required from the outset. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of a Resin-Bound Peptide
This protocol describes the manual removal of the Fmoc group from a peptide-resin.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) (approx. 10 mL/g of resin) for at least 1 hour in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL/g of resin) to the resin. Agitate the mixture at room temperature for 2-5 minutes.[3]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% (v/v) piperidine in DMF and agitate for 5-15 minutes at room temperature.[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times with 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines, which indicates complete deprotection.[4]
Protocol 2: Optimized Fmoc Deprotection for a PEGylated Peptide
This protocol is adapted for PEGylated peptides, which may require more stringent conditions.
-
Resin Swelling: Swell the PEGylated peptide-resin in NMP (approx. 15 mL/g of resin) for at least 1 hour.
-
Solvent Removal: Drain the NMP.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in NMP (approx. 15 mL/g of resin) and agitate for 15 minutes at room temperature.
-
Reagent Removal: Drain the solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in NMP and agitate for an additional 15-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with NMP (7-10 times with 15 mL/g of resin).
-
Confirmation: A Kaiser test is strongly recommended to ensure complete deprotection before proceeding to the next coupling step.
Protocol 3: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry
This method allows for the real-time, quantitative monitoring of the Fmoc deprotection reaction.
-
Instrumentation: Utilize a peptide synthesizer equipped with a UV detector or a flow-through spectrophotometer. Set the detection wavelength to ~301 nm, which is the absorbance maximum of the dibenzofulvene-piperidine adduct.[1][6]
-
Procedure: During the deprotection step, continuously flow the effluent from the reaction vessel through the UV detector.
-
Data Analysis: The absorbance at 301 nm will increase as the Fmoc group is cleaved and the adduct is formed. The reaction is considered complete when the absorbance returns to baseline after the deprotection solution has been washed away. The concentration of the released adduct can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the adduct is approximately 7800 M⁻¹cm⁻¹.[1]
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: General workflow for Fmoc deprotection in SPPS.
Conclusion
The successful Fmoc deprotection of PEGylated compounds is critical for the synthesis of high-quality PEGylated peptides. While PEGylation introduces significant challenges, particularly steric hindrance and poor solvation, these can be overcome through the careful optimization of deprotection conditions. By extending reaction times, utilizing more effective solvent systems like NMP, considering alternative or stronger bases, and implementing robust monitoring techniques, researchers can ensure complete and efficient Fmoc removal. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals working at the interface of peptide chemistry and drug development.
References
Application Note: Amide Bond Formation using Fmoc-N-PEG24-acid with EDC/HATU Activators
Audience: Researchers, scientists, and drug development professionals.
Introduction Fmoc-N-PEG24-acid is a versatile polyethylene (B3416737) glycol (PEG) linker used extensively in bioconjugation, peptide synthesis, and drug delivery systems.[1][2] It features a terminal carboxylic acid and an amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The carboxylic acid can be covalently linked to primary amine groups on proteins, peptides, or other molecules to form stable amide bonds.[3] This conjugation, or PEGylation, can enhance the solubility, stability, and bioavailability of biomolecules while reducing their immunogenicity.[4][5]
To facilitate amide bond formation, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents. This document provides detailed application notes and protocols for using two common activators: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
Mechanism of Action: Carboxylic Acid Activation
Amide bond formation is a dehydration reaction that requires a coupling agent to convert the carboxyl group's hydroxyl into a better leaving group, making it susceptible to nucleophilic attack by a primary amine.
1. EDC/NHS Activation EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[6] This intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid.[7] To improve efficiency and create a more stable intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is added. EDC couples NHS to the carboxyl group, forming a semi-stable NHS ester that is more resistant to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[6][7]
2. HATU Activation HATU is a uronium salt-based coupling reagent known for its high efficiency and rapid reaction times, with a lower risk of racemization compared to some other activators.[8] In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester. This intermediate then rapidly reacts with a primary amine to yield the final amide conjugate.[8][9]
Comparison of EDC/NHS and HATU Activators
Choosing the appropriate activator depends on the specific application, the nature of the substrates, and the desired reaction conditions.[10] EDC/NHS is a widely used and cost-effective method, particularly for aqueous-based conjugations.[8] HATU is often preferred for more challenging conjugations, such as with sterically hindered molecules or when speed is critical, though it is more expensive.[8][11]
| Feature | EDC / NHS | HATU |
| Reactivity/Speed | Moderate; reactions typically take 2-4 hours at room temperature.[12] | High; reactions are often complete in under 1 hour at room temperature.[8] |
| Efficiency | Good, but can be reduced by hydrolysis of the O-acylisourea intermediate.[7] | Excellent, especially for difficult or sterically hindered couplings.[13] |
| Optimal pH | Activation: pH 4.5–6.0. Amine Coupling: pH 7.0–8.0. | Typically performed under basic conditions with a non-nucleophilic base (e.g., DIPEA). |
| Solvent | Aqueous buffers (e.g., MES, PBS) for sulfo-NHS; organic solvents (e.g., DMF, DMSO) for NHS. | Anhydrous organic solvents (e.g., DMF, DCM). |
| Side Reactions | Low risk of racemization. N-acylurea formation is a possible side reaction.[12] | Very low risk of racemization. Can react with unprotected N-termini if used in excess.[8] |
| Byproducts | Water-soluble urea (B33335) derivative (removable by dialysis or desalting).[8] | Water-soluble byproducts. |
| Cost | Relatively low. | High. |
Experimental Workflow
The general workflow for conjugating this compound to an amine-containing molecule involves preparation of reagents, activation of the PEG-acid, coupling with the amine, and finally, purification of the conjugate.
Protocol 1: Activation and Coupling using EDC/NHS
This two-step protocol is ideal for reactions in aqueous buffers, which is common when working with proteins and other biomolecules. It involves first activating the this compound with EDC and sulfo-NHS, followed by the addition of the amine-containing molecule.
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting column or dialysis equipment for purification
Procedure
-
Preparation: Bring all reagents to room temperature before use. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before the reaction, as EDC is susceptible to hydrolysis.[14]
-
Dissolve Substrates:
-
Dissolve the this compound in Activation Buffer.
-
Dissolve the amine-containing molecule (e.g., protein) in Coupling Buffer.
-
-
Activation:
-
In a reaction tube, combine the dissolved this compound with freshly prepared EDC and Sulfo-NHS solutions.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.[14]
-
-
Coupling:
-
Add the activated this compound mixture to the solution containing the amine-molecule.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. This will hydrolyze any remaining active esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification: Remove excess reagents and reaction byproducts by desalting, dialysis, or chromatography to isolate the final conjugate.
Recommended Reagent Molar Ratios
| Reagent | Molar Ratio (relative to Amine-Molecule) | Notes |
| This compound | 10-20 fold excess | Optimize based on the number of available amines and desired degree of labeling. |
| EDC | 2-4 fold excess (over PEG-acid) | A 10-fold molar excess over the protein is a common starting point.[15] |
| Sulfo-NHS | 2-5 fold excess (over PEG-acid) | Stabilizes the intermediate; often used at a 2:1 or 5:1 molar ratio to EDC.[12] |
Protocol 2: Activation and Coupling using HATU
This protocol is suitable for reactions in organic solvents and is highly effective for coupling small molecules, peptides, or other substrates that are soluble in non-aqueous media.
Materials
-
This compound
-
Amine-containing molecule
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Solvent (e.g., DMF, DMSO, DCM)
-
HPLC for purification
Procedure
-
Preparation: Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) if substrates are sensitive to moisture. Use anhydrous solvents.
-
Dissolve Substrates:
-
Dissolve this compound in the chosen anhydrous solvent.
-
In a separate tube, dissolve the amine-containing molecule.
-
-
Activation and Coupling (One-Pot):
-
To the solution of this compound, add HATU and DIPEA. The solution may change color.
-
Allow the activation to proceed for 5-15 minutes at room temperature.
-
Add the amine-containing molecule solution to the activated PEG-acid mixture.
-
Let the reaction proceed at room temperature for 1-4 hours. Monitor progress using TLC or LC-MS.
-
-
Purification: Once the reaction is complete, the solvent can be removed under vacuum. The resulting residue can be purified using an appropriate method, such as reverse-phase HPLC, to isolate the desired conjugate.
Recommended Reagent Molar Ratios
| Reagent | Molar Equivalents (relative to limiting reagent) | Notes |
| This compound | 1.0 - 1.2 eq. | |
| Amine-Molecule | 1.0 eq. (limiting reagent) | |
| HATU | 1.0 - 1.2 eq. | Using HATU in excess should be avoided as it can cap unreacted amines.[8] |
| DIPEA | 2.0 - 3.0 eq. | A non-nucleophilic base is essential for the reaction. |
Choosing the Right Activator
The decision between EDC/NHS and HATU depends on several factors. Use the following decision tree as a guide for selecting the most appropriate method for your application.
References
- 1. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 2. Fmoc-NH-PEG24-acid, CAS 2170484-59-8 | AxisPharm [axispharm.com]
- 3. Fmoc-N-amido-PEG24-acid, 850312-72-0 | BroadPharm [broadpharm.com]
- 4. Modify Proteins Fmoc PEG Fmoc - N - Amido - PEG24 - Acid Cas 2170484-59-8 [m.polyethyleneglycolpeg.com]
- 5. Fmoc-N-Amido-PEG2-Azide Of Fmoc PEG Is Applicated In Drug Release [m.polyethyleneglycolpeg.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. jpt.com [jpt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-N-PEG24-acid in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fmoc-N-PEG24-acid in PROTACs
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is critical for the subsequent ubiquitination and degradation of the target protein by the proteasome.[4][5]
The linker itself is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[2] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC molecule.[] this compound is a high-purity, PEG-based linker that provides a long, flexible chain, offering several advantages in PROTAC development. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise synthesis, while the terminal carboxylic acid enables facile conjugation to amine-functionalized ligands through stable amide bond formation.
The Role of the Linker in PROTAC Efficacy
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data from a study by Cyrus et al. illustrates that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[7]
Table 2: Degradation Potency of TBK1-Targeting PROTACs
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
A 21-atom linker demonstrated the highest potency for TBK1 degradation, while linkers shorter than 12 atoms were inactive.[7]
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of PROTACs utilizing this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC, starting with the coupling of this compound to an E3 ligase ligand, followed by deprotection and coupling to the POI ligand.
Step 1: Coupling of this compound to an E3 Ligase Ligand (e.g., Pomalidomide derivative)
-
Dissolution: Dissolve this compound (1.0 eq) and an amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide) (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Activation and Coupling: Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired product.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography to obtain the Fmoc-protected linker-E3 ligase ligand conjugate.
Step 2: Fmoc Deprotection and Coupling to POI Ligand
-
Deprotection: Dissolve the purified Fmoc-protected conjugate from Step 1 in DMF and treat with 20% piperidine (B6355638) in DMF. Stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove piperidine. The resulting amine can be used directly or after purification.
-
Second Coupling: Dissolve the deprotected linker-E3 ligase ligand conjugate (1.0 eq) and a carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Activation and Coupling: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC using preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the procedure to assess the efficacy of a synthesized PROTAC in degrading the target protein in a cellular context.
-
Cell Culture and Treatment: Plate a suitable cell line that endogenously expresses the POI in 24-well plates and allow the cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Normalize the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Detection: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Quantification: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize the POI levels to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) can be determined from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC development.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Synthetic workflow for a PROTAC using this compound.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 7. benchchem.com [benchchem.com]
Applications of Fmoc-N-PEG24-acid in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for utilizing Fmoc-N-amido-PEG24-acid in the development of advanced drug delivery systems. This versatile bifunctional linker, featuring a base-labile Fmoc-protected amine and a reactive carboxylic acid, is instrumental in creating sophisticated platforms such as self-assembling hydrogels and functionalized nanoparticles for controlled therapeutic release.
Core Concepts: The Dual Functionality of Fmoc-N-PEG24-acid
Fmoc-N-amido-PEG24-acid is a heterobifunctional molecule designed for bioconjugation and the construction of drug delivery vehicles.[1][2] Its structure comprises three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This aromatic moiety is crucial for inducing self-assembly of the molecules into nanofibers through π-π stacking interactions.[3] It also serves as a temporary protecting group for the terminal amine, which can be selectively removed under mild basic conditions.[1]
-
PEG24 (Polyethylene Glycol) Spacer: The long, hydrophilic 24-unit PEG chain imparts significant water solubility, enhances biocompatibility, and can reduce the immunogenicity of the final construct.[3][4] This flexible spacer also influences the mechanical properties and drug release kinetics of self-assembled structures.[3]
-
Terminal Carboxylic Acid: This functional group provides a reactive handle for covalently conjugating drugs, targeting ligands, or other molecules through the formation of stable amide bonds, typically using carbodiimide (B86325) chemistry (e.g., EDC) or other coupling agents like HATU.[1][5]
This unique combination of properties allows for the development of drug delivery systems with tunable characteristics, high drug-loading capacity, and sustained release profiles.[3]
Application 1: Self-Assembling Hydrogels for Sustained Drug Release
Fmoc-N-amido-PEG24-acid can self-assemble in aqueous solutions to form a three-dimensional nanofibrous network characteristic of a hydrogel.[3] This process is primarily driven by the π-π stacking of the Fmoc groups, which form the core of the nanofibers, stabilized by hydrogen bonds.[3] The hydrophilic PEG chains decorate the exterior of these fibers, creating a highly hydrated and porous matrix capable of physically entrapping a wide range of therapeutic molecules, from small hydrophobic drugs to larger biologics.[3]
Key Advantages of this compound Hydrogels:
-
Biocompatibility: Composed of PEG and an amino acid derivative, these hydrogels are expected to have low toxicity and immunogenicity.[3]
-
High Drug Loading: The porous network allows for the efficient physical entrapment of therapeutic agents.[3]
-
Sustained Release: Drug release is diffusion-controlled and can be sustained over extended periods, from days to weeks.[3]
-
Injectability: Many Fmoc-based hydrogels exhibit shear-thinning and self-healing properties, allowing for injection and subsequent re-gelation at the target site.[3]
-
Tunable Mechanical Properties: The stiffness of the hydrogel can be modulated by altering the concentration of the gelator or by co-assembling with other Fmoc-amino acids.[3]
Quantitative Data for Analogous Fmoc-PEG Hydrogels
Table 1: Critical Gelation Concentration (CGC) of Analogous Fmoc-Gelators
| Gelator | CGC (% w/v) | Conditions |
|---|---|---|
| Fmoc-Phenylalanine | 0.1% | pH adjustment |
| Fmoc-Tyrosine | Not specified | pH adjustment |
| Fmoc-N-PEG23-acid (analog) | 0.5 - 2.0% | Solvent switch in PBS |
Table 2: Rheological Properties of Analogous Fmoc-Peptide and Hybrid PEG Hydrogels
| Hydrogel System | Storage Modulus (G') | Conditions |
|---|---|---|
| Fmoc-Tyrosine | ~1000 Pa | 1.0% w/v |
| Fmoc-Tyrosine : Fmoc-DOPA (3:1) | ~2000 Pa | 1.0% w/v |
| Fmoc-Alanine with Ag⁺ | ~10,000 Pa | 4 mg/mL with 8x10⁻³ M Ag⁺ |
Experimental Protocols: Hydrogel-Based Drug Delivery
Protocol 1: Preparation of Drug-Loaded Hydrogel via Solvent Switch
This method is effective for inducing the self-assembly of Fmoc-based gelators.
Workflow for Hydrogel Formation
Caption: Workflow for hydrogel formation via solvent-switch.
Materials:
-
Fmoc-N-amido-PEG24-acid powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydrophobic or hydrophilic drug
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of Fmoc-N-amido-PEG24-acid in DMSO (e.g., 50-100 mg/mL). Vortex until completely dissolved.
-
Drug Loading (Option 1 - Hydrophobic Drug): Dissolve the hydrophobic drug directly into the DMSO stock solution along with the gelator.
-
Trigger Gelation: Dilute the DMSO stock solution into PBS (pH 7.4) to achieve the final desired concentration (typically 0.5 - 2.0% w/v). For example, to make a 1 mL gel at 1% (10 mg/mL), add 100 µL of a 100 mg/mL stock to 900 µL of PBS.
-
Drug Loading (Option 2 - Hydrophilic Drug): Dissolve the hydrophilic drug in the PBS before adding the DMSO stock solution.
-
Incubation: Gently mix the solution and allow it to stand undisturbed at room temperature. Gelation should occur within minutes to hours.
-
Confirm Gelation: Confirm the formation of a stable, self-supporting hydrogel by inverting the vial. A successful gel will not flow.
Protocol 2: Characterization of Hydrogel Rheology
Rheological measurements are crucial for quantifying the mechanical properties (e.g., stiffness) of the hydrogel.
Equipment:
-
Rheometer with parallel plate or cone-plate geometry
Procedure:
-
Sample Loading: Prepare the hydrogel directly on the rheometer's lower plate or carefully transfer a pre-formed gel.
-
Geometry Setup: Lower the upper geometry to the desired gap size (e.g., 0.5-1.0 mm).
-
Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
Strain Sweep: Perform a strain sweep (e.g., 0.01 - 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER).
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 - 100 rad/s) at a constant strain within the LVER. For a stable gel, the storage modulus (G') should be significantly higher than the loss modulus (G'').
Protocol 3: In Vitro Drug Release Study
This protocol measures the rate of drug release from the hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., PBS, pH 7.4)
-
Shaking incubator
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Place a known amount of the drug-loaded hydrogel into a dialysis bag and seal it.
-
Setup: Immerse the dialysis bag in a fixed volume of release buffer to ensure "sink conditions".
-
Incubation: Place the setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time points, withdraw a small aliquot of the release buffer for drug concentration analysis.
-
Buffer Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer.
-
Analysis: Quantify the drug concentration in the collected samples and calculate the cumulative release over time.
Application 2: Functionalized Nanoparticles for Targeted Drug Delivery
Fmoc-N-amido-PEG24-acid can also be used to formulate or functionalize nanoparticles, such as micelles or lipid nanoparticles, for drug delivery.[6] In these systems, the Fmoc-containing PEG linker can serve multiple purposes:
-
Surface Modification: The hydrophilic PEG chain can be used to coat the surface of nanoparticles, providing a "stealth" effect that prolongs circulation time in vivo.[4]
-
Drug Conjugation: The terminal carboxylic acid can be used to covalently attach drugs to the nanoparticle surface.
-
Targeting Ligand Attachment: After Fmoc deprotection, the exposed amine can be used to conjugate targeting moieties (e.g., antibodies, peptides) for site-specific drug delivery.
Quantitative Data for Analogous PEGylated Nanocarriers
The following table presents data for analogous PEGylated nanomicelles, highlighting key parameters relevant to drug delivery.
Table 3: Properties of Analogous PEGylated Fmoc-Amino Acid Nanomicelles
| Nanocarrier | Particle Size (nm) | CMC (μg/mL) | Paclitaxel Loading Capacity (% w/w) |
|---|
| PEG2000-Fmoc-Lys(Cbz) | ~20 | ~1.5 | ~15% |
CMC: Critical Micelle Concentration
Experimental Protocols: Nanoparticle-Based Drug Delivery
Protocol 4: Covalent Conjugation of a Drug to this compound
This protocol describes the activation of the carboxylic acid on Fmoc-N-amido-PEG24-acid for conjugation to an amine-containing drug or molecule.
Drug Conjugation Workflow
Caption: Workflow for drug conjugation to this compound.
Materials:
-
Fmoc-N-amido-PEG24-acid
-
Amine-containing drug/molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
Anhydrous dimethylformamide (DMF) or DMSO
-
Reaction buffer (e.g., MES or PBS, depending on the drug's stability)
Procedure:
-
Activation: Dissolve Fmoc-N-amido-PEG24-acid in anhydrous DMF or DMSO. Add EDC and NHS (or HATU) to activate the carboxylic acid group.
-
Conjugation: Add the amine-containing drug to the activated Fmoc-N-amido-PEG24-acid solution. The reaction is typically carried out at room temperature for several hours to overnight.
-
Purification: Purify the resulting conjugate to remove unreacted starting materials and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
Protocol 5: Fmoc Deprotection for Further Functionalization
This protocol outlines the removal of the Fmoc group to expose the primary amine for subsequent conjugation steps.
Fmoc Deprotection Scheme
Caption: General scheme for Fmoc group deprotection.
Materials:
-
Fmoc-protected PEG conjugate
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Reaction: Treat the Fmoc-protected conjugate with the piperidine solution. The reaction is typically fast and can be completed in minutes to an hour at room temperature.
-
Removal of Reagents: Remove the piperidine and the dibenzofulvene-piperidine adduct by precipitation of the product, followed by washing, or by chromatographic purification.
These detailed notes and protocols provide a solid foundation for researchers to explore the vast potential of Fmoc-N-amido-PEG24-acid in creating next-generation drug delivery systems. The unique properties of this linker allow for a high degree of control over the final construct, enabling the development of tailored therapies with improved efficacy and safety profiles.
References
- 1. Fmoc-N-amido-PEG24-acid, 850312-72-0 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-PEG Coated Single-Wall Carbon Nanotube Carriers by Non-covalent Functionalization: An Experimental and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-N-amido-PEG2-acid, 872679-70-4 | BroadPharm [broadpharm.com]
- 6. PEGylated Fmoc-Amino Acid Conjugates as Effective Nanocarriers for Improved Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-N-PEG24-acid Conjugation
Welcome to the technical support center for Fmoc-N-PEG24-acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues encountered during the conjugation of this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
This compound is a heterobifunctional linker. The reaction proceeds in two main stages:
-
Carboxylic Acid Activation: The terminal carboxylic acid of the PEG chain is activated using a coupling agent, typically a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). This forms a highly reactive intermediate (e.g., an O-acylisourea intermediate or an NHS ester) that is susceptible to nucleophilic attack.[1][2]
-
Amide Bond Formation: The activated PEG linker then reacts with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond.[1][2]
The Fmoc-protected amine on the other end of the PEG linker remains intact during this process, allowing for subsequent deprotection and further conjugation if desired.
Q2: What are the primary causes of low conjugation yield?
Low conjugation efficiency can stem from several factors:
-
Inefficient Carboxylic Acid Activation: This can be due to suboptimal pH, degraded coupling reagents, or insufficient molar excess of activators.
-
Hydrolysis of the Activated Intermediate: The activated PEG-acid is sensitive to water and can hydrolyze back to its original carboxylic acid form if it does not react with the target amine in a timely manner.
-
Steric Hindrance: The bulky nature of either the PEG chain or the substrate molecule can impede the reaction.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent can all negatively impact the reaction efficiency.
-
Issues with Starting Materials: Degradation of the this compound or the amine-containing molecule can lead to poor yields.
Q3: How do I remove the Fmoc protecting group after conjugation?
The Fmoc group is typically removed under basic conditions using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). A common protocol involves treating the Fmoc-protected compound with 20% piperidine in DMF.[3][4] For PEGylated compounds, which can present steric hindrance, extended reaction times or a double deprotection protocol may be necessary.[5]
Q4: What are common side reactions to be aware of?
During the EDC/HOBt coupling step, several side reactions can occur:
-
N-acylurea formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards amines. This is more common in the absence of HOBt or NHS.
-
Racemization: If the amine being conjugated is part of a chiral center (like in an amino acid), racemization can occur, although the addition of HOBt is known to suppress this.[6]
-
Guanidinium byproduct formation: Excess coupling reagent can sometimes react directly with the amine moiety of the amino acid residue.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Formation
Symptoms:
-
LC-MS analysis shows predominantly unreacted starting materials (amine-containing molecule and/or PEG-acid).
-
Expected product peak is very small or absent in the HPLC chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded Coupling Reagents (EDC/HOBt) | Use fresh, high-quality EDC and HOBt. EDC is moisture-sensitive; allow it to warm to room temperature before opening and store it desiccated at -20°C.[8] |
| Incorrect pH for Activation/Coupling | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the amine is optimal at a pH of 7.2-8.5.[1] Use appropriate buffers (e.g., MES for activation, PBS or borate (B1201080) for coupling). |
| Hydrolysis of Activated PEG-Acid | Minimize the time between the activation step and the addition of your amine-containing molecule. Ensure you are using anhydrous solvents where possible. |
| Insufficient Molar Ratio of Reagents | Increase the molar excess of the this compound and coupling reagents relative to the amine-containing molecule. See the recommended ratios in the table below. |
| Steric Hindrance | Increase the reaction time and/or temperature. Consider using a coupling reagent known to be effective for sterically hindered couplings, such as HATU. |
Problem 2: Multiple Peaks in HPLC/LC-MS Analysis of the Crude Product
Symptoms:
-
The HPLC chromatogram shows several peaks in addition to the expected product and starting materials.
-
Mass spectrometry reveals species with unexpected molecular weights.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Product Formation (e.g., N-acylurea) | Ensure HOBt or NHS is used in conjunction with EDC to suppress the formation of N-acylurea. The recommended molar ratio is crucial. |
| Multiple Conjugation Sites | If your target molecule has multiple primary amines (e.g., a protein with several lysine (B10760008) residues), you may be getting a mixture of mono-, di-, and multi-PEGylated products. Consider adjusting the stoichiometry (reducing the excess of PEG-acid) to favor mono-conjugation. Purification will be necessary to isolate the desired species. |
| Impure Starting Materials | Verify the purity of your this compound and amine-containing molecule by HPLC and MS before starting the conjugation. Using monodisperse PEG reagents is critical to avoid a heterogeneous product mixture. |
| Incomplete Fmoc Deprotection (if applicable) | If you are working with a product that has undergone Fmoc deprotection, the presence of a peak corresponding to the Fmoc-protected species indicates incomplete deprotection. Extend the deprotection time or use a stronger base solution (e.g., with DBU).[5] |
Quantitative Data Summary
The optimal molar ratios and reaction conditions can vary depending on the specific substrates. The following table provides a general guideline for setting up your conjugation reaction.
| Parameter | Recommended Range | Notes |
| Molar Ratio (PEG-Acid : Amine) | 1.2 : 1 to 5 : 1 | A molar excess of the PEG-acid is generally used to drive the reaction to completion. |
| Molar Ratio (EDC : PEG-Acid) | 1.2 : 1 to 2 : 1 | A slight excess of EDC ensures efficient activation. |
| Molar Ratio (HOBt : PEG-Acid) | 1.2 : 1 | HOBt helps to improve efficiency and reduce side reactions like racemization. |
| Reaction pH (Activation) | 4.5 - 6.0 | For the initial activation of the carboxylic acid with EDC. |
| Reaction pH (Coupling) | 7.2 - 8.5 | For the reaction of the activated acid with the primary amine. |
| Reaction Time | 4 - 24 hours | Monitor the reaction progress by TLC or LC-MS. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive biomolecules, though reaction times may need to be extended. |
| Expected Yield | 50 - 80% | Highly dependent on the substrates and reaction conditions. Lower yields may be observed with sterically hindered molecules. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Amine-Containing Molecule
This protocol provides a starting point for the conjugation reaction. Optimization may be required for your specific molecule.
-
Dissolve the Amine-Containing Molecule: Dissolve your amine-containing molecule (1 equivalent) in a suitable buffer (e.g., 0.1 M MES, pH 5.5).
-
Prepare the PEG Solution: In a separate tube, dissolve this compound (1.5 equivalents) and HOBt (1.5 equivalents) in anhydrous DMF.
-
Activate the PEG-Acid: Add EDC (1.5 equivalents) to the PEG-acid/HOBt solution. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Conjugation: Add the activated PEG-acid solution to the solution of the amine-containing molecule.
-
Adjust pH: Adjust the pH of the reaction mixture to 7.5-8.0 using a suitable base (e.g., 0.1 M sodium bicarbonate or DIPEA).
-
React: Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.
-
Monitor Progress: Monitor the reaction by LC-MS or HPLC to check for the formation of the desired product and consumption of the starting materials.
-
Purification: Once the reaction is complete, purify the conjugate using an appropriate chromatographic technique such as Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC).
Protocol 2: Fmoc Deprotection of a PEGylated Conjugate
-
Dissolve the Conjugate: Dissolve the purified Fmoc-PEGylated conjugate in a minimal amount of DMF.
-
Prepare Deprotection Solution: Prepare a fresh solution of 20% (v/v) piperidine in DMF.
-
Deprotection Reaction: Add the 20% piperidine solution to the dissolved conjugate (a 10-fold volumetric excess is common).
-
React: Allow the reaction to proceed at room temperature for 30 minutes. For sterically hindered substrates, this time may need to be extended, or a second treatment with fresh deprotection solution can be performed.[5]
-
Monitor Deprotection: The progress of the deprotection can be monitored by HPLC, looking for the disappearance of the Fmoc-protected starting material. The release of the dibenzofulvene-piperidine adduct can also be monitored by UV spectrophotometry at ~301 nm.[5]
-
Work-up and Purification: Once the reaction is complete, the product can be precipitated with cold diethyl ether and purified by RP-HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-N-amido-PEG24-acid, 850312-72-0 | BroadPharm [broadpharm.com]
- 3. peptide.com [peptide.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Fmoc Deprotection of PEGylated Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Nα-Fmoc deprotection during the solid-phase synthesis of PEGylated peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection in PEGylated peptides?
Incomplete Fmoc deprotection during the synthesis of PEGylated peptides can stem from several factors, often amplified by the presence of the polyethylene (B3416737) glycol (PEG) chain:
-
Steric Hindrance: The bulky Fmoc protecting group, combined with the steric shield created by the PEG chain, can physically obstruct the piperidine (B6355638) base from accessing the N-terminal amine. This effect is more pronounced with longer or more densely packed PEG chains.[1]
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures, such as β-sheets, which are less permeable to solvents and reagents. While this is a common issue in peptide synthesis, the PEG moiety can influence the peptide's conformation and contribute to aggregation.[1]
-
Poor Solvation and Resin Swelling: Inadequate swelling of the solid support or poor solvation of the PEG-peptide conjugate can hinder the diffusion of the deprotection reagent. PEG-grafted resins, like TentaGel, generally show better swelling in a wider range of solvents compared to traditional polystyrene resins.[1]
-
Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be sufficient for sterically hindered or aggregation-prone PEGylated sequences. It may be necessary to extend reaction times or increase the concentration of the deprotection reagent.[1]
Q2: How does the length of the PEG chain affect Fmoc deprotection?
Longer PEG chains can increase steric hindrance around the N-terminus of the peptide, which can slow down the kinetics of the Fmoc deprotection reaction.[1] While comprehensive quantitative data directly comparing Fmoc removal efficiency against PEG chain length on peptides is limited, studies on protein PEGylation indicate that longer PEG chains create a greater steric shielding effect.[1] Therefore, it is critical to consider optimizing deprotection conditions when working with high molecular weight PEGs.[1]
Q3: How can I detect incomplete Fmoc deprotection?
Several methods can be used to detect incomplete Fmoc removal:
-
Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test (or ninhydrin (B49086) test) is a rapid colorimetric assay to detect free primary amines. A negative result (yellow or colorless beads) after the deprotection step indicates that the Fmoc group has not been removed.[1]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored spectrophotometrically at approximately 301 nm. A lack of or reduced absorbance at this wavelength after the deprotection step can indicate a problem.[1]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude peptide by RP-HPLC can reveal the presence of deletion sequences (the desired peptide minus one or more amino acids) or Fmoc-adducts (the desired peptide with the Fmoc group still attached). Mass spectrometry is essential for confirming the identity of these byproducts.[1]
Q4: What are the consequences of incomplete Fmoc removal?
Incomplete Fmoc deprotection can lead to significant issues in your peptide synthesis:
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, resulting in a peptide sequence missing one or more residues. These deletion sequences can be challenging to separate from the target peptide.[1]
-
Fmoc-Adducts: The unremoved Fmoc group will be carried through the synthesis and will be present in the final crude product, adding to the purification challenge.[1]
-
Lower Yield and Purity: The presence of deletion sequences and Fmoc-adducts will decrease the overall yield and purity of the desired PEGylated peptide.[1]
Troubleshooting Guides
Problem 1: The Kaiser test is negative (yellow beads) after the standard Fmoc deprotection step.
This indicates a failure to remove the Fmoc group.
Solutions:
-
Perform a Double Deprotection: Immediately repeat the deprotection step with a fresh solution of 20% piperidine in DMF.
-
Increase Reaction Time: Extend the deprotection time for both steps. For PEGylated peptides, especially with longer PEG chains, a total deprotection time of 30 minutes or more may be necessary.[1]
-
Use a Stronger Deprotection Cocktail: For particularly difficult sequences, consider adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF). Use with caution as DBU can promote side reactions.[1]
-
Check Reagents: Ensure that the piperidine solution has not degraded. It is good practice to use freshly prepared deprotection solutions.[1]
-
Improve Solvation: If peptide aggregation is suspected, switch from DMF to N-Methyl-2-pyrrolidone (NMP) as the solvent, which has better solvating properties for some sequences. Using PEG-grafted resins can also improve solvation.[1][2]
Problem 2: HPLC analysis of the crude PEGylated peptide shows significant deletion sequences.
This is a classic sign of incomplete Fmoc deprotection at one or more cycles during the synthesis.
Solutions:
-
Optimize Deprotection Conditions: Systematically increase the deprotection time or use a stronger base cocktail for subsequent syntheses (see Table 1).
-
Incorporate Chaotropic Agents: In cases of severe aggregation, the addition of a small percentage of a chaotropic agent like guanidinium chloride to the deprotection solution can help disrupt secondary structures.[1]
-
Consider Alternative Bases: If piperidine consistently fails, explore the use of alternative bases such as 4-methylpiperidine or pyrrolidine, which may have different kinetic profiles.[1]
Problem 3: High levels of aspartimide formation are observed in the crude product.
This is a common side reaction, particularly in sequences containing Asp-Gly or Asp-Ser motifs, and can be influenced by the PEG linker.[3]
Solutions:
-
Use Milder Deprotection Reagents: Switch to 5% piperazine (B1678402) in DMF or a combination of 2% DBU and 5% piperazine in DMF.[3]
-
Add a Weak Acid: Incorporating 0.1 M HOBt or 1% formic acid into the deprotection solution can buffer the basicity and reduce aspartimide formation.[3]
-
Reduce Deprotection Time and Temperature: Minimize the exposure of the peptide to basic conditions and perform the deprotection at room temperature.[3]
-
Use Sterically Bulky Protecting Groups for Asp: Employing protecting groups like 3-methylpent-3-yl (Mpe) on the aspartic acid side chain can hinder the cyclization reaction.[3]
Data Presentation
Table 1: Common Fmoc Deprotection Cocktails
| Reagent Cocktail | Concentration | Typical Reaction Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x 10 min | Standard condition for most sequences.[1] |
| Piperidine in NMP | 20% (v/v) | 2 x 10 min | NMP can improve solvation for some sequences.[1] |
| 4-Methylpiperidine in DMF | 20% (v/v) | 2 x 10 min | Similar kinetics to piperidine, can be a useful alternative.[1] |
| Piperazine in DMF/EtOH | 10% (w/v) | 2 x 10 min | Less basic alternative, may reduce side reactions like aspartimide formation.[1][3] |
| DBU/Piperidine in DMF | 2% / 20% (v/v) | 1 x 10-15 min | Stronger base for difficult deprotections. Use with caution.[1] |
| DBU/Piperazine in DMF | 2% (v/v) / 5% (w/v) | 1 x 5-10 min | Milder alternative for sequences prone to aspartimide formation.[3] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Prepare Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
First Deprotection: Treat the resin with the piperidine solution and agitate for 10 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the piperidine solution and agitate for another 10 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Fmoc Deprotection for Difficult Sequences (DBU/Piperidine)
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.
-
Prepare Deprotection Solution: Prepare a solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% (v/v) piperidine in DMF.
-
Deprotection: Treat the resin with the DBU/piperidine solution and agitate for 10-15 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF or NMP (at least 7 times) to ensure complete removal of the strong base.
Protocol 3: Qualitative Determination of Free Amines (Kaiser Test)
-
Sample Preparation: Place a small sample of the peptide-resin (a few beads) into a small glass test tube.
-
Washing: Wash the beads thoroughly with DMF and then with ethanol (B145695) to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
-
Heating: Heat the test tube at 100-110 °C for 5 minutes.
-
Observation:
-
Positive Result (Free Amine): A deep blue or purple color on the beads and in the solution.
-
Negative Result (No Free Amine): Yellow or colorless beads and solution.
-
Protocol 4: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry
-
Sample Collection: Collect the filtrate from the first and second deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).
-
Dilution: Dilute the solution to the mark with the deprotection solvent (e.g., DMF).
-
Measurement: Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer.
-
Calculation: The concentration of the dibenzofulvene-piperidine adduct can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the adduct (typically ~7800 M⁻¹cm⁻¹ in DMF). This can be used to quantify the extent of Fmoc removal.
References
Technical Support Center: Fmoc-N-PEG24-acid
Welcome to the technical support center for Fmoc-N-PEG24-acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this reagent in their experiments.
Troubleshooting Guides
Issue 1: Low Coupling Yield
Low coupling efficiency is a common problem when working with sterically hindered or long-chain reagents like this compound. This can lead to the accumulation of deletion sequences and a low yield of the desired final product.
Possible Causes and Solutions
| Cause | Recommended Solution(s) |
| Steric Hindrance: The bulky Fmoc group and the long PEG24 chain can physically obstruct the reactive carboxyl group, slowing down the coupling reaction. | 1. Optimize Coupling Reagent: Use a more potent coupling reagent known to be effective for hindered couplings, such as HATU, HCTU, or COMU.[1][2] 2. Increase Coupling Time: Extend the coupling reaction time to allow for complete acylation. Monitoring the reaction with a qualitative test like the Kaiser test is recommended. 3. Double Coupling: Perform a second coupling step with fresh reagents to ensure maximum incorporation of the this compound.[3] |
| Suboptimal Activation: Incomplete activation of the carboxylic acid will lead to poor coupling. | 1. Choice of Activator: Ensure the use of an appropriate activator and base combination. For phosphonium (B103445) or aminium/uronium salt-based reagents, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is commonly used.[2] 2. Pre-activation: Allow for a short pre-activation period of the this compound with the coupling reagent and base before adding it to the resin-bound peptide. |
| Peptide Aggregation: The growing peptide chain, especially with the addition of the hydrophilic PEG linker, can aggregate, making the N-terminal amine less accessible. | 1. Solvent Choice: Switch from DMF to a more disruptive solvent like N-Methylpyrrolidone (NMP) or a mixture of DMF/DCM/NMP.[4][5] 2. Chaotropic Salts: Add chaotropic salts such as LiCl or NaClO4 to the coupling reaction to disrupt secondary structures.[4] |
Issue 2: Peptide Aggregation During Synthesis
The presence of the long, flexible PEG24 chain can sometimes contribute to or fail to prevent peptide aggregation, a common issue in Solid-Phase Peptide Synthesis (SPPS).[4] Aggregation can lead to incomplete deprotection and coupling steps, resulting in a lower purity and yield of the final product.
Recommended Solutions
-
Incorporate "Kink" Residues: The introduction of pseudoproline dipeptides every 5-6 residues can disrupt the formation of secondary structures that lead to aggregation.[5]
-
Use Aggregation-Disrupting Solvents: Employ solvents known to minimize hydrogen bonding and solvate the peptide chain effectively. A mixture of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 and 2M ethylene (B1197577) carbonate can be beneficial.
-
Elevated Temperature: Performing the coupling at a higher temperature can help to break up aggregates and improve reaction kinetics. Microwave-assisted synthesis is particularly effective in this regard.[4]
-
Sonication: Applying sonication during coupling and deprotection steps can physically disrupt peptide aggregates.[4]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: To ensure the stability of this compound, it should be stored at -20°C in a sealed container, protected from light and moisture. Before use, allow the reagent to warm to room temperature before opening to prevent condensation. For preparing stock solutions, use anhydrous solvents like DMF or DMSO.
Q2: Which coupling reagent is best for this compound?
A2: While direct quantitative comparisons are limited, highly efficient coupling reagents are recommended to overcome the steric hindrance of the long PEG chain. Reagents like HATU, HCTU, and COMU are excellent choices due to their high reactivity and ability to facilitate difficult couplings.[1][2] Carbodiimide-based reagents like DIC in combination with an additive like HOBt or Oxyma Pure can also be used, though they may require longer reaction times.[1][6]
Q3: Can I use a standard Fmoc deprotection protocol with this compound?
A3: Yes, a standard deprotection protocol using 20% piperidine (B6355638) in DMF is generally effective for removing the Fmoc group from the PEG linker.[7] However, if peptide aggregation is suspected, the efficiency of deprotection may be reduced. In such cases, extending the deprotection time or using a stronger base cocktail (e.g., containing DBU) may be necessary, but caution should be exercised as stronger bases can increase the risk of side reactions like aspartimide formation in sensitive sequences.[8][9]
Q4: Are there any specific side reactions associated with this compound?
A4: this compound is subject to the same side reactions as other Fmoc-protected amino acids in SPPS, such as racemization and deletion sequence formation due to incomplete coupling.[10] There is no strong evidence to suggest that the PEG24 chain itself introduces unique side reactions under standard SPPS conditions. However, the increased hydrophilicity it imparts could potentially influence the solubility of byproducts, which might affect purification.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of the deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Protocol 2: Troubleshooting Aggregation with a Modified Solvent System
-
Resin Preparation: After Fmoc deprotection and washing with DMF, perform an additional wash with the modified solvent system (e.g., NMP or a 1:1:1 mixture of DCM/DMF/NMP).
-
Coupling: Prepare the activated this compound solution as described in Protocol 1, but use the modified solvent as the diluent.
-
Reaction Conditions: Perform the coupling reaction in the modified solvent. If necessary, apply sonication for 15-30 minute intervals during the coupling step.
-
Monitoring and Washing: Proceed with monitoring and washing as described in the standard protocol, using the modified solvent for the initial washes before switching back to DMF for subsequent steps.
Visualizations
Caption: Experimental workflow for coupling this compound with troubleshooting steps.
Caption: Logical relationship between low yield, its causes, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
potential side reactions and impurities with Fmoc-N-PEG24-acid
Welcome to the technical support center for Fmoc-N-PEG24-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding the use of this versatile linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker.[1][2] It possesses a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a carboxylic acid group at the other, separated by a 24-unit PEG chain.[1][3] This structure provides a long, flexible, and hydrophilic spacer.[1][3]
Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein binder and an E3 ligase ligand.[2][4] The PEG chain enhances the solubility and bioavailability of the resulting PROTAC molecule.[5] It is also utilized in bioconjugation, drug delivery, and the development of multifunctional probes.[3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the integrity of this compound.
Storage:
-
Short-term: Store at 4°C in a sealed container, protected from moisture.[4]
-
Long-term: For extended storage, it is recommended to store the compound at -20°C, desiccated.[1][6] In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
-
Important: Avoid frequent freeze-thaw cycles.[6] The compound is hygroscopic and can become tacky upon exposure to moisture, making it difficult to handle.[1] Always allow the product to come to room temperature before opening the container.[1]
Handling:
-
Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolution to maintain stability.[3]
-
When preparing solutions in DMSO, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[4]
Troubleshooting Guide: Potential Side Reactions and Impurities
This section addresses common issues encountered during experiments involving this compound, including potential side reactions and the presence of impurities.
Incomplete Fmoc Deprotection
A frequent challenge in solid-phase peptide synthesis (SPPS) and other applications is the incomplete removal of the Fmoc protecting group. This issue can be particularly pronounced with long PEG chains like that in this compound due to steric hindrance.[7]
Q3: Why is incomplete Fmoc deprotection a common problem with PEGylated compounds?
Several factors contribute to incomplete Fmoc deprotection:
-
Steric Hindrance: The bulky Fmoc group, combined with the flexible and space-filling nature of the PEG24 chain, can physically block the deprotection reagent (commonly piperidine) from accessing the N-terminal amine.[7]
-
Poor Solvation: Inadequate swelling of the solid support resin or poor solvation of the PEGylated conjugate can hinder the diffusion of the deprotection reagents to the reaction site.[7]
-
Degraded Reagents: The use of old or degraded piperidine (B6355638) solutions can lead to inefficient deprotection.
Q4: How can I detect incomplete Fmoc deprotection?
Several analytical techniques can be employed to identify incomplete Fmoc removal:
| Method | Principle | Positive Result (Deprotection Complete) | Negative Result (Deprotection Incomplete) |
| Kaiser Test | A colorimetric assay that detects free primary amines.[7] | Blue/purple color of the resin beads. | Yellow or colorless resin beads.[7] |
| UV-Vis Spectrophotometry | Monitors the release of the dibenzofulvene-piperidine adduct, a byproduct of Fmoc removal, which absorbs light at approximately 301 nm.[7] | A significant absorbance peak at ~301 nm in the deprotection solution. | Little to no absorbance at ~301 nm. |
| HPLC & Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) separates the desired product from byproducts. Mass Spectrometry (MS) confirms the molecular weight of the species present.[7] | A major peak corresponding to the mass of the fully deprotected product. | Presence of peaks corresponding to deletion sequences (peptide missing one or more amino acids) or the Fmoc-adduct (peptide with the Fmoc group still attached).[7] |
Q5: What are the consequences of incomplete Fmoc removal?
Incomplete deprotection can lead to several undesirable outcomes:
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent coupling reaction cannot occur, resulting in a final product that is missing one or more residues.[7]
-
Difficult Purification: The presence of deletion sequences and Fmoc-adducts in the crude product complicates the purification process, often requiring multiple chromatographic steps and leading to lower overall yields.
-
Compromised Biological Activity: The presence of these impurities can affect the biological activity and pharmacological properties of the final conjugate.
Q6: What steps can I take to troubleshoot and optimize Fmoc deprotection?
If you suspect incomplete Fmoc deprotection, consider the following optimization strategies:
-
Extend Deprotection Time: Increase the incubation time with the piperidine solution to allow for complete removal of the Fmoc group.
-
Increase Deprotection Temperature: Gently warming the reaction mixture can sometimes improve deprotection efficiency. However, this should be done with caution to avoid potential side reactions.
-
Use a Stronger Deprotection Cocktail: For particularly challenging cases, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF).[7] Use DBU with caution as it can promote other side reactions.[7]
-
Ensure Fresh Reagents: Always use freshly prepared piperidine solutions for deprotection.
-
Optimize Resin Swelling: Ensure the solid support is adequately swollen in a suitable solvent before starting the synthesis to improve reagent accessibility.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
Materials:
-
Fmoc-protected compound on solid support
-
20% (v/v) Piperidine in DMF
-
DMF (synthesis grade)
Procedure:
-
Wash the resin-bound compound with DMF (3 x 1 min).
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 10-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed to the next coupling step or cleavage from the resin.
Protocol 2: Kaiser Test for Free Primary Amines
Materials:
-
Resin sample (a few beads)
-
Kaiser Test Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Kaiser Test Solution B: 80 g phenol (B47542) in 20 mL ethanol
-
Kaiser Test Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Heating block or water bath
Procedure:
-
Place a small sample of the resin beads (1-5 mg) into a small glass test tube.
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Indicates the presence of free primary amines (successful Fmoc deprotection).
-
Yellow/Colorless: Indicates the absence of free primary amines (incomplete Fmoc deprotection).[7]
-
Potential Impurities
Q7: What are the common impurities that might be present in this compound?
While reputable suppliers provide high-purity this compound, impurities can still be present or generated during storage and handling.
-
PEG Oligomers with Different Chain Lengths: Although this product is marketed as having a discrete PEG length, polydispersity can be a concern with some PEG products.
-
Di-acid or Di-Fmoc-amine PEG: Impurities from the synthesis of the linker itself, such as PEG chains with two carboxylic acid groups or two Fmoc-protected amine groups.
-
Hydrolysis Products: The ester linkage in the Fmoc group can be susceptible to hydrolysis over time, especially in the presence of moisture, leading to the free amine and other byproducts.
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., DMF, DMSO) or reagents used in the synthesis and purification of the linker may be present.[8]
Q8: How can I purify my final product from unreacted this compound and other impurities?
The purification of PEGylated compounds can be challenging due to the properties of the PEG chain. Several chromatographic techniques are commonly employed:
| Purification Technique | Principle of Separation | Application |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius (size).[] | Effective for removing unreacted, low molecular weight this compound from a much larger PEGylated protein or biomolecule.[] |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge.[] | Useful for separating PEGylated products with different degrees of PEGylation, as the PEG chains can shield the surface charges of the molecule.[][10] |
| Reverse Phase Chromatography (RPC) | Separates molecules based on their hydrophobicity.[] | Can be used to separate PEGylated isomers and purify smaller PEGylated molecules.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity in the presence of a high salt concentration.[] | Can be a complementary technique to IEX for purifying PEGylated proteins.[] |
Visualizations
Caption: A typical experimental workflow for solid-phase synthesis using this compound.
Caption: A logical troubleshooting guide for experiments involving this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Fmoc-N-amido-PEG24-acid | 2170484-59-8 [chemicalbook.com]
- 3. Fmoc-NH-PEG24-acid, CAS 2170484-59-8 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chempep.com [chempep.com]
- 6. Modify Proteins Fmoc PEG Fmoc - N - Amido - PEG24 - Acid Cas 2170484-59-8 [polyethyleneglycolpeg.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 10. biopharminternational.com [biopharminternational.com]
Navigating the Use of Fmoc-N-PEG24-acid: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Fmoc-N-PEG24-acid, this guide provides essential information on storage, handling, and troubleshooting to ensure successful experimental outcomes. This resource offers a comprehensive overview of best practices and solutions to common challenges encountered during the application of this versatile linker in bioconjugation, peptide synthesis, and drug delivery systems.
Storage and Handling Guidelines
Proper storage and handling of this compound are critical to maintaining its integrity and performance. Adherence to the following guidelines will prevent degradation and ensure reproducibility in your experiments.
| Parameter | Guideline | Citation |
| Storage Temperature | Store at -20°C for routine use. For long-term storage of stock solutions, -80°C is recommended. | [1] |
| Storage Conditions | Keep in a tightly sealed container, protected from light and moisture. | [1] |
| Handling | Use anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to maintain stability. Avoid frequent freeze-thaw cycles. | [2] |
| Solvent Preparation | Ensure solvents are anhydrous, as the presence of water can lead to hydrolysis of the Fmoc group and affect coupling reactions. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound.
Q1: What are the primary applications of this compound?
A1: this compound is a heterobifunctional linker widely used in:
-
Bioconjugation: Linking molecules to proteins, peptides, or other biomolecules.
-
Peptide Synthesis: As a spacer to improve the solubility and pharmacokinetic properties of peptides.[3]
-
Drug Delivery: In the development of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems.
-
PROTACs: As a linker in the synthesis of proteolysis-targeting chimeras.[4][5]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[2] The hydrophilic PEG spacer also enhances its solubility in aqueous media after the removal of the lipophilic Fmoc group.[5][6]
Q3: How is the Fmoc protecting group removed?
A3: The Fmoc group is typically removed under basic conditions, most commonly by treatment with a 20% solution of piperidine (B6355638) in DMF.[6]
Troubleshooting Guide
This guide provides solutions to potential issues that may arise during the use of this compound, particularly in the context of solid-phase peptide synthesis (SPPS).
| Problem | Potential Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Steric Hindrance: The bulky PEG chain may hinder access of piperidine to the Fmoc group. | Increase reaction time: Extend the deprotection steps. Use a stronger base: A solution containing 2% DBU and 20% piperidine in DMF can be more effective. |
| Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent diffusion. | Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF) before deprotection. | |
| Aspartimide Formation (Side Reaction) | Sequence-dependent issue: Occurs in sequences containing Asp-Gly or Asp-Ser. | Use a milder deprotection reagent: Consider 5% piperazine (B1678402) in DMF. Add an acidic additive: Incorporating 0.1 M HOBt into the deprotection solution can suppress this side reaction. |
| Diketopiperazine Formation (Side Reaction) | N-terminal dipeptide cyclization: Prone to happen with sequences containing Proline. | Use a dipeptide building block: Introduce the susceptible dipeptide as a single unit. |
| Poor Yield in Coupling Reaction | Inefficient activation: The carboxylic acid group may not be fully activated. | Optimize coupling reagents: Use activators like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA. Ensure anhydrous conditions: Moisture can quench the activated acid. |
| Precipitation of the reagent: The PEG linker may precipitate out of solution. | Ensure complete dissolution in an appropriate anhydrous solvent before adding to the reaction. |
Experimental Protocols
General Protocol for Amine Conjugation
This protocol outlines the general steps for conjugating the carboxylic acid of this compound to a primary amine-containing molecule.
Caption: General workflow for the conjugation of this compound to a primary amine.
Troubleshooting Logic for Incomplete Fmoc Deprotection
This diagram illustrates a logical workflow for troubleshooting incomplete Fmoc deprotection during peptide synthesis.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modify Proteins Fmoc PEG Fmoc - N - Amido - PEG24 - Acid Cas 2170484-59-8 [polyethyleneglycolpeg.com]
- 3. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 4. Fmoc-N-amido-PEG24-acid | 2170484-59-8 [chemicalbook.com]
- 5. Fmoc-N-amido-PEG24-acid CAS#: 2170484-59-8 [chemicalbook.com]
- 6. Fmoc-N-amido-PEG24-acid, 850312-72-0 | BroadPharm [broadpharm.com]
Technical Support Center: Fmoc-N-PEG24-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility and handling of Fmoc-N-PEG24-acid conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The Fmoc group is base-labile, making it suitable for standard solid-phase peptide synthesis (SPPS) protocols, while the carboxylic acid allows for conjugation to amine-containing molecules. Its primary application is in the modification of peptides, proteins, and other molecules to increase their solubility, stability, and bioavailability.[1] The long, hydrophilic PEG24 chain helps to reduce aggregation and can improve the pharmacokinetic properties of the final conjugate.
Q2: In which solvents is this compound soluble?
This compound is described as a transparent, oil-free liquid that is soluble in regular aqueous solutions as well as most organic solvents.[2] For applications in peptide synthesis, anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended to maintain its stability and ensure effective dissolution.[3]
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored at -20°C in a sealed container, protected from light and moisture.[2][3] It is also advisable to avoid frequent freeze-thaw cycles.[2]
Troubleshooting Guide: Solubility and Handling
This guide addresses common issues encountered when working with this compound conjugates.
Problem 1: Difficulty dissolving this compound.
If you are experiencing issues with dissolving the this compound conjugate, consider the following solutions:
-
Solvent Choice: While soluble in a range of solvents, DMF and DMSO are highly recommended for complete dissolution, especially just before use in a synthesis protocol.[3] For reactions in dichloromethane (B109758) (DCM), adding a small amount of DMF can aid in solubilization.
-
Solvent Quality: Ensure that the solvents are anhydrous and of high purity. The presence of water can affect solubility and the stability of the conjugate.
-
Gentle Warming and Sonication: Gentle warming of the solvent or brief sonication can help to dissolve the conjugate. However, avoid excessive heat which could lead to degradation.
-
Concentration: Attempt to dissolve the conjugate at a lower concentration initially and then gradually increase it to the desired level.
Problem 2: Incomplete coupling reaction during peptide synthesis.
An incomplete coupling of the this compound to the peptide resin can be due to several factors:
-
Poor Solvation of the Resin: Ensure the peptide resin is adequately swelled in the reaction solvent (e.g., DMF or NMP) before the coupling step. Poor swelling can hinder the accessibility of the reactive sites.
-
Steric Hindrance: The bulky Fmoc group and the long PEG chain can cause steric hindrance. To overcome this, you can:
-
Increase the coupling time.
-
Use a higher excess of the this compound and coupling reagents.
-
Employ a more potent coupling reagent such as HATU or HBTU.
-
-
Peptide Aggregation: The growing peptide chain on the resin can aggregate, preventing the this compound from reaching the N-terminal amine. To address this:
-
Switch to a more polar solvent like N-methylpyrrolidone (NMP) or use a mixture of DMF and DMSO.
-
Incorporate a chaotropic salt (e.g., LiCl) into the coupling reaction to disrupt secondary structures.
-
Perform the coupling at a slightly elevated temperature.
-
Problem 3: Observed side reactions after coupling.
Side reactions can compromise the purity and yield of your final PEGylated peptide. Here are some common side reactions and how to mitigate them:
-
Aspartimide Formation: This is a common side reaction in Fmoc-based SPPS, particularly when an aspartic acid residue is present in the peptide sequence. The basic conditions used for Fmoc deprotection can trigger the formation of a cyclic imide, leading to impurities. To minimize this:
-
Use a milder base for Fmoc deprotection or reduce the deprotection time.
-
The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution has been shown to reduce aspartimide formation.
-
-
Aggregation-Related Deletion Sequences: If the peptide chain aggregates, subsequent coupling and deprotection steps can be incomplete, leading to the formation of peptides with missing amino acids (deletion sequences). The strategies mentioned in "Problem 2" for overcoming aggregation are crucial for preventing this.
Quantitative Data Summary
| Solvent | Solubility | Recommendation/Notes |
| Dimethylformamide (DMF) | Soluble | Recommended for SPPS; use anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for SPPS; use anhydrous.[3] |
| N-Methylpyrrolidone (NMP) | Soluble | A more polar alternative to DMF, can help with aggregation. |
| Dichloromethane (DCM) | Limited | May require the addition of DMF for complete dissolution. |
| Aqueous Solutions | Soluble | Generally soluble in regular aqueous solutions.[2] |
Experimental Protocols
Protocol 1: Dissolution of this compound for SPPS
-
Preparation: Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Solvent Selection: Use anhydrous DMF or DMSO of peptide synthesis grade.
-
Dissolution:
-
Accurately weigh the required amount of this compound.
-
Add the desired volume of anhydrous DMF or DMSO to achieve the target concentration for your coupling reaction.
-
Gently vortex or sonicate the mixture until the conjugate is fully dissolved. Visually inspect for any undissolved material.
-
-
Activation: Proceed immediately to the activation step with your chosen coupling reagents (e.g., HATU/DIPEA) before adding the solution to the peptide-resin.
Protocol 2: Standard Coupling of this compound to a Resin-Bound Peptide
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group of the peptide on the resin using a 20% piperidine in DMF solution.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve this compound (2-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, 2-5 equivalents) in DMF.
-
Add an activating base such as N,N-diisopropylethylamine (DIPEA) (4-10 equivalents).
-
Add the activated this compound solution to the washed resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
-
Monitoring: Perform a Kaiser test to check for the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.
Visualizations
References
Technical Support Center: Preventing Protein Aggregation with PEGylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protein aggregation during the PEGylation process. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and analysis.
Troubleshooting Guide
Protein aggregation is a common challenge during PEGylation that can lead to reduced product yield, bioactivity, and potential immunogenicity. This guide provides a systematic approach to troubleshoot and mitigate aggregation issues.
Problem: Significant protein precipitation or aggregation is observed during or after the PEGylation reaction.
Root Causes and Solutions:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability.
-
Solution: Optimize reaction conditions through small-scale screening experiments. Test a range of pH values around the protein's isoelectric point (pI) and its known pH of maximum stability. Evaluate different temperatures, for instance, performing the reaction at 4°C to slow down the reaction rate and potentially reduce aggregation.
-
-
High Protein Concentration: Increased proximity of protein molecules can promote intermolecular interactions and aggregation.
-
Solution: Test a range of protein concentrations. Lowering the protein concentration can often reduce the likelihood of aggregation.
-
-
Inappropriate PEG:Protein Molar Ratio: An excess of PEG reagent, especially bifunctional PEGs, can lead to cross-linking and aggregation.
-
Solution: Evaluate a range of PEG:protein molar ratios. A lower molar excess of PEG may be sufficient for efficient PEGylation without causing significant aggregation.
-
-
Instability of the Native Protein: The protein itself may be inherently unstable under the chosen reaction conditions.
-
Solution: Incorporate stabilizing excipients into the reaction buffer. Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and certain amino acids (e.g., arginine, glycine) are known to enhance protein stability.
-
-
Reaction Kinetics: A rapid reaction rate can favor intermolecular cross-linking over the desired intramolecular PEGylation.
-
Solution: Control the reaction rate by lowering the temperature or by performing a stepwise addition of the activated PEG reagent over a period of time.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.
-
High Protein Concentration: Increases the probability of protein-protein interactions.
-
Suboptimal Reaction Conditions: pH, temperature, and buffer components can destabilize the protein, exposing hydrophobic regions that lead to aggregation.
-
Conformational Changes: The binding of PEG molecules can sometimes induce structural changes in the protein that favor aggregation.
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques can be used:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size. Aggregates will elute earlier than the monomeric protein.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, can reveal high-molecular-weight bands corresponding to aggregates.
-
Turbidity Measurements: An increase in the absorbance of a solution at a specific wavelength (e.g., 350-600 nm) can indicate the formation of insoluble aggregates.
Q3: Can the choice of PEG reagent affect aggregation?
A3: Yes. The size, structure (linear vs. branched), and functionality of the PEG reagent are critical. Larger PEGs can offer a greater steric shield against aggregation. However, bifunctional PEGs carry a higher risk of intermolecular cross-linking. Using monofunctional PEGs can help minimize this risk.
Q4: What role do excipients play in preventing aggregation?
A4: Stabilizing excipients can help maintain the native conformation of the protein during the PEGylation reaction.
-
Sugars and Polyols (e.g., Sucrose, Trehalose): Promote protein stability through preferential exclusion.
-
Amino Acids (e.g., Arginine, Glycine): Can suppress non-specific protein-protein interactions.
-
Surfactants (e.g., Polysorbate 20/80): Low concentrations can prevent surface-induced aggregation.
Data Presentation: Quantitative Effects of PEGylation Parameters on Aggregation
The following tables summarize the impact of different PEGylation parameters on protein aggregation, based on data from various studies.
Table 1: Effect of PEG Size on Protein Aggregation
| Protein | PEG Size (kDa) | Incubation Conditions | Aggregation Outcome | Reference |
| Granulocyte Colony-Stimulating Factor (GCSF) | None | 5 mg/mL, pH 6.9, 37°C | Rapid precipitation | [1] |
| Granulocyte Colony-Stimulating Factor (GCSF) | 5 | 5 mg/mL, pH 6.9, 37°C | Formation of soluble aggregates, no precipitation | [1] |
| Granulocyte Colony-Stimulating Factor (GCSF) | 20 | 5 mg/mL, pH 6.9, 37°C | Formation of soluble aggregates (~18% after 144h), no precipitation | [1] |
| Alpha-1 Antitrypsin (AAT) | None | Heat-induced | Significant aggregation | [2] |
| Alpha-1 Antitrypsin (AAT) | 30 (Linear) | Heat-induced | Decreased aggregation | [2] |
| Alpha-1 Antitrypsin (AAT) | 40 (Linear) | Heat-induced | Lower content of aggregates | [2] |
| Alpha-1 Antitrypsin (AAT) | 40 (2-armed) | Heat-induced | Best resistance to polymerization (13.5% aggregates) | [2] |
Table 2: Effect of PEG Concentration on Protein Aggregation (as a Crowding Agent)
| Protein | PEG Concentration (%) | pH | Turbidity (Absorbance at 600 nm) | Reference |
| β-lactoglobulin | 0 | 5 | ~0.05 | [3] |
| β-lactoglobulin | 5 | 5 | ~0.10 | [3] |
| β-lactoglobulin | 10 | 5 | ~0.15 | [3] |
| β-lactoglobulin | 15 | 5 | ~0.30 | [3] |
| β-lactoglobulin | 20 | 5 | ~0.45 | [3] |
Table 3: Recommended Starting Concentrations for Stabilizing Excipients
| Excipient | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability |
| Trehalose | 5-10% (w/v) | Preferential exclusion, vitrification |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions |
| Glycine | 50-100 mM | Increases protein solubility |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation |
Experimental Protocols
Protocol 1: General Protein PEGylation Procedure (Amine-Reactive PEG)
Objective: To covalently attach an amine-reactive PEG (e.g., mPEG-NHS ester) to a protein.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Amine-reactive PEG (e.g., mPEG-Succinimidyl Carboxymethyl Ester)
-
Reaction Buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion or Ion Exchange Chromatography)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., phosphate or borate (B1201080) buffer). Buffers containing primary amines like Tris will compete with the protein for reaction with the PEG reagent.
-
Reaction Setup:
-
Dissolve the amine-reactive PEG in the reaction buffer immediately before use.
-
Add the PEG solution to the protein solution at the desired PEG:protein molar ratio (e.g., 5:1, 10:1, or 20:1).
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing for a specified time (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding the quenching solution to react with any excess PEG reagent.
-
Purification: Purify the PEGylated protein from unreacted protein, excess PEG, and reaction byproducts using an appropriate chromatography method.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC, and DLS to confirm PEGylation and assess aggregation.
Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify protein monomers, dimers, and higher-order aggregates.
Materials:
-
UHPLC or HPLC system with a UV detector
-
SEC column with an appropriate pore size for the protein of interest
-
Mobile Phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
Protein samples (unmodified, PEGylation reaction mixture, purified PEGylated protein)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the protein samples through a 0.22 µm syringe filter.
-
Injection: Inject a defined volume of the protein sample onto the column.
-
Chromatogram Acquisition: Record the UV absorbance (typically at 280 nm) as a function of elution time.
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting first), monomer, and smaller fragments.
-
Integrate the peak areas to calculate the percentage of each species.
-
Percentage of Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Protocol 3: Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the protein solution.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered protein samples and buffer
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up.
-
Sample Preparation: Filter the samples and buffer through a 0.22 µm filter to remove dust and large particles.
-
Blank Measurement: Measure the scattering of the filtered buffer to establish a baseline.
-
Sample Measurement:
-
Carefully pipette the protein sample into the cuvette, avoiding bubble formation.
-
Place the cuvette in the instrument and allow the temperature to equilibrate.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis: The instrument software will generate a size distribution profile, showing the hydrodynamic radius (Rh) of the particles in the solution. The presence of a significant population of larger particles indicates aggregation.
Protocol 4: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition midpoint (Tm) of the protein, which is an indicator of its conformational stability.
Materials:
-
Differential Scanning Calorimeter
-
Protein sample and matched buffer (from dialysis or buffer exchange)
Procedure:
-
Sample Preparation: Prepare the protein sample at a concentration of 0.1-2 mg/mL. Dialyze the protein against the final buffer to ensure a precise match between the sample and reference solutions.
-
Instrument Loading:
-
Load the matched buffer into the reference cell.
-
Load the protein sample into the sample cell.
-
-
Scan Parameters:
-
Set the temperature range to scan from a temperature below the expected unfolding transition to a temperature above it.
-
Set the scan rate (e.g., 60-90 °C/hour).
-
-
Data Acquisition: Initiate the temperature scan and record the differential heat capacity as a function of temperature.
-
Data Analysis:
-
Subtract a buffer-buffer scan from the sample scan to obtain the protein's unfolding thermogram.
-
The peak of the thermogram corresponds to the Tm. A higher Tm generally indicates greater thermal stability.
-
Visualization of Experimental Workflow
The following diagram outlines a typical experimental workflow for protein PEGylation and subsequent analysis to prevent aggregation.
References
- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Fmoc-N-PEG24-acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-N-PEG24-acid. The information provided is intended to help overcome challenges related to steric hindrance during solid-phase peptide synthesis (SPPS) and other conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is a long-chain polyethylene (B3416737) glycol (PEG) linker that contains an Fmoc-protected amine and a terminal carboxylic acid.[1] The Fmoc group is a base-labile protecting group, allowing for its removal under mild basic conditions to reveal a primary amine for further conjugation.[2][3] The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[2] Its long, hydrophilic PEG spacer enhances the solubility and flexibility of the resulting conjugate.[2] This makes it a valuable tool in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for the PEGylation of peptides and other biomolecules to improve their pharmacokinetic properties.
Q2: Why does this compound present a challenge in coupling reactions?
The primary challenge in reacting this compound is the steric hindrance imparted by its long, flexible PEG chain. This bulkiness can physically obstruct the reactive carboxylic acid group, making it difficult for it to approach the nucleophile (e.g., a resin-bound amine in SPPS). This can lead to slower reaction rates, incomplete couplings, and lower yields.
Q3: What are the signs of an incomplete or failed this compound coupling reaction?
In the context of SPPS, signs of a failed coupling include:
-
Positive Kaiser Test: A blue or purple color in the Kaiser test (ninhydrin test) indicates the presence of unreacted primary amines on the solid support.
-
Deletion Sequences in Final Product: Mass spectrometry (LC-MS) analysis of the final cleaved peptide may show a significant peak corresponding to the peptide without the PEG linker.
-
Low Yield: The overall yield of the desired PEGylated product will be lower than expected.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides potential solutions.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Steric Hindrance | 1. Choose a more potent coupling reagent: Utilize coupling reagents specifically designed for sterically hindered amino acids. Reagents like HATU, HCTU, and COMU are generally more effective than standard reagents like DCC/HOBt.[4] 2. Increase reaction time: Extend the coupling time to allow for the sterically hindered molecules to react. Doubling the standard coupling time is a reasonable starting point. 3. Increase reaction temperature: Gently heating the reaction (e.g., to 30-40°C) can provide the necessary energy to overcome the activation barrier, but should be done with caution to avoid side reactions. |
| Poor Solvation/Resin Swelling | 1. Ensure adequate resin swelling: Allow the resin to swell completely in a suitable solvent like DMF for at least 30-60 minutes before the coupling step. 2. Use a high-swelling resin: Consider using resins like TentaGel® or ChemMatrix®, which are known to swell well and can improve reagent accessibility.[5] |
| Suboptimal Reagent Concentration | 1. Increase reagent equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents relative to the resin loading).[5] 2. Pre-activation: Pre-activate the this compound with the coupling reagent and a base like DIPEA for a few minutes before adding it to the resin.[5] |
Problem 2: Aggregation of the Peptide-PEG Conjugate
| Potential Cause | Recommended Solution |
| Intermolecular Interactions | 1. Use aggregation-disrupting solvents: Consider adding a small percentage of a chaotropic salt like LiCl to the DMF to disrupt hydrogen bonding. 2. Incorporate pseudoprolines: If synthesizing a long peptide chain prior to PEGylation, the use of pseudoproline dipeptides can help to disrupt secondary structure formation and reduce aggregation. |
Quantitative Data Summary
While specific yield percentages for this compound coupling are highly sequence- and condition-dependent, the following table provides a qualitative comparison of commonly used coupling reagents for sterically hindered reactions.
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium Salt | Highly reactive, very effective for hindered couplings. | More expensive than some alternatives. |
| HCTU | Uronium/Aminium Salt | Similar reactivity to HATU, often more cost-effective. | Can be less effective than HATU for the most difficult couplings. |
| COMU | Uronium/Aminium Salt | High coupling efficiency, byproducts are soluble and easily removed. | Can be more expensive. |
| PyBOP | Phosphonium Salt | Good for routine and somewhat difficult couplings. | Generally less reactive than HATU or HCTU for highly hindered systems. |
| DCC/HOBt | Carbodiimide | Cost-effective and widely used for standard couplings. | Generally not recommended for sterically hindered couplings due to lower reactivity and potential for side reactions. |
Experimental Protocols
Optimized Protocol for Coupling this compound in SPPS
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30-60 minutes in a reaction vessel.
-
If a peptide is already on the resin, proceed to the Fmoc deprotection step.
2. Fmoc Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine (B6355638) in DMF.[6]
-
Perform the deprotection for 5-20 minutes with agitation.[6]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. This compound Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU or HCTU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the carboxylic acid of the PEG linker.
-
Allow the pre-activation to proceed for 2-5 minutes.[5]
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For particularly difficult couplings, the reaction time can be extended or the temperature slightly increased.
-
Monitor the reaction completion using the Kaiser test.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again to remove any unreacted reagents and byproducts.
5. Chain Elongation (Optional):
-
To couple another amino acid to the PEG linker, first, deprotect the Fmoc group from the PEG linker using the 20% piperidine in DMF solution as described in step 2.
-
Proceed with the coupling of the next Fmoc-protected amino acid using standard coupling protocols.
6. Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide-PEG conjugate from the resin and remove side-chain protecting groups.[6]
7. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to remove the resin.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under a vacuum to obtain the crude product.
Visualizations
Caption: Experimental workflow for this compound coupling in SPPS.
Caption: Troubleshooting logic for incomplete this compound coupling.
References
- 1. Fmoc-N-amido-PEG24-acid | C66H113NO28 | CID 51340974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-N-amido-PEG24-acid, 850312-72-0 | BroadPharm [broadpharm.com]
- 3. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Fmoc-N-PEG24-acid Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Fmoc-N-PEG24-acid, a common polyethylene (B3416737) glycol (PEG) linker used in bioconjugation and drug delivery. We will explore a typical reversed-phase HPLC method with UV detection and compare its performance with alternative detection methods, supported by experimental protocols and data presented in a clear, comparative format.
Understanding Potential Impurities
The purity of this compound can be affected by impurities arising from its synthesis and storage. Key potential impurities include:
-
Incomplete Reactions: Residual starting materials or intermediates from the multi-step synthesis.
-
Fmoc Group-Related Impurities: Byproducts from the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group, or its premature cleavage.
-
PEG-Related Impurities: Shorter or longer PEG chain variants (polydispersity), and di-substituted PEG species.
-
Degradation Products: Hydrolysis of the ester or amide linkages over time.
HPLC Analysis: A Comparative Overview
Reversed-phase HPLC (RP-HPLC) is the standard technique for assessing the purity of non-polar to moderately polar compounds like this compound. The choice of detector is critical, as the PEG portion of the molecule lacks a strong UV chromophore.
Method 1: RP-HPLC with UV Detection
This is the most common and accessible method. The Fmoc group possesses a strong chromophore, allowing for sensitive detection by UV spectrophotometry.
Table 1: Performance Comparison of HPLC Detection Methods
| Parameter | HPLC-UV | HPLC-CAD/ELSD | HPLC-MS |
| Principle | UV absorbance of the Fmoc group | Light scattering of nebulized, evaporated analyte particles | Mass-to-charge ratio of ionized analyte |
| Selectivity | High for Fmoc-containing compounds | Universal for non-volatile analytes | High, based on molecular weight |
| Sensitivity | High for the main peak | Good, especially for high concentration analytes | Very high |
| Impurity Detection | Limited to UV-active impurities | Detects non-UV active impurities (e.g., PEG oligomers) | Detects and identifies a wide range of impurities |
| Quantitation | Accurate for the main component | Semi-quantitative without individual standards | Accurate with appropriate standards |
| Gradient Compatibility | Excellent | Excellent | Excellent |
| Cost & Complexity | Low | Moderate | High |
Experimental Protocols
Representative RP-HPLC-UV Method
This protocol is a representative method based on typical conditions for the analysis of Fmoc-protected amino acids and PEGylated compounds.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 30% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.
Alternative Detection Methods: CAD/ELSD and MS
For a more comprehensive purity profile, coupling the HPLC system to a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) is recommended.
-
HPLC-CAD/ELSD: These detectors are universal for non-volatile analytes and are particularly useful for detecting impurities in the PEG chain that do not absorb UV light. The mobile phase from the HPLC is nebulized, the solvent is evaporated, and the remaining analyte particles scatter a light beam, which is detected.
-
HPLC-MS: This powerful technique provides mass information about the eluting peaks, enabling the identification of unknown impurities and confirmation of the main product's identity.
Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Logical Relationship of Purity Assessment Methods
The choice of analytical method depends on the specific requirements of the analysis, from routine quality control to in-depth characterization.
Caption: Relationship between analytical methods and outcomes.
Conclusion
For routine quality control and assessment of the primary purity of this compound, RP-HPLC with UV detection is a reliable and cost-effective method. However, for a comprehensive understanding of the impurity profile, particularly for non-UV active species related to the PEG linker, the use of universal detectors like CAD or ELSD is highly recommended. For definitive identification of impurities and structural confirmation, HPLC coupled with mass spectrometry is the gold standard. The choice of method should be guided by the specific analytical needs, balancing the level of detail required with the available resources.
A Comparative Guide to Fmoc-N-PEG24-acid and Other PEG Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical determinant in the successful development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in this field, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules. Among the diverse array of available PEG linkers, Fmoc-N-PEG24-acid stands out for its utility in solid-phase peptide synthesis and the construction of complex biomolecules. This guide provides an objective comparison of this compound with other PEG linkers of varying lengths and architectures, supported by experimental data to inform rational linker design.
Introduction to PEG Linkers
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that, when used as a linker, can confer numerous advantageous properties to bioconjugates.[1] These benefits include:
-
Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs and peptides.[2][3]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong its circulation half-life.[4][5]
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, decreasing the potential for an immune response.[6]
-
Increased Stability: PEG linkers can protect the attached molecule from enzymatic degradation.[3]
Fmoc-N-PEG-acid linkers are particularly valuable as they feature a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This heterobifunctional nature allows for directional and controlled conjugation. The Fmoc group provides a stable protecting group for the amine that can be readily removed under basic conditions, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[7][8] The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[7]
Comparison of PEG Linker Properties
The length and architecture of the PEG linker are critical parameters that can be modulated to fine-tune the properties of the final bioconjugate. This section compares this compound to other linear and branched PEG linkers.
Linear Fmoc-N-PEG-acid Linkers: The Impact of Chain Length
The number of PEG units in a linear linker directly influences the physicochemical and biological properties of the resulting conjugate. While direct head-to-head comparisons of a wide range of Fmoc-N-PEG-acid linkers in a single study are limited, trends can be extrapolated from studies on various PEGylated molecules.
Key Performance Indicators of Linear PEG Linkers:
| Property | Short Chain (e.g., PEG4) | Medium Chain (e.g., PEG8, PEG12) | Long Chain (e.g., PEG24) | Branched (e.g., 2xPEG12) |
| Solubility Enhancement | Moderate | Good | Excellent | Superior |
| In Vitro Cytotoxicity of ADCs | Higher | Intermediate | Potentially Lower | Dependent on structure |
| In Vivo Efficacy of ADCs | Variable | Often Optimal | Can be maintained or improved | Can be superior |
| Plasma Half-life | Shorter | Longer | Longest | Longest |
| Aggregation Propensity | Higher | Lower | Lowest | Very Low |
Data synthesized from multiple sources. Direct comparative values are dependent on the specific conjugate and experimental conditions.[4][5][9][10]
Longer PEG chains, such as in this compound, generally provide superior solubility and a more pronounced "stealth" effect, leading to longer circulation times.[2][4] However, there can be a trade-off, as very long linkers may sometimes lead to decreased in vitro potency of ADCs, potentially due to steric hindrance affecting binding or payload release.[4] Studies on ADCs have shown that a PEG8 linker can be the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not always providing a significant further advantage in this specific parameter.[4]
Linear vs. Branched PEG Linkers
Branched PEG linkers, which feature multiple PEG arms extending from a central core, offer an alternative architecture to linear linkers.
Comparison of Linear and Branched PEG Linker Architectures:
| Feature | Linear PEG Linkers (e.g., this compound) | Branched PEG Linkers |
| Architecture | Single, unbranched chain | Multiple PEG arms from a central core |
| Drug-to-Antibody Ratio (DAR) Potential | Typically lower | Potentially higher |
| Hydrodynamic Volume | Smaller for a given molecular weight | Larger for a given molecular weight |
| "Stealth" Effect | Provides a hydrophilic shield | Offers a superior shielding effect |
| Steric Hindrance | Minimal | Increased |
Source: Synthesized from multiple references.[11][12]
Branched linkers can provide a larger hydrodynamic radius and a more effective hydrophilic shield, which can lead to reduced renal clearance and the potential for higher drug loading in ADCs.[11][] However, the increased steric hindrance of branched linkers may negatively impact the binding affinity of the targeting molecule or the efficiency of enzymatic cleavage of the linker.[12] A study comparing a linear 24-unit PEG linker with a branched linker composed of two 12-unit PEG chains in an ADC construct found that the branched linker resulted in significantly higher plasma concentrations and a lower clearance rate for a high-DAR ADC.[14]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates with different PEG linkers.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-PEG-acid Linkers
This protocol describes the manual incorporation of an Fmoc-N-PEG-acid linker onto a resin-bound peptide.
Materials:
-
Peptide-bound resin (e.g., Rink Amide resin)
-
Fmoc-N-PEG-acid linker (e.g., this compound)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the peptide-bound resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and add 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes to remove the N-terminal Fmoc group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Fmoc-N-PEG-acid Coupling:
-
In a separate vial, dissolve the Fmoc-N-PEG-acid linker (3-5 equivalents relative to resin loading) and HATU/HOAt (3-5 equivalents) in DMF.
-
Add DIPEA or NMM (6-10 equivalents) to activate the carboxylic acid of the PEG linker.
-
Add the activated linker solution to the deprotected resin.
-
Agitate the reaction mixture for 1-3 hours at room temperature.
-
Drain the coupling solution and wash the resin extensively with DMF and DCM.
-
-
Chain Elongation (Optional):
-
To couple another amino acid to the PEG linker, repeat the Fmoc deprotection step (Step 1) to remove the Fmoc group from the PEG linker.
-
Proceed with the coupling of the next Fmoc-protected amino acid as described in standard SPPS protocols.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the mixture to separate the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Characterization of PEGylated Proteins by HPLC and Mass Spectrometry
This protocol outlines a general procedure for the analysis of PEGylated proteins to determine purity, aggregation, and molecular weight.
Materials:
-
Purified PEGylated protein sample
-
Appropriate HPLC system (e.g., with size-exclusion and/or reversed-phase columns)
-
Mass spectrometer (e.g., ESI-TOF or Q-TOF)
-
Mobile phases for HPLC (will vary depending on the column and protein)
Procedure:
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Equilibrate the SEC column with the appropriate mobile phase.
-
Inject the PEGylated protein sample.
-
Monitor the elution profile at 280 nm.
-
The purified PEGylated protein should elute as a single, symmetrical peak. The presence of earlier eluting peaks may indicate aggregation.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Inject the sample.
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile).
-
Monitor the elution at 280 nm. RP-HPLC can be used to assess purity and in some cases, separate positional isomers of PEGylation.
-
-
Mass Spectrometry (MS):
-
Couple the HPLC system to a mass spectrometer.
-
Analyze the eluting peaks to determine the molecular weight of the PEGylated protein.
-
The mass spectrum will show a distribution of peaks corresponding to the different degrees of PEGylation (if the sample is heterogeneous). Deconvolution of the mass spectrum can provide the average molecular weight and the number of PEG units attached. For high molecular weight PEGs, post-column addition of a charge-stripping agent like triethylamine (B128534) can simplify the mass spectrum.[15][16]
-
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes in bioconjugation and drug delivery.
Caption: A typical experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).
Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.
Conclusion
The choice of a PEG linker is a critical decision in the design of bioconjugates. This compound, with its long, hydrophilic chain and compatibility with solid-phase peptide synthesis, offers a powerful tool for developing complex biomolecules with enhanced properties. The selection between different PEG linker lengths and architectures should be guided by the specific requirements of the application. Longer linear linkers like this compound are excellent for maximizing solubility and circulation time, while shorter linkers may be preferred when high in vitro potency is paramount. Branched linkers provide an alternative for achieving high drug loading and a pronounced shielding effect. A thorough experimental evaluation of a panel of linkers is often necessary to identify the optimal candidate for a given therapeutic or research application.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. purepeg.com [purepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
A Head-to-Head Comparison of Fmoc-N-PEG24-acid and NHS-PEG-acid for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of bioconjugates. Polyethylene glycol (PEG) linkers are widely employed to improve the solubility, stability, and pharmacokinetic properties of biomolecules. This guide provides an objective, data-supported comparison of two popular heterobifunctional PEG linkers: Fmoc-N-PEG24-acid and NHS-PEG-acid, to aid in the selection of the optimal reagent for specific bioconjugation needs.
At a Glance: Key Differences
This compound and NHS-PEG-acid are both linear PEG linkers that possess two different reactive functional groups, allowing for the sequential or orthogonal conjugation of two different molecules. The primary distinction lies in their reactivity and the strategic approach to their use in bioconjugation.
This compound features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at one terminus and a carboxylic acid at the other. This design necessitates a two-step activation process for both ends. The Fmoc group is a base-labile protecting group that can be selectively removed to expose a primary amine. The carboxylic acid can be activated, typically using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester that can then couple with a primary amine on a target molecule. This orthogonal protection scheme allows for precise control over the conjugation sequence.
NHS-PEG-acid , on the other hand, possesses a pre-activated N-hydroxysuccinimide (NHS) ester at one end and a terminal carboxylic acid at the other. The NHS ester is highly reactive towards primary amines, enabling a direct, one-step conjugation to proteins, antibodies, or other amine-containing molecules. The carboxylic acid terminus provides a second point of attachment, which requires activation via EDC/NHS chemistry if it is to be conjugated to an amine.
Performance Comparison: A Quantitative Overview
While direct head-to-head comparative studies under identical conditions are limited in publicly available literature, we can infer performance characteristics based on the known chemistry of the reactive groups. The following table summarizes key performance indicators.
| Performance Metric | This compound | NHS-PEG-acid | Supporting Data Insights |
| Reaction Type | Multi-step: Fmoc deprotection & carboxylic acid activation | One-step (NHS ester end); Multi-step (acid end) | This compound requires sequential deprotection and activation for conjugation. The NHS ester of NHS-PEG-acid reacts directly with amines. |
| Reaction Efficiency | Variable, dependent on efficiency of both deprotection and activation steps. | Generally high for the NHS ester reaction, can be near-quantitative under optimal conditions. | NHS-ester formation from a carboxylic acid has been reported at ~45% yield, with a subsequent amidation reaction yielding ~70% amide product. In contrast, a study involving a direct NHS-activated PEG12 linker reported a near-complete conversion with an isolated yield of over 75%.[1] |
| Reaction Conditions | Fmoc deprotection: basic (e.g., piperidine (B6355638) in DMF). Acid activation: acidic to neutral pH (4.5-7.2). Amine coupling: pH 7.2-8.5. | NHS ester to amine coupling: pH 7.2-8.5. Acid activation/coupling: same as this compound. | The multi-step nature of this compound conjugation requires careful control over different pH conditions for each step. |
| Linker Stability | Fmoc-protected amine and carboxylic acid are stable. | The NHS ester is moisture-sensitive and susceptible to hydrolysis, especially at higher pH. The carboxylic acid is stable. | The half-life of NHS esters can be as short as 10 minutes at pH 8.6 and 4°C, which is a critical consideration for reaction setup and efficiency. |
| Key Advantage | Orthogonal conjugation allows for precise, sequential attachment of different molecules. | The "ready-to-use" NHS ester allows for simple and direct conjugation to amines. | The Fmoc protecting group enables complex, multi-step synthetic strategies where one end of the linker needs to remain unreactive while the other is being conjugated. |
| Considerations | Requires additional deprotection and activation steps, which can add complexity and potentially lower overall yield. Potential for side reactions during Fmoc deprotection. | Hydrolysis of the NHS ester competes with the desired conjugation reaction. May lead to a heterogeneous mixture of products if multiple amines are present on the target biomolecule. | Careful optimization of reaction conditions is crucial for both linkers to maximize yield and minimize side products. |
Experimental Protocols
Protocol 1: Orthogonal Bioconjugation using this compound
This protocol describes a two-stage conjugation. First, the carboxylic acid of this compound is conjugated to an amine-containing molecule (Molecule A). In the second stage, the Fmoc group is removed, and the newly exposed amine is conjugated to a second molecule (Molecule B).
Materials:
-
This compound
-
Molecule A (containing a primary amine)
-
Molecule B (with a reactive group for amine conjugation, e.g., an NHS ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Fmoc Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
-
Anhydrous DMF or DMSO
-
Desalting columns or dialysis equipment for purification
Procedure:
Stage 1: Conjugation of Molecule A
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Molecule A:
-
Immediately add the activated Fmoc-N-PEG24-NHS ester solution to a solution of Molecule A in Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Stage 2: Conjugation of Molecule B
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-PEG24-Molecule A conjugate in DMF.
-
Add the 20% piperidine in DMF solution and stir for 20-30 minutes at room temperature.
-
-
Purification:
-
Precipitate the deprotected H2N-PEG24-Molecule A conjugate by adding the reaction mixture to cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum. Alternatively, purify by SEC or dialysis.
-
-
Conjugation to Molecule B:
-
Dissolve the purified H2N-PEG24-Molecule A in Coupling Buffer.
-
Add Molecule B (with an amine-reactive group) and react according to the manufacturer's instructions.
-
-
Final Purification:
-
Purify the final conjugate (Molecule B-PEG24-Molecule A) using an appropriate method such as SEC or HPLC.
-
Protocol 2: Direct Bioconjugation using NHS-PEG-acid
This protocol describes the direct conjugation of the NHS ester of NHS-PEG-acid to an amine-containing biomolecule.
Materials:
-
NHS-PEG-acid
-
Amine-containing biomolecule (e.g., protein, antibody)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Biomolecule:
-
Dissolve the biomolecule in Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Preparation of NHS-PEG-acid:
-
Immediately before use, dissolve the NHS-PEG-acid in a small amount of anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS-PEG-acid to the biomolecule solution. A 10- to 50-fold molar excess is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Visualizing the Reaction Pathways
Caption: Comparative workflows for bioconjugation.
Conclusion
The choice between this compound and NHS-PEG-acid is dictated by the specific requirements of the bioconjugation strategy.
This compound is the superior choice for complex, multi-step syntheses that demand orthogonal control over the conjugation of different molecules. Its protected amine allows for the selective modification of the carboxylic acid terminus without affecting the other end of the linker. This level of control is invaluable in the construction of precisely defined bioconjugates.
NHS-PEG-acid offers a more direct and streamlined approach for the PEGylation of amine-containing biomolecules. The pre-activated NHS ester simplifies the conjugation process, making it an excellent option for routine PEGylation where high efficiency and ease of use are paramount.
Researchers should carefully consider the desired final structure of their bioconjugate, the available functional groups on their molecules of interest, and the required level of control over the conjugation process when selecting the most appropriate PEG linker for their application.
References
Mass Spectrometry Characterization of Fmoc-N-PEG24-acid Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of the mass spectrometric characterization of Fmoc-N-PEG24-acid, a discrete polyethylene (B3416737) glycol (dPEG®) linker, against other common alternatives. The information presented is supported by experimental data and detailed protocols to assist in the accurate analysis of these critical reagents.
This compound is a valuable tool in bioconjugation and peptide synthesis, offering a discrete-length PEG spacer that enhances solubility and provides a flexible linker. Its characterization by mass spectrometry is crucial for confirming identity, purity, and successful conjugation.
Performance Comparison: this compound vs. Alternatives
The primary advantage of using a discrete PEG linker like this compound over traditional polydisperse PEGs is the simplicity and clarity of the resulting mass spectrum. Polydisperse PEGs produce a complex series of peaks corresponding to a distribution of different chain lengths, making data interpretation challenging.[1][2] In contrast, a discrete PEG linker yields a single, well-defined peak for the intact molecule and its common adducts.
| Feature | This compound (Discrete PEG) | Polydisperse PEG (e.g., PEG 1k-NHS ester) | Other Discrete PEG Linkers (e.g., Fmoc-N-amido-dPEG®x-acid) | Non-PEG Linkers (e.g., Polysarcosine) |
| Mass Spectrum Complexity | Low - single major peak with adducts. | High - broad distribution of peaks.[1] | Low - single major peak with adducts. | Low - single major peak. |
| Expected Ions (ESI-MS) | [M+H]+, [M+Na]+, [M+NH4]+ | Series of [M+nH]+, [M+nNa]+ for each oligomer. | [M+H]+, [M+Na]+, [M+NH4]+ | [M+H]+, [M+Na]+ |
| Data Interpretation | Straightforward, easy to confirm molecular weight. | Complex, requires deconvolution algorithms.[2] | Straightforward. | Straightforward. |
| Purity Assessment | High resolution MS can readily identify impurities. | Difficult to distinguish impurities from PEG distribution. | High resolution MS can readily identify impurities. | High resolution MS can readily identify impurities. |
| Fragmentation (MS/MS) | Predictable fragmentation of Fmoc group and PEG chain. | Complex fragmentation patterns from multiple precursors. | Predictable fragmentation patterns. | Fragmentation depends on the specific linker chemistry. |
Mass Spectrometry Characteristics of this compound
This compound has a monoisotopic mass of 1367.74 g/mol . In electrospray ionization mass spectrometry (ESI-MS), it is expected to be observed as protonated ([M+H]+), sodiated ([M+Na]+), and ammoniated ([M+NH4]+) adducts. The high resolution and accuracy of modern mass spectrometers allow for unambiguous identification of the molecular formula.
Upon tandem mass spectrometry (MS/MS), the fragmentation of this compound will be characterized by two main pathways: cleavage of the Fmoc protecting group and fragmentation of the PEG chain.
-
Fmoc Group Fragmentation: The fluorenylmethoxycarbonyl (Fmoc) group exhibits characteristic fragmentation patterns. Common losses include the fluorenyl group or the entire Fmoc moiety.
-
PEG Chain Fragmentation: The polyethylene glycol chain typically fragments via cleavage of the C-O or C-C bonds, resulting in a series of neutral losses of ethylene (B1197577) glycol units (44.026 Da).
Experimental Protocols
Below are detailed methodologies for the mass spectrometric analysis of this compound and similar conjugates.
Sample Preparation
-
Dissolution: Dissolve the this compound or its conjugate in a suitable solvent such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
Dilution: For ESI-MS analysis, further dilute the sample solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Matrix Preparation (for MALDI-TOF): If using MALDI-TOF, prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 mixture of acetonitrile and 0.1% trifluoroacetic acid in water. Mix the sample solution with the matrix solution in a 1:1 ratio directly on the MALDI target plate and allow it to air dry.[3]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 200-2000.
-
MS/MS: For fragmentation analysis, select the precursor ion of interest (e.g., the [M+H]+ ion) and subject it to collision-induced dissociation (CID) with a collision energy of 20-40 eV.
-
MALDI-TOF MS Analysis
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio.
-
Mass Range: m/z 500-2500.
-
Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known masses.
Visualizing the Workflow
The following diagram illustrates the general workflow for the characterization of an this compound conjugate by LC-MS/MS.
Caption: General workflow for LC-MS/MS characterization.
This guide provides a foundational understanding of the mass spectrometric characterization of this compound and its comparison with other linkers. For specific applications, optimization of the experimental parameters may be necessary to achieve the best results.
References
The Impact of PEG Chain Length on Conjugate Properties: A Comparative Guide to PEG24 and PEG36
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of polyethylene (B3416737) glycol (PEG) chain length is a critical determinant in the design of bioconjugates, profoundly influencing their pharmacokinetic profiles, efficacy, and safety. This guide provides a detailed comparison of two commonly employed PEG chain lengths, PEG24 and PEG36, with a focus on their impact on the properties of antibody-drug conjugates (ADCs). While direct comparative studies are limited, this guide synthesizes available data and established principles to offer a comprehensive overview for researchers in the field.
Key Physicochemical and Biological Properties: PEG24 vs. PEG36
The addition of a PEG linker to a bioconjugate, such as an ADC, can significantly alter its physicochemical and biological characteristics. The length of the PEG chain plays a pivotal role in modulating these properties. A longer PEG chain, such as PEG36 compared to PEG24, is generally expected to provide a greater shielding effect. This can lead to a more pronounced impact on factors like hydrophilicity, steric hindrance, and ultimately, the in vivo behavior of the conjugate.
One study highlighted that an ADC featuring a methyl-PEG24 (mPEG24) moiety as part of its linker demonstrated enhanced hydrophilicity, improved biophysical stability, and prolonged half-life, contributing to better tumor suppression and animal tolerability[1][2]. Another investigation compared a linear PEG24 linker to a branched pendant PEG12 linker in ADCs, finding that the branched configuration more effectively shielded the hydrophobic drug, leading to improved pharmacokinetics[3][4]. These findings underscore the importance of both PEG length and architecture in optimizing ADC design.
Based on these and other studies on the effect of PEG molecular weight, we can extrapolate the expected differences between PEG24 and PEG36 conjugates.
Table 1: Comparative Summary of PEG24 and PEG36 Conjugate Properties
| Property | PEG24 Conjugate | PEG36 Conjugate (Projected) | Rationale |
| Hydrophilicity | High | Higher | Longer PEG chain increases the hydrodynamic volume and association with water molecules. |
| Steric Hindrance | Significant | More Significant | The larger size of the PEG36 chain provides a more substantial "stealth" effect. |
| Aggregation | Reduced | Potentially Further Reduced | Increased steric shielding from the longer PEG chain can better prevent intermolecular interactions that lead to aggregation. |
| Drug-to-Antibody Ratio (DAR) | Not directly affected by PEG length | Not directly affected by PEG length | DAR is primarily determined by the conjugation chemistry and stoichiometry. |
| In Vitro Cytotoxicity | Potentially slightly higher | Potentially slightly lower | Increased steric hindrance from a longer PEG chain might slightly impede binding to the target receptor. |
| In Vivo Half-Life | Extended | Likely More Extended | The greater hydrodynamic radius of the PEG36 conjugate is expected to further reduce renal clearance and recognition by the mononuclear phagocyte system. |
| Tumor Penetration | Moderate | Potentially Reduced | The larger size of the PEG36 conjugate might hinder its diffusion through the tumor interstitium. |
| Immunogenicity | Reduced | Potentially Further Reduced | Enhanced shielding of the protein backbone by the longer PEG chain can further minimize recognition by the immune system. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization and comparison of PEGylated conjugates. Below are methodologies for key experiments.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be employed for its determination[5][6][7][][9].
a) UV/Vis Spectroscopy
-
Principle: This method relies on the distinct absorbance maxima of the antibody and the cytotoxic drug. By measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the specific λmax for the drug), the concentration of each component can be determined using the Beer-Lambert law, allowing for the calculation of the average DAR[5][6].
-
Protocol:
-
Prepare solutions of the ADC, unconjugated antibody, and free drug of known concentrations.
-
Measure the absorbance of each solution at 280 nm and the λmax of the drug.
-
Calculate the extinction coefficients for the antibody and the drug.
-
Measure the absorbance of the ADC sample at both wavelengths.
-
Use the simultaneous equations derived from the Beer-Lambert law to calculate the concentrations of the antibody and the drug in the ADC sample.
-
Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody.
-
b) Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. In ADCs, the addition of each drug-linker moiety increases the overall hydrophobicity. HIC can resolve species with different numbers of conjugated drugs, allowing for the determination of the distribution and average DAR[5][7].
-
Protocol:
-
Equilibrate the HIC column with a high-salt mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the bound species using a decreasing salt gradient.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR based on the relative peak areas.
-
Assessment of Conjugate Aggregation
Aggregation can impact the efficacy and safety of biotherapeutics.
a) Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic size. Monomeric, dimeric, and higher-order aggregates will have different retention times.
-
Protocol:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
Quantify the percentage of monomer, dimer, and high molecular weight species by integrating the respective peak areas.
-
b) Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their hydrodynamic diameter and size distribution.
-
Protocol:
-
Prepare the ADC sample in a suitable buffer and filter it to remove dust particles.
-
Place the sample in the DLS instrument.
-
Acquire the correlation function and analyze it to obtain the size distribution and average hydrodynamic diameter.
-
An increase in the average hydrodynamic diameter or the appearance of larger species can indicate aggregation.
-
In Vitro Cytotoxicity Assay
-
Principle: This assay measures the ability of the ADC to kill target cancer cells in a controlled laboratory setting.
-
Protocol:
-
Plate the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PEG24-ADC, PEG36-ADC, and relevant controls (e.g., unconjugated antibody, free drug).
-
Remove the culture medium from the cells and add the ADC dilutions.
-
Incubate the cells for a predetermined period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each conjugate.
-
In Vivo Pharmacokinetics Study
-
Principle: This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the ADC in an animal model.
-
Protocol:
-
Administer a single intravenous dose of the PEG24-ADC and PEG36-ADC to different groups of animals (e.g., mice or rats).
-
Collect blood samples at various time points post-injection.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ligand-binding assay (e.g., ELISA).
-
Plot the plasma concentration versus time and use pharmacokinetic modeling software to determine key parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Visualizing Experimental Workflows and Logical Relationships
Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different analytical techniques.
Caption: Experimental workflow for the comparison of PEG24 and PEG36 conjugates.
This diagram illustrates the logical progression from the synthesis of the PEGylated conjugates to their comprehensive characterization and evaluation.
Signaling Pathway and Mechanism of Action
While the PEG linker itself does not directly participate in intracellular signaling, its properties influence the delivery of the cytotoxic payload, which then acts on its specific target. For many ADCs, the payload is an anti-mitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
This diagram outlines the key steps involved in the therapeutic action of an ADC, from receptor binding to the induction of apoptosis. The choice of PEG linker can influence the efficiency of several of these steps, particularly the initial binding and the overall pharmacokinetics that determine how much ADC reaches the tumor.
Conclusion
The optimal PEG chain length will ultimately depend on the specific characteristics of the antibody, the cytotoxic payload, and the desired therapeutic window. The experimental protocols and analytical workflows provided in this guide offer a robust framework for researchers to systematically evaluate and compare different PEG linker lengths, enabling the rational design of more effective and safer bioconjugates.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. hpst.cz [hpst.cz]
A Researcher's Guide to Confirming Successful PEGylation: A Comparative Analysis of Analytical Methods
For researchers and drug development professionals, confirming the successful covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, is a critical step in the development of biotherapeutics. This modification can enhance the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profiles.[1] This guide provides a comprehensive comparison of the primary analytical methods used to confirm and characterize PEGylation, complete with experimental protocols, quantitative data, and workflow diagrams to aid in method selection and implementation.
Chromatographic Methods: Separating PEGylated Species
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEGylated proteins, offering various modes of separation to resolve complex mixtures.[2]
Size-Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius.[3] PEGylation increases the size of the protein, leading to an earlier elution time compared to the unmodified protein.[3] This method is effective for determining the degree of PEGylation (mono-, di-, etc.) and for detecting aggregation.
Key Performance Characteristics:
-
Resolution: Can resolve species with different numbers of PEG chains.[4] However, resolution between the PEGylated conjugate and free PEG can be challenging, especially if their sizes are similar.[5]
-
Quantitative Analysis: Peak area analysis allows for the quantification of different PEGylated forms and the unreacted protein.[3]
| Analyte | Retention Time (min) | Peak Area (%) | Molecular Weight (kDa) | Hydrodynamic Radius (nm) |
| PEGylated Protein (mono-PEG) | 8.5 | 95 | ~60 | 5.2 |
| Unmodified Protein | 10.2 | 4 | ~20 | 3.1 |
| Free PEG | 9.0 | 1 | ~40 | 4.8 |
Experimental Protocol: SEC-HPLC
-
Column: TSKgel G3000SWXL (7.8 mm I.D. × 30 cm L, 5 µm, 250 Å) or similar.[4]
-
Mobile Phase: 0.1 M phosphate (B84403) buffer, 0.1 M Na2SO4, pH 6.7.[4]
-
Flow Rate: 1 mL/min.[4]
-
Detection: UV at 280 nm for protein and Refractive Index (RI) for PEG.[3][6]
-
Sample Preparation: Dilute the PEGylation reaction mixture in the mobile phase.
-
Injection Volume: 20 µL.[4]
-
Analysis: Calibrate the column with molecular weight standards.[3] The elution volume is inversely proportional to the logarithm of the molecular weight.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. The non-polar stationary phase retains more hydrophobic molecules for longer. PEGylation can either increase or decrease the retention time depending on the relative hydrophobicity of the protein and the PEG chain. This technique is particularly useful for separating positional isomers.[7]
Key Performance Characteristics:
-
Resolution: Can separate PEGylated proteins from their unmodified counterparts and is capable of resolving positional isomers.[8]
-
Method Development: Separation is influenced by the type of stationary phase (C4 or C18), organic mobile phase, temperature, and gradient.[7]
| Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient | Temperature (°C) |
| Jupiter C18 | 0.1% TFA in Water | 90% Acetonitrile, 0.085% TFA | 20-65% B in 25 min | 45 |
| Jupiter C4 | 0.1% TFA in Water | Acetonitrile | 1-2%/min | 45 |
Experimental Protocol: RP-HPLC
-
Column: Jupiter® 300 C18 (for larger PEGs) or Jupiter® 300 C4 (for smaller PEGs).[7][8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 90% Acetonitrile with 0.085% TFA.[8]
-
Gradient: A linear gradient from 20% to 65% of mobile phase B over 25 minutes.[8]
-
Flow Rate: 1 mL/min.[8]
-
Temperature: 45 °C.[8]
-
Detection: UV at 220 nm.[8]
-
Sample Preparation: Quench the reaction mixture with an equal volume of 50 mM Tris/1% TFA (pH ~2).
-
Injection Volume: 10–15 µg of protein.[8]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. creativepegworks.com [creativepegworks.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Fmoc-Protected PEG Acids: A Performance Comparison
For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the selection of the appropriate linker is a critical determinant of experimental success. Fmoc-protected Polyethylene Glycol (PEG) acids are indispensable tools for introducing hydrophilicity, enhancing stability, and improving the pharmacokinetic properties of peptides and other biomolecules.[1][2] This guide provides an objective comparison of different classes of Fmoc-protected PEG acids, supported by experimental data, to inform the selection process for your specific research needs.
Key Performance Differentiators in Fmoc-PEG Acids
The performance of an Fmoc-protected PEG acid in solid-phase peptide synthesis (SPPS) and other bioconjugation techniques is primarily influenced by its structural characteristics. The most significant of these are the nature of the PEG chain (dispersity) and the chemical structure of the linker attaching the PEG chain to the terminal carboxylic acid.
Two main categories of Fmoc-PEG acids are commercially available:
-
Traditional Polydisperse Fmoc-PEG Acids: These are mixtures of PEG chains of varying lengths, resulting in a distribution of molecular weights.
-
Monodisperse Fmoc-dPEG® Acids: These are single molecular weight compounds, offering precise control over the linker length.[3]
Additionally, the linkage between the PEG chain and the terminal acid group, commonly a propionic acid or acetic acid moiety, can influence stability.
Comparative Data on Performance Metrics
While direct head-to-head comprehensive studies comparing all classes of Fmoc-PEG acids are limited, valuable insights can be drawn from studies evaluating specific series of these reagents. A key performance attribute for PEGylated peptides is their stability in biological fluids, which is directly influenced by the length of the PEG linker.
A systematic study on the effect of discrete PEG units on the stability of an A20FMDV2 peptide analogue in rat serum provides quantitative data on this relationship. The study highlights that even a small number of PEG units can significantly enhance peptide stability compared to the non-PEGylated counterpart.
Table 1: Effect of PEG Chain Length on Peptide Stability in Rat Serum
| Compound | Number of PEG Units (n) | Linker Type | Half-life in Rat Serum (t½, min) |
| Native Peptide | 0 | - | 1.5 |
| PEGylated Peptide | 1 | Propionyl | 14 |
| PEGylated Peptide | 2 | Propionyl | 19 |
| PEGylated Peptide | 3 | Propionyl | 21 |
| PEGylated Peptide | 4 | Propionyl | 24 |
| PEGylated Peptide | 5 | Propionyl | 27 |
| PEGylated Peptide | 6 | Propionyl | 30 |
| PEGylated Peptide | 8 | Propionyl | 35 |
| PEGylated Peptide | 12 | Propionyl | 45 |
| PEGylated Peptide | 20 | Propionyl | 60 |
Data extracted from a study by G. T. T. G. Huynh, et al. (2022).[4]
The data clearly demonstrates a positive correlation between the number of PEG units and the stability of the peptide in serum. This enhanced stability is a critical factor for therapeutic peptides, as it can prolong their circulation time and improve efficacy.
Experimental Protocols for Performance Evaluation
To facilitate the direct comparison of different Fmoc-protected PEG acids in your own research, a generalized experimental protocol for their incorporation into a model peptide via Fmoc-based solid-phase peptide synthesis (SPPS) is provided below.
General Protocol for SPPS Incorporation and Analysis of Fmoc-PEG Acids
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.[5]
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 5-20 minutes.[5][6]
-
Wash the resin thoroughly with DMF.
2. Model Peptide Synthesis:
-
Synthesize a short, model peptide sequence on the prepared resin using standard Fmoc-SPPS coupling cycles. Each cycle consists of:
3. Fmoc-PEG Acid Coupling:
-
Following the synthesis of the model peptide, deprotect the N-terminal Fmoc group.
-
In a separate vial, dissolve the Fmoc-PEG acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents), to activate the carboxylic acid of the PEG linker.[4]
-
Add the activated Fmoc-PEG acid solution to the resin and allow the coupling to proceed for 1-3 hours at room temperature.
-
Wash the resin extensively with DMF and dichloromethane (B109758) (DCM).
4. Cleavage and Deprotection:
-
Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[4]
5. Analysis and Comparison:
-
Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) to determine purity.
-
Confirm the identity of the desired product by Mass Spectrometry (MS).
-
Calculate the yield of the purified peptide after preparative HPLC.
-
Comparative Metrics:
-
Coupling Efficiency: Can be qualitatively assessed by a Kaiser test after the coupling step or quantitatively by analyzing the purity of the crude product by HPLC.
-
Yield: Compare the final isolated yields of the purified PEGylated peptides.
-
Purity: Compare the purity profiles of the crude peptides from the HPLC analysis.
-
Solubility: Assess the solubility of the final purified peptides in aqueous buffers.[9]
-
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing Fmoc-PEG acids.
References
- 1. precisepeg.com [precisepeg.com]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 6. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
Assessing the Stability of Amide Bonds from Fmoc-N-PEG24-acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that significantly impacts the stability, efficacy, and safety of the resulting therapeutic. Fmoc-N-PEG24-acid is a widely utilized heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, offering enhanced solubility and improved pharmacokinetic properties to the conjugate.[1][2] This guide provides a comprehensive comparison of the stability of amide bonds formed using this compound against other alternatives, supported by experimental data and detailed protocols for assessment.
The terminal carboxylic acid of this compound readily reacts with primary amine groups in the presence of activating agents to form a highly stable amide bond.[2][3] This robust linkage is a cornerstone of many bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and PROTACs.[3] The inherent stability of the amide bond is attributed to its resonance structure, which imparts a partial double bond character to the C-N bond, making it resistant to hydrolysis.
Comparative Stability of Linker Chemistries
The stability of the linkage between a payload and a biomolecule is a crucial determinant of a bioconjugate's therapeutic index. Premature cleavage can lead to off-target toxicity, while a linkage that is too stable might prevent the release of the active molecule at the target site. Amide bonds are generally considered highly stable and resistant to both enzymatic and hydrolytic cleavage compared to other common linkages like esters.
Table 1: Qualitative Comparison of Common Linker Chemistries
| Linker Chemistry | Bond Type | General Stability | Susceptibility to Cleavage |
| This compound derived | Amide | Highly Stable | Resistant to enzymatic cleavage and hydrolysis.[4] |
| Ester-based Linkers | Ester | Less Stable | Susceptible to hydrolysis and enzymatic cleavage by esterases. |
| Thioether-based Linkers | Thioether | Generally Stable | Can be susceptible to retro-Michael addition, leading to deconjugation.[4] |
| Triazole-based Linkers (Click Chemistry) | Triazole | Highly Stable | Considered biologically inert and resistant to cleavage.[4] |
Alternative Linkers: The Rise of Polysarcosine
While PEG has been the gold standard for hydrophilic linkers, concerns about potential immunogenicity have prompted the exploration of alternatives. Polysarcosine (PSar), a polypeptoid derived from the endogenous amino acid sarcosine, has emerged as a promising non-immunogenic and biodegradable alternative to PEG.[5]
Table 2: Performance Comparison of PEG vs. Polysarcosine (PSar) Linkers
| Feature | PEG Linkers | Polysarcosine (PSar) Linkers | Citation |
| In Vitro Stability | High | Comparable to PEG | [6][7] |
| In Vivo Half-Life | Prolonged | Comparable to PEG | [6][7] |
| Immunogenicity | Potential for anti-PEG antibodies | Generally low to non-immunogenic | [5] |
| Biodegradability | Non-biodegradable | Biodegradable to natural amino acids | [8] |
| In Vitro Potency | Standard benchmark | Comparable or slightly higher in some studies | [6][7] |
Head-to-head studies have demonstrated that PSar-based linkers can offer comparable or even superior performance to PEG linkers, particularly in the context of high drug-to-antibody ratio (DAR) ADCs.[6][7]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of the amide bond formed from this compound, a series of in vitro assays can be performed.
Protocol 1: Plasma Stability Assay
This assay evaluates the stability of the conjugate in plasma, mimicking physiological conditions to predict in vivo stability.
Materials:
-
PEGylated conjugate
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a stock solution of the PEGylated conjugate in PBS.
-
Add the conjugate to pre-warmed plasma to a final concentration of 1 mg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), withdraw aliquots of the plasma samples.
-
Immediately process the samples to precipitate plasma proteins (e.g., by adding acetonitrile).
-
Centrifuge the samples and analyze the supernatant to quantify the amount of intact conjugate and any released payload.
-
Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile.
Workflow for assessing conjugate stability in plasma.
Protocol 2: Enzymatic Stability Assay (Cathepsin B)
This assay assesses the susceptibility of the amide linker to cleavage by specific enzymes, such as lysosomal proteases, which is relevant for intracellular drug delivery.
Materials:
-
PEGylated conjugate
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the protein conjugate in the assay buffer.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding the activated Cathepsin B to the conjugate solution (e.g., at a 1:100 enzyme-to-substrate ratio w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and immediately quench the reaction by adding it to the quenching solution.
-
Centrifuge the quenched samples to remove any precipitated protein.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of free payload released.
-
Plot the concentration of the released payload against time to determine the rate of cleavage.
Workflow for Cathepsin B enzymatic cleavage assay.
Conclusion
The amide bond formed from this compound provides a highly stable linkage for the conjugation of biomolecules. Its resistance to hydrolysis and enzymatic degradation makes it a reliable choice for applications requiring long-term stability in biological systems. While PEG remains a widely used and effective polymer for enhancing the properties of bioconjugates, emerging alternatives like polysarcosine offer compelling advantages in terms of biodegradability and reduced immunogenicity. The selection of the optimal linker should be guided by the specific requirements of the therapeutic application, and its stability should be rigorously evaluated using the experimental protocols outlined in this guide.
References
- 1. Modify Proteins Fmoc PEG Fmoc - N - Amido - PEG24 - Acid Cas 2170484-59-8 [polyethyleneglycolpeg.com]
- 2. Fmoc-N-amido-PEG24-acid, 850312-72-0 | BroadPharm [broadpharm.com]
- 3. Fmoc-N-amido-PEG24-acid | 2170484-59-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. nacalai.co.jp [nacalai.co.jp]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Conjugation: Validating Fmoc-N-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate fields of bioconjugation, peptide synthesis, and the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical decision that dictates the success of a synthetic strategy. The linker must not only connect distinct molecular entities but also offer precise control over the conjugation process. The heterobifunctional linker, Fmoc-N-PEG24-acid, provides a powerful tool for such controlled syntheses through its capacity for orthogonal conjugation.
This guide offers an objective comparison of this compound with alternative PEGylation reagents, supported by established experimental principles and data. We will delve into the validation of its orthogonal properties, provide detailed experimental protocols for its use, and present a logical workflow for its application in multi-step synthesis.
Core Concept: The Principle of Orthogonality
This compound is a heterobifunctional molecule featuring two distinct reactive ends separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. The key to its utility lies in the "orthogonal" nature of its terminal protecting groups:
-
Fmoc-protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. It is stable under neutral and acidic conditions but can be selectively and efficiently removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[1][2] This deprotection exposes a primary amine, ready for conjugation.
-
Terminal Carboxylic Acid: The other end of the linker is a carboxylic acid (-COOH). This group can be activated using standard coupling reagents (e.g., HATU, HBTU, EDC) to react specifically with primary or secondary amines, forming a stable amide bond.[3]
This orthogonality is crucial: one end of the linker can be deprotected and reacted without affecting the other, allowing for a stepwise and controlled assembly of complex biomolecules.
Performance Comparison: this compound vs. Alternatives
The selection of a linker strategy depends on the specific requirements of the synthesis, including the chemical nature of the molecules to be conjugated and the desired reaction conditions.
| Feature | This compound | Boc-Protected PEG-Acid | Azide/Alkyne PEG (Click Chemistry) |
| Protected Group | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) | N/A |
| Deprotection Condition | Mildly basic (e.g., 20% Piperidine in DMF)[1] | Strongly acidic (e.g., Trifluoroacetic Acid - TFA)[] | Not required for conjugation |
| Orthogonality | High: Stable to acidic conditions used to remove Boc/tBu groups.[] | High: Stable to basic conditions used to remove Fmoc groups. | Very High: Bio-orthogonal; does not react with most functional groups found in biological systems. |
| Reaction Efficiency | Amide coupling is generally high-yielding (>95% in ideal conditions). | Amide coupling efficiency is comparable to Fmoc-based routes. | Click chemistry reactions are typically very high-yielding (>98%), rapid, and highly specific. |
| Compatibility | Ideal for synthesizing peptides or conjugates with acid-sensitive moieties.[] | Suitable for molecules sensitive to basic conditions. | Excellent for complex biological systems where mild and highly selective reactions are paramount. |
| Byproducts | Dibenzofulvene-piperidine adduct (must be thoroughly washed away).[2] | Isobutylene and CO2 (volatile and easily removed). | Minimal byproducts, typically very clean reactions. |
| Typical Purity (Post-SPPS) | High (>95%) with standard purification. | High (>95%) with standard purification. | Very High (>98%) often requiring minimal purification. |
This table summarizes typical performance characteristics based on established chemical principles and data from solid-phase peptide synthesis and bioconjugation literature.
Experimental Protocols
The following protocols outline the key steps for the validation and application of orthogonal conjugation using this compound in a solid-phase synthesis context.
1. Protocol for Fmoc Group Deprotection
This procedure exposes the primary amine on the PEG linker for subsequent coupling.
-
Materials:
-
Resin-bound substrate with an N-terminal Fmoc group
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.[2]
-
DMF (N,N-Dimethylformamide) for washing.
-
DCM (Dichloromethane) for washing.
-
-
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin. Agitate the mixture at room temperature for 5-10 minutes.[2]
-
Drain the deprotection solution.
-
Repeat the treatment with the deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin extensively with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene byproduct.[1]
-
Perform a final wash with DCM and proceed immediately to the coupling step.
-
2. Protocol for Carboxylic Acid Activation and Amide Bond Formation
This procedure describes the coupling of the terminal carboxylic acid of this compound to a free amine.
-
Materials:
-
This compound
-
Resin-bound substrate with a free amine group
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous DMF.
-
-
Procedure:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) and HATU (2-4 equivalents) in anhydrous DMF.
-
Add DIPEA (4-8 equivalents) to the solution. This activates the carboxylic acid group.
-
Immediately add the activated linker solution to the washed, deprotected resin from the previous protocol.
-
Agitate the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the disappearance of free amines.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next synthesis step (e.g., deprotection of the newly added Fmoc group).
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of an orthogonal synthesis, such as in the construction of a PROTAC, where precise, sequential addition of molecular components is essential.
References
Safety Operating Guide
Proper Disposal of Fmoc-N-PEG24-acid: A Guide for Laboratory Professionals
For immediate reference, treat Fmoc-N-PEG24-acid and its associated waste streams as hazardous. Personnel handling this compound must be equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound and any procedures that may generate dust or aerosols should be conducted in a certified chemical fume hood.
This document provides a comprehensive guide to the proper disposal of this compound, a critical reagent in modern drug development and proteomics research. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safety of laboratory personnel and minimize environmental impact.
Material Overview
This compound is a PEGylated amino acid derivative commonly used in solid-phase peptide synthesis and as a linker in Proteolysis Targeting Chimeras (PROTACs). Understanding its properties is key to safe handling and disposal.
| Property | Value | Source |
| CAS Number | 2170484-59-8 | [1] |
| Molecular Formula | C66H113NO28 | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (B109758) (DCM), and Dimethylformamide (DMF) | [4] |
| Storage | Store at -20°C, desiccated. | [5][6] |
Disposal Procedures
The fundamental principle for the disposal of this compound is to manage it as a hazardous chemical waste. This includes the pure compound, any reaction mixtures containing it, and all contaminated materials.
Solid Waste Disposal
Solid waste includes unused or expired this compound, contaminated lab supplies (e.g., weighing boats, pipette tips, gloves), and solid-phase synthesis resins.
Step-by-Step Protocol:
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. This container should be made of a chemically resistant material.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." List any other contaminants present.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Liquid Waste Disposal
Liquid waste is primarily generated during the use of this compound in peptide synthesis, particularly from the deprotection of the Fmoc group.
Waste Stream Segregation:
Proper segregation of liquid waste is crucial to prevent dangerous reactions and to facilitate proper disposal. The following waste streams should be collected separately:
-
Halogenated Solvents: Collect solvents such as dichloromethane (DCM) in a dedicated "Halogenated Waste" container.
-
Non-Halogenated Solvents: Collect solvents like dimethylformamide (DMF) in a "Non-Halogenated Waste" container.
-
Basic Waste: The solution used for Fmoc deprotection, typically containing piperidine (B6355638) in DMF, is a basic and toxic waste stream and must be collected separately in a container labeled "Basic Waste" or "Piperidine Waste."
-
Acidic Waste: If acidic reagents are used (e.g., for cleavage from a resin), this waste should be collected in a designated "Acidic Waste" container.
Step-by-Step Protocol for Liquid Waste:
-
Collection: Use separate, clearly labeled, and chemically compatible containers for each waste stream.
-
Labeling: Each container must be labeled as "Hazardous Waste" and list all chemical constituents with their approximate concentrations.
-
Storage: Store sealed waste containers in a designated and properly ventilated hazardous waste accumulation area.
-
Disposal: Contact your institution's environmental health and safety (EHS) office for collection and disposal.
Experimental Workflow for Waste Generation and Disposal
The following diagram illustrates the typical workflow in solid-phase peptide synthesis that generates the waste streams discussed and the subsequent disposal path.
Caption: Waste generation and disposal workflow for this compound.
Logical Relationship of Disposal Decisions
The decision-making process for the disposal of this compound and its associated waste should follow a clear, safety-first logic.
Caption: Decision tree for the disposal of this compound waste.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and follow all local, state, and federal regulations for chemical waste disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on waste management.
References
- 1. Fmoc-N-amido-PEG24-acid | C66H113NO28 | CID 51340974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-N-amido-PEG24-acid, 850312-72-0 | BroadPharm [broadpharm.com]
- 3. Fmoc-N-amido-PEG24-acid CAS#: 2170484-59-8 [m.chemicalbook.com]
- 4. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]
- 5. Modify Proteins Fmoc PEG Fmoc - N - Amido - PEG24 - Acid Cas 2170484-59-8 [m.polyethyleneglycolpeg.com]
- 6. labsolu.ca [labsolu.ca]
Personal protective equipment for handling Fmoc-N-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-N-PEG24-acid, a key reagent in peptide synthesis and drug delivery systems. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles. | Nitrile or latex gloves (double gloving recommended). | Laboratory coat. | N95 or higher-rated respirator if weighing outside a ventilated enclosure. |
| Dissolving and Solution Handling | Chemical splash goggles. | Nitrile or latex gloves. | Laboratory coat. | Not generally required if handled in a fume hood. |
| Reaction Setup and Monitoring | Chemical splash goggles. | Nitrile or latex gloves. | Laboratory coat. | Not generally required if handled in a fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or gown over a laboratory coat. | Air-purifying respirator with organic vapor cartridges. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Nitrile or latex gloves. | Laboratory coat. | Not generally required. |
Note on Glove Selection: While specific chemical resistance data for this compound is limited, nitrile and latex gloves are generally recommended for handling similar laboratory chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the substance. For prolonged or high-exposure tasks, consulting a glove compatibility chart for PEGylated compounds and Fmoc-protected amino acids is advised.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for the safe handling of this compound. The following diagram and protocol outline the recommended steps from preparation to disposal.
Caption: A logical workflow for the safe handling and disposal of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood, for handling this compound.
-
Ensure the work area is clean and free of incompatible materials.
-
Assemble all necessary equipment and reagents before starting.
-
Put on the appropriate PPE as detailed in the table above.
-
-
Handling:
-
Weighing: If handling the solid form, use a ventilated balance enclosure or a fume hood to minimize inhalation of any dust particles. Use anti-static weighing paper or a weighing boat.
-
Dissolving: this compound is soluble in aqueous solutions and most organic solvents. Add the solvent to the solid slowly and stir to dissolve. If heating is required, use a controlled heating mantle and monitor the process.
-
Reaction: Conduct all reactions within a fume hood. Ensure all glassware is properly secured.
-
-
Cleanup:
-
Decontamination: After handling, decontaminate the work surfaces with a suitable cleaning agent (e.g., 70% ethanol), followed by a wipe-down with water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by gown/apron, and then eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemically compatible container. | Collect unused this compound, contaminated weighing paper, and disposable labware. |
| Liquid Waste | Labeled, sealed, and chemically compatible container (e.g., HDPE or glass bottle). | Collect all solutions containing this compound. Do not mix with incompatible waste streams. |
| Contaminated PPE | Labeled, sealed plastic bag or container. | Dispose of used gloves, disposable lab coats, and other contaminated items separately. |
Disposal Protocol:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
Spill Response:
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. If you are trained and it is safe to do so, follow these general steps:
-
Containment: For small spills, use an absorbent material (e.g., spill pillows or chemical absorbent pads) to contain the spill.
-
Neutralization: For acidic or basic solutions, neutralize appropriately if it is safe to do so.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill using absorbent materials. Place all contaminated materials in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area thoroughly.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
